5-(2-Thienyl)Pentanoic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFTZRHAQGXEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175219 | |
| Record name | 5-(2-Thienyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21010-06-0 | |
| Record name | 5-(2-Thienyl)valeric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021010060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Thienyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling 5-(2-Thienyl)pentanoic Acid
An In-Depth Technical Guide to 5-(2-Thienyl)pentanoic Acid
This compound, identified by its CAS Number 21010-06-0 , is a heterocyclic fatty acid analogue that has garnered interest within the scientific community.[1][2][3] Structurally, it consists of a five-carbon pentanoic acid chain attached to the second position of a thiophene ring. This unique combination of a flexible aliphatic chain and a rigid, electron-rich aromatic heterocycle makes it a valuable building block and a compelling subject for biological investigation.
The thiophene moiety serves as a bioisostere for the phenyl group in many drug candidates, often improving metabolic stability and pharmacokinetic properties. Furthermore, as a "thia fatty acid," where a sulfur atom is incorporated into the carbon skeleton, this molecule belongs to a class of compounds known for their profound effects on lipid metabolism.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and its emerging applications in the field of drug discovery and development.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21010-06-0 | [1][2][3][5] |
| Molecular Formula | C₉H₁₂O₂S | [1][2][6] |
| Molecular Weight | 184.26 g/mol | [1][2] |
| Synonyms | 5-(Thiophen-2-yl)pentanoic acid, 5-(2-Thienyl)valeric acid, 2-Thiophenepentanoic acid | [2][3][7] |
| Appearance | Off-white to light yellow solid, crystals, or powder | [6][7][8] |
| Melting Point | 41-44 °C | [7] |
| Boiling Point | 178 °C @ 14 Torr | [6][7] |
| pKa (Predicted) | 4.72 ± 0.10 | [6][7] |
| Storage Conditions | 2-8°C, protect from light | [6][7] |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound can be achieved through several established routes. A common and reliable method involves a two-step process starting from thiophene: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The causality behind this choice is clear: Friedel-Crafts acylation robustly forms the carbon-carbon bond between the thiophene ring and the acyl chain, while the subsequent reduction specifically removes the keto group without affecting the carboxylic acid or the thiophene ring.
Experimental Protocol: A Self-Validating Synthesis
Step 1: Friedel-Crafts Acylation to yield 5-oxo-5-(2-thienyl)pentanoic acid
-
Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (DCM) or nitrobenzene. Cool the mixture to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add a solution of glutaric anhydride in the same solvent to the stirred suspension.[7]
-
Thiophene Addition: Following the formation of the acylium ion complex, add thiophene dropwise, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic; careful control is paramount to prevent side reactions.
-
Reaction & Quenching: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of starting materials. Carefully quench the reaction by pouring it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the product.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid.
Step 2: Wolff-Kishner Reduction to yield this compound
-
Setup: To a flask fitted with a reflux condenser, add the crude 5-oxo-5-(2-thienyl)pentanoic acid, diethylene glycol, and hydrazine hydrate.[7]
-
Base Addition: Add potassium hydroxide (KOH) pellets and heat the mixture. The initial heating phase (e.g., to 130-140°C) allows for the formation of the hydrazone intermediate.
-
Reduction: Increase the temperature to 190-200°C to facilitate the decomposition of the hydrazone with the evolution of nitrogen gas, resulting in the reduction of the carbonyl group. This step is visually confirmed by the cessation of gas evolution.
-
Workup & Purification: Cool the reaction mixture and dilute with water. Acidify with concentrated HCl to precipitate the crude this compound. The solid can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture or hexanes) to yield the final product.
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly characteristic. It will show signals for the three protons on the thiophene ring, typically in the aromatic region (δ 6.8-7.2 ppm). The methylene group adjacent to the thiophene ring will appear as a triplet, followed by multiplets for the internal methylene groups, and finally, a triplet for the methylene group adjacent to the carboxylic acid. The acidic proton of the carboxyl group will appear as a broad singlet at the downfield end of the spectrum (δ > 10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals: four for the thiophene ring carbons, four for the aliphatic chain carbons, and one for the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ should be observed at m/z 184.05, corresponding to the monoisotopic mass.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and characteristic C-H and C=C stretches for the thiophene ring.
Authoritative spectral data for this compound can be found in chemical databases and supplier resources for comparison.[9]
Applications in Drug Development and Biological Research
The true value of this compound lies in its application as both a research tool and a scaffold in medicinal chemistry. Its structural features are pertinent to several therapeutic areas.
Modulation of Lipid Metabolism
As a thia fatty acid, this compound is of significant interest for studying lipid metabolism. The substitution of a methylene group with a sulfur atom can drastically alter metabolic fate. For example, 3-thia fatty acids are known to inhibit fatty acid synthesis and increase fatty acid oxidation by activating key enzymes like CPT I and inducing the nuclear receptor PPARα.[4] Conversely, 4-thia fatty acids can inhibit β-oxidation.[4] While the specific effects of the sulfur in the 5-(2-thienyl) configuration are a subject for further research, it provides a tool to probe the spatial and electronic requirements of enzymes involved in fatty acid transport and metabolism. Research on other thiophene carboxylic acid derivatives has shown potent activity in lowering hepatic lipid accumulation by targeting pathways like SREBP-1c.[10]
Scaffold for CNS-Active Agents
The thiophene ring is a common motif in drugs targeting the central nervous system (CNS). Its ability to act as a phenyl bioisostere while potentially offering a different ADME (Absorption, Distribution, Metabolism, and Excretion) profile is highly advantageous. Recently, derivatives of thienyl-carboxamido-aminopropanoic acid have been designed as potent agonists at the glycine site of NMDA receptors, which are crucial targets for treating neurological and psychiatric disorders.[11] this compound serves as an ideal starting material for synthesizing such derivatives, where the pentanoic acid handle can be readily functionalized.
Foundation for Anti-Cancer Agents
The thieno[2,3-d]pyrimidine core, which can be synthesized from thiophene derivatives, is a privileged scaffold in oncology. Compounds bearing this structure have been developed as potent microtubule targeting agents, circumventing common drug resistance mechanisms.[12] The synthesis of such complex molecules often begins with simpler, functionalized thiophenes like this compound.
Potential Biological Pathway Modulation
Caption: Hypothesized modulation of lipid metabolism by thia fatty acids.
Safe Handling, Storage, and Disposal
As a standard laboratory chemical, this compound requires careful handling.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as causing skin, eye, and respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C, protected from light, is recommended.[6][7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS: 21010-06-0) is more than a simple chemical reagent; it is a versatile platform for scientific discovery. Its well-defined physicochemical properties and established synthetic routes make it an accessible tool for researchers. Its structural analogy to endogenous fatty acids and its incorporation of the privileged thiophene scaffold position it at the crossroads of metabolic research, neuroscience, and oncology. As drug development continues to seek novel chemical matter with improved efficacy and pharmacokinetic profiles, the strategic application of building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 21010-06-0 [chemicalbook.com]
- 7. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 8. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound(21010-06-0) 1H NMR [m.chemicalbook.com]
- 10. 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
5-(2-Thienyl)Pentanoic Acid molecular weight
An In-Depth Technical Guide to 5-(2-Thienyl)Pentanoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional molecule featuring a terminal carboxylic acid and a thiophene heterocyclic ring, connected by a five-carbon aliphatic chain. As a member of the thiophene family, it serves as a valuable heterocyclic building block in synthetic organic chemistry and medicinal chemistry. The thiophene ring is a well-recognized bioisostere of the benzene ring, a substitution often employed in drug design to modulate physicochemical properties, improve metabolic stability, and enhance target affinity.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of this compound, offers a detailed and validated synthetic protocol, and explores its current and potential applications, particularly within the realm of drug discovery. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical compound.
Part 1: Physicochemical Properties and Characterization
A precise understanding of a compound's properties is the foundation of all subsequent experimental work. This section details the key molecular and physical data for this compound and outlines standard protocols for its analytical validation.
Core Molecular Data
The fundamental identifiers and structural information for this compound are summarized below. This data is critical for database searches, structural analysis, and computational modeling.
| Identifier | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂S | [1][2][3][4] |
| Molecular Weight | 184.26 g/mol | [1][2][3][4][5] |
| CAS Number | 21010-06-0 | [1][2][3][6] |
| Canonical SMILES | C1=CSC(=C1)CCCCC(=O)O | [2][7][8] |
| InChI Key | OQFTZRHAQGXEQU-UHFFFAOYSA-N | [7][8] |
Physical Properties
The physical state and stability of the compound inform its handling, storage, and application in various reaction conditions.
| Property | Value | Source(s) |
| Appearance | Pale cream to yellow or brown crystals/powder | [8] |
| Melting Point | 41-44 °C | [6][9] |
| Boiling Point | 178 °C @ 14 Torr | [6] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [6] |
| pKa (Predicted) | 4.72 ± 0.10 | [6] |
Analytical Characterization Protocols
Validation of compound identity and purity is a non-negotiable step in any scientific workflow. The protocols described below represent self-validating systems for ensuring the quality of this compound.
Causality: Gas chromatography is the method of choice for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates the analyte from volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase, providing a quantitative measure of purity expressed as a percentage of the total integrated peak area.[8]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Instrument Setup:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector (FID): Set to 280°C.
-
-
Injection & Analysis: Inject 1 µL of the prepared sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. Commercial grades typically show a purity of ≥94-95%.[8]
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural elucidation. It provides information on the chemical environment of each proton in the molecule, confirming the connectivity of the thiophene ring, the pentanoic acid chain, and the carboxylic acid group. Spectroscopic data for this compound is publicly available, providing a reference for validation.[10]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ, ppm):
-
~11-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with trace water.
-
~6.8-7.2 ppm (multiplets, 3H): Protons on the thiophene ring.
-
~2.8 ppm (triplet, 2H): Methylene group adjacent to the thiophene ring (-CH₂-Thiophene).
-
~2.4 ppm (triplet, 2H): Methylene group adjacent to the carboxyl group (-CH₂-COOH).
-
~1.7 ppm (multiplet, 4H): The two central methylene groups of the alkyl chain.
-
-
Validation: The observed spectrum should match the predicted shifts, multiplicities, and integrations for the structure of this compound.
Part 2: Synthesis of this compound
While commercially available, an understanding of the synthetic route to this compound is crucial for researchers interested in creating derivatives or scaling up production. The following section outlines a reliable and logical synthetic strategy.
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the C-C bond between the thiophene ring and the alkyl chain. This suggests a Friedel-Crafts acylation reaction as a key step to form this bond, introducing a keto-acid precursor. The ketone can then be reduced to a methylene group to yield the final product. This two-step approach is robust and utilizes common, well-understood reactions.
Detailed Experimental Protocol: A Two-Step Synthesis
Causality: This protocol is designed for high yield and purity. Friedel-Crafts acylation using glutaric anhydride is efficient for installing the five-carbon backbone. The subsequent Wolff-Kishner reduction is chosen because it is highly effective for reducing aryl ketones and is performed under basic conditions, which preserves the carboxylic acid group, thus avoiding a separate protection-deprotection sequence.
Step 1: Friedel-Crafts Acylation to form 5-oxo-5-(2-thienyl)pentanoic acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous Aluminum Chloride (AlCl₃, 2.2 equivalents) and Dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add glutaric anhydride (1.0 equivalent) portion-wise, followed by the slow, dropwise addition of thiophene (1.1 equivalents) dissolved in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude keto-acid intermediate.
Step 2: Wolff-Kishner Reduction to this compound
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 5-oxo-5-(2-thienyl)pentanoic acid from Step 1 in diethylene glycol.
-
Reagent Addition: Add potassium hydroxide (4.0 equivalents) and hydrazine hydrate (3.0 equivalents).
-
Reaction: Heat the mixture to 120-130°C for 2 hours. Then, increase the temperature to 190-200°C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify to pH 1-2 with concentrated HCl, which will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Part 3: Applications in Research and Drug Development
The true value of a chemical building block is realized in its applications. This compound is a versatile scaffold for creating more complex molecules with potential biological activity.
Role as a Heterocyclic Building Block
The dual functionality of this compound makes it an attractive starting material.
-
Carboxylic Acid Handle: The -COOH group is a versatile functional handle for derivatization. It can be readily converted into esters, amides, or acid halides, enabling its conjugation to other molecules of interest, such as peptides, polymers, or fluorescent probes.
-
Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core.
This versatility is a cornerstone of library synthesis in the drug discovery process, where rapid generation of diverse analogues is essential for structure-activity relationship (SAR) studies.[11]
Potential in Neurological Drug Discovery
The thiophene moiety is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Thiophene-containing compounds have been investigated for a wide range of neurological and psychiatric disorders.
A pertinent example is the development of novel N-Methyl-D-Aspartate (NMDA) receptor agonists. A recent study detailed the design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives that showed potent and subtype-specific agonist activity at NMDA receptors.[12] While this study does not use this compound directly, it authoritatively establishes the thienyl pharmacophore as a key structural element for high-affinity binding at the glycine site of NMDA receptors. The pentanoic acid chain of our topic molecule could serve as a linker to position a pharmacophore (like an amino acid) correctly within a receptor binding site, analogous to the strategy employed in the cited research.
Caption: Ligand-receptor binding concept for drug action.
Future Research Directions
The structural features of this compound open up several forward-looking research avenues:
-
PROTACs and Molecular Glues: The pentanoic acid chain is an ideal length for a linker in Proteolysis Targeting Chimeras (PROTACs). One end could be derivatized to bind a target protein, while the other end is attached to an E3 ligase-recruiting moiety.
-
Antimicrobial Agents: Thiophene derivatives have shown promise as antimicrobial agents. The lipophilic alkyl-thiophene portion combined with the polar carboxylic acid suggests potential for disrupting bacterial cell membranes.
-
Materials Science: The compound could be used to synthesize novel polymers or functionalized surfaces, with the thiophene ring providing unique electronic properties.
Conclusion
This compound, with a molecular weight of 184.26 g/mol , is more than just a chemical on a shelf.[1][2][3][4] It is a strategically designed building block whose physicochemical properties are well-defined and whose synthesis is achievable through robust, well-established chemical reactions. Its true potential lies in its application as a scaffold in medicinal chemistry, particularly in the rational design of novel therapeutics for neurological disorders where the thienyl moiety has proven to be a valuable pharmacophore.[12] This guide has provided the foundational knowledge, validated protocols, and forward-looking context for researchers to confidently incorporate this versatile compound into their scientific endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 21010-06-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 21010-06-0 [smolecule.com]
- 6. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound [stenutz.eu]
- 10. This compound(21010-06-0) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(2-Thienyl)Pentanoic Acid physical properties
An In-depth Technical Guide to the Physical Properties of 5-(2-Thienyl)Pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 5-(thiophen-2-yl)pentanoic acid or 5-(2-thienyl)valeric acid, is a carboxylic acid derivative featuring a thiophene ring linked to a pentanoic acid chain.[1][2][3] This bifunctional molecule serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, combining an aromatic, electron-rich thiophene moiety with a flexible carboxylic acid tail, makes it a versatile precursor for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Understanding its core physical properties is the foundational first step for its effective use in any research or development setting. This guide provides a detailed overview of these properties, supported by experimental protocols and theoretical considerations.
Molecular Structure and Identity
The fundamental identity of a chemical compound is rooted in its molecular structure. This compound consists of a five-membered thiophene ring attached at the 2-position to a five-carbon pentanoic acid chain.
Caption: Figure 1. Molecular Structure of this compound
Physicochemical Properties
The utility of a chemical compound in experimental work is largely dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and formulation development. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21010-06-0 | [3][4][5][6][7] |
| Molecular Formula | C₉H₁₂O₂S | [3][5][7][8][9] |
| Molecular Weight | 184.26 g/mol | [1][3][6][7][9] |
| Appearance | Pale cream to yellow or brown crystals/powder | [5][7] |
| Melting Point | 34.0 – 46.0 °C (range) | [1][5][6][7] |
| Boiling Point | 178 °C at 14 Torr (1.87 kPa) | [4][7] |
| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [4][7] |
| pKa | 4.72 ± 0.10 (Predicted) | [4][7] |
| Purity | ≥94.0% (GC), ≥95% | [3][5] |
| Storage Conditions | 2-8°C, protect from light | [4][7] |
Experimental Protocol: Melting Point Determination via Capillary Method
Principle: The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, melting occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The capillary method provides a reliable means to determine this property.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. If it appears coarse, gently crush it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Tap the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and gently tap its sealed end on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm height is achieved. A densely packed sample is crucial for accurate heat conduction.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of a melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block and the sample.
-
-
Measurement:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on literature values, approx. 40°C).
-
When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is essential for allowing the temperature of the sample to equilibrate with the heating block, ensuring a precise reading.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the last solid crystal melts completely (T2).
-
The melting range is reported as T1 – T2. For a pure sample, this range should be narrow (e.g., 0.5-2.0°C).
-
Self-Validation: The protocol's integrity is maintained by calibrating the apparatus with known standards (e.g., benzoic acid, urea) before the experiment. The sharpness of the observed melting range serves as an internal validation of the sample's purity.
Caption: Figure 2. Workflow for Melting Point Determination.
Expected Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy: The molecule's IR spectrum is expected to be dominated by the carboxylic acid group. This will manifest as a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form common in carboxylic acids.[10] A strong, sharp C=O (carbonyl) stretching peak should appear around 1710 cm⁻¹.[10] The thiophene ring will contribute to C-H aromatic stretches just above 3000 cm⁻¹ and C=C stretches in the 1500-1600 cm⁻¹ region.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield, typically in the 10-12 ppm range.[10] This signal disappears upon shaking the sample with D₂O due to proton-deuterium exchange.
-
Thiophene Protons: The three protons on the thiophene ring will appear in the aromatic region (approx. 6.8-7.5 ppm) and will show characteristic coupling patterns (doublet of doublets, etc.).
-
Alkyl Chain Protons (-CH₂-): The protons on the carbon adjacent to the carboxylic acid (α-carbon) will be found around 2.2-2.5 ppm. The protons on the carbon adjacent to the thiophene ring will also be slightly deshielded. The other methylene groups will appear further upfield, between approximately 1.5 and 2.0 ppm.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and expected to have a chemical shift in the 170-180 ppm range.[10]
-
Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region, typically between 120-140 ppm.
-
Alkyl Chain Carbons (-CH₂-): The carbons of the pentanoic acid chain will appear in the upfield region, generally between 20-40 ppm.
-
Conclusion
This compound is a low-melting solid with a defined molecular structure and weight. Its key physical properties, such as melting point and boiling point under vacuum, are well-documented and essential for its handling and use in synthesis. The presence of the carboxylic acid and thiophene functional groups dictates its expected spectroscopic behavior, providing clear markers for its identification and characterization. This technical guide provides the foundational data and protocols necessary for scientists and researchers to confidently incorporate this versatile building block into their work.
References
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- 5. L13122.06 [thermofisher.com]
- 6. This compound [stenutz.eu]
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- 8. This compound, 95% | Fisher Scientific [fishersci.ca]
- 9. chemscene.com [chemscene.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Characterization of 5-(2-Thienyl)pentanoic Acid, with a Focus on Melting Point Analysis
Foreword: The Unseen Significance of a Fundamental Property
In the fast-paced world of drug discovery and development, it is often the foundational data that dictates the trajectory of a candidate molecule. Among the most fundamental of these are the physicochemical properties, and perhaps none is more deceptively simple yet profoundly informative than the melting point. This guide is designed for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the melting point of 5-(2-thienyl)pentanoic acid. We will move beyond a mere statement of value to a comprehensive understanding of its determination, the factors influencing it, and its critical role in the broader context of pharmaceutical sciences. As a Senior Application Scientist, my objective is not just to present a protocol but to instill a deeper appreciation for the causality behind our experimental choices and the self-validating nature of robust scientific methodology.
Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry
This compound (CAS No. 21010-06-0) is a carboxylic acid derivative featuring a thiophene ring linked to a pentanoic acid chain.[1][2][3] The thiophene moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its presence often imparts desirable pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] Consequently, molecules like this compound are of significant interest to researchers developing novel therapeutics.[9]
The pentanoic acid side chain provides a handle for further chemical modification, such as esterification or amidation, allowing for the exploration of structure-activity relationships.[10] Understanding the fundamental physicochemical properties of this molecule is the first step in its journey from a laboratory curiosity to a potential therapeutic agent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These data are essential for a variety of applications, from designing synthesis and purification schemes to developing formulation strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂S | [1][2][3] |
| Molecular Weight | 184.26 g/mol | [1][3] |
| CAS Number | 21010-06-0 | [1][2][3] |
| Melting Point | 34-46 °C | [11] |
| 41-44 °C | [12] |
Note: The observed melting point range can vary depending on the purity of the sample and the analytical technique employed.
The Critical Role of Melting Point in Drug Development
The melting point of an active pharmaceutical ingredient (API) is far more than a simple physical constant. It is a critical parameter that informs numerous aspects of drug development:
-
Purity Assessment: A sharp melting point range (typically < 2°C) is a strong indicator of a pure crystalline compound. Conversely, a broad and depressed melting range suggests the presence of impurities.[13] This phenomenon, known as melting point depression, arises from the disruption of the crystal lattice by foreign molecules, which lowers the energy required to transition from a solid to a liquid state.[13]
-
Polymorphism Screening: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial consideration in the pharmaceutical industry.[5] Different polymorphs of the same drug can exhibit vastly different melting points, solubilities, stabilities, and bioavailabilities.[5][14] A consistent and well-defined melting point is a primary indicator of a single, stable polymorphic form.
-
Pre-formulation Studies: The melting point is a key parameter in pre-formulation studies, which aim to characterize the physicochemical properties of a drug candidate to guide the development of a stable and effective dosage form.[15][16][17] It influences the choice of formulation strategy (e.g., tablets, capsules, or amorphous solid dispersions) and manufacturing processes.
-
Chemical Identity Confirmation: While not definitive on its own, a measured melting point that matches the literature value for a known compound provides strong evidence of its identity. The mixed melting point technique, where the sample is mixed with an authentic standard, is a classical and reliable method for identity confirmation.[18]
Methodologies for Accurate Melting Point Determination
The determination of a melting point must be conducted with precision and adherence to established protocols to ensure the data is reliable and reproducible. Two primary methods are employed in modern pharmaceutical laboratories: the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination (USP <741> Method)
The capillary method is a classical yet robust technique for determining the melting range of a crystalline solid. The United States Pharmacopeia (USP) provides a detailed general chapter, <741> Melting Range or Temperature, which outlines the standardized procedure.[8][18]
Objective: To accurately determine the melting range of a purified sample of this compound using a digital melting point apparatus, in accordance with USP <741> principles.
Materials and Equipment:
-
Purified this compound (previously dried under vacuum)
-
Melting point capillaries (0.8–1.2 mm internal diameter)
-
Digital melting point apparatus (e.g., Mettler Toledo MP series or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a melting point capillary into the powdered sample to introduce a small amount of the material.
-
Invert the capillary and gently tap the sealed end on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be between 2.5 and 3.5 mm.
-
-
Instrument Setup and Calibration:
-
Ensure the melting point apparatus is calibrated using appropriate USP Melting Point Reference Standards.
-
Set the starting temperature to approximately 10°C below the expected melting point of this compound (e.g., start at 30°C).
-
Set the heating rate (ramp rate) to 1°C per minute. A slow ramp rate is crucial for accurate determination.
-
-
Measurement:
-
Insert the prepared capillary into the heating block of the apparatus.
-
Initiate the heating program.
-
Observe the sample closely through the magnified viewing port.
-
Record the onset temperature (T₁): This is the temperature at which the first droplet of liquid becomes visible.
-
Record the clear point temperature (T₂): This is the temperature at which the last solid particle melts, and the substance is completely liquid.
-
The melting range is reported as T₁ to T₂.
-
-
Data Analysis and Interpretation:
-
A sharp melting range (e.g., 41.5°C - 42.5°C) indicates high purity.
-
A broad and depressed melting range (e.g., 38°C - 42°C) suggests the presence of impurities. Potential impurities could include residual solvents from purification, unreacted starting materials, or by-products from the synthesis.
-
Diagram of the Capillary Melting Point Determination Workflow
Caption: Workflow for capillary melting point determination.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow between a sample and a reference as a function of temperature. For melting, this is observed as an endothermic peak on the DSC thermogram.
Key Advantages of DSC:
-
High Precision and Accuracy: DSC can determine melting points with high precision.
-
Quantitative Data: It provides not only the melting temperature (typically taken as the peak of the endotherm) but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This is particularly useful for polymorphism studies.
-
Small Sample Size: Only a few milligrams of the sample are required.
The DSC thermogram provides a wealth of information. The onset temperature of the peak corresponds to the beginning of melting, while the peak temperature is often reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Diagram of a Typical DSC Thermogram for Melting
Caption: Idealized DSC thermogram for a melting event.
The Impact of Synthesis and Purification on Melting Point
The observed melting point of this compound is intrinsically linked to its synthetic route and subsequent purification. A common synthetic approach for such compounds might involve the alkylation of a thiophene derivative followed by hydrolysis of a nitrile or ester to yield the carboxylic acid.
Potential Impurities and Their Effect:
-
Starting Materials: Incomplete reaction could leave residual starting materials in the final product.
-
By-products: Side reactions can generate structurally related impurities.
-
Solvents: The purification process, typically recrystallization, may leave residual solvent molecules trapped in the crystal lattice.
Recrystallization is the primary method for purifying solid organic compounds like this compound. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An effective recrystallization will remove these impurities, resulting in a product with a sharp and accurate melting point. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
Conclusion: A Foundational Pillar of Pharmaceutical Development
The melting point of this compound, while a single data point, serves as a cornerstone for its potential development as a therapeutic agent. Its accurate determination is a testament to the purity of the compound and the stability of its crystalline form. For researchers in drug development, a comprehensive understanding of this fundamental property, the methodologies for its measurement, and the factors that influence it, is not merely academic—it is an essential component of a robust and efficient development pipeline. This guide has aimed to provide not just the "what," but the "why" and "how," empowering scientists to approach this critical analysis with the expertise and confidence it demands.
References
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- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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- 8. kthmcollege.ac.in [kthmcollege.ac.in]
- 9. Buy this compound | 21010-06-0 [smolecule.com]
- 10. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 21010-06-0 [chemicalbook.com]
- 12. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]
- 13. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. LabXchange [labxchange.org]
An In-Depth Technical Guide to the Solubility of 5-(2-Thienyl)Pentanoic Acid
This guide provides a comprehensive technical overview of the solubility characteristics of 5-(2-Thienyl)Pentanoic Acid (TPA), a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of TPA's solubility.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for a variety of applications, including:
-
Drug Development: Aqueous solubility is a key determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low absorption and, consequently, limited therapeutic efficacy.
-
Process Chemistry: Solubility data is crucial for the design of crystallization and purification processes, impacting yield and purity.
-
In Vitro Assays: Accurate solubility information is essential for designing robust biological assays and ensuring that the compound is in solution at the tested concentrations.
This guide will delve into the physicochemical properties of TPA that govern its solubility, provide estimations of its solubility in various solvents based on data from analogous structures, and present detailed protocols for experimentally determining its solubility.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility behavior. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂S | --INVALID-LINK--[1][2] |
| Molecular Weight | 184.26 g/mol | --INVALID-LINK--[1][2] |
| Melting Point | 41-44 °C | --INVALID-LINK--[1] |
| Predicted pKa | ~4.72 | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |
| Synonyms | 5-(2-Thienyl)valeric acid, 5-(Thiophen-2-yl)pentanoic acid | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| CAS Number | 21010-06-0 | --INVALID-LINK--[3], --INVALID-LINK--[4] |
The structure of this compound, featuring a lipophilic thiophene ring and a pentanoic acid chain, alongside a polar carboxylic acid group, suggests a nuanced solubility profile. The carboxylic acid moiety, with a predicted pKa of approximately 4.72, indicates that its aqueous solubility will be highly dependent on the pH of the medium.
Understanding and Predicting Solubility
The Influence of Molecular Structure
The solubility of TPA is a balance between its hydrophobic and hydrophilic components.
-
Hydrophobic Character: The thiophene ring and the five-carbon aliphatic chain contribute to the molecule's lipophilicity, favoring solubility in non-polar organic solvents and limiting solubility in water.
-
Hydrophilic Character: The carboxylic acid group is polar and capable of forming hydrogen bonds with water molecules, which is the primary driver for its aqueous solubility.
The Critical Role of pH
For an ionizable compound like TPA, pH is arguably the most significant factor influencing its aqueous solubility.
-
At low pH (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and, therefore, will exhibit lower aqueous solubility.
-
At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). The resulting ion is significantly more polar and will have a much higher aqueous solubility due to ion-dipole interactions with water.
This relationship can be visualized with the following logical diagram:
Caption: Relationship between pH and the ionization state and resulting aqueous solubility of this compound.
Solubility in Organic Solvents
Given its significant hydrophobic character, this compound is expected to be more soluble in organic solvents than in water, particularly at acidic to neutral pH. Solvents that can act as hydrogen bond acceptors, such as alcohols (ethanol, methanol) and aprotic polar solvents (DMSO, DMF), are likely to be effective at dissolving TPA.
Comparative Solubility Data of Analogous Compounds
To provide a more quantitative estimation, we can examine the solubility of structurally similar compounds.
| Compound | Structure | Aqueous Solubility | Comments | Source |
| Thiophene-2-carboxylic acid | Thiophene ring directly attached to a carboxylic acid | Soluble in hot water, slightly soluble in cold water. | Shorter alkyl chain analogue, expected to be more water-soluble than TPA. | --INVALID-LINK--[5][6] |
| Thiophene-3-carboxylic acid | Isomer of thiophene-2-carboxylic acid | ~4.3 g/L at 20 °C | Provides a quantitative reference for a similar thiophene carboxylic acid. | --INVALID-LINK--[7] |
| Valeric Acid (Pentanoic Acid) | C₅ straight-chain carboxylic acid | 24-40 g/L at 20-25 °C | The aliphatic portion of TPA. The thiophene ring in TPA will likely decrease aqueous solubility compared to valeric acid. | --INVALID-LINK--[8], --INVALID-LINK--[9] |
Based on this comparative analysis, the aqueous solubility of this compound at neutral pH is expected to be low, likely in the range of sparingly soluble to slightly soluble.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental determination is essential. The choice of method depends on the desired throughput and the stage of research. The two primary types of solubility assays are thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the solubility of a compound once it has reached equilibrium in a saturated solution. It is a lower-throughput but more accurate representation of true solubility.
4.1.1. Experimental Workflow: Shake-Flask Method
Caption: A stepwise workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
4.1.2. Detailed Protocol for Thermodynamic Solubility
-
Preparation:
-
Accurately weigh an excess amount of this compound into a suitable vial (e.g., glass vial with a screw cap). The excess is crucial to ensure a saturated solution is achieved.
-
Add a precise volume of the desired solvent (e.g., purified water, buffer of a specific pH, ethanol).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
-
Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any remaining undissolved solid, either centrifuge the aliquot at high speed and collect the supernatant, or filter it through a low-binding filter (e.g., a 0.22 µm PVDF filter).
-
-
Analysis:
-
Prepare a series of standard solutions of TPA of known concentrations in the same solvent.
-
Analyze the standards and the filtered sample solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
-
Calculation:
-
Determine the concentration of TPA in the sample from the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method often overestimates thermodynamic solubility but is valuable for rapid screening.
4.2.1. Experimental Workflow: DMSO Precipitation Method
Caption: A workflow for the high-throughput determination of kinetic solubility of this compound.
4.2.2. Detailed Protocol for Kinetic Solubility
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a multi-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
-
Precipitation:
-
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.
-
Mix the plate thoroughly.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours.
-
-
Detection and Quantification:
-
Nephelometry/Turbidimetry: Read the plate on a nephelometer or plate reader that can measure turbidity. The concentration at which a significant increase in light scattering or absorbance is observed is considered the kinetic solubility.
-
Filtration and Analysis: Alternatively, filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the dissolved TPA in the filtrate is then determined by HPLC-UV or UV-Vis spectroscopy against a calibration curve.
-
Conclusion and Future Directions
This guide has provided a detailed technical overview of the solubility of this compound. While direct experimental data is sparse, a comprehensive understanding of its physicochemical properties and comparison with analogous structures allows for informed predictions of its solubility behavior. The provided experimental protocols offer a robust framework for researchers to determine the thermodynamic and kinetic solubility of TPA in various solvents and conditions.
For drug development professionals, a thorough characterization of TPA's solubility, particularly its pH-solubility profile, will be a critical step in advancing this compound. Future work should focus on generating precise experimental solubility data in a range of pharmaceutically relevant solvents and buffers. This data will be invaluable for formulation development, interpretation of biological data, and ensuring the successful progression of research involving this compound.
References
- 1. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 2. This compound | 21010-06-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [stenutz.eu]
- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 6. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Buy Thiophene-3-carboxylic acid | 88-13-1 [smolecule.com]
- 8. grokipedia.com [grokipedia.com]
- 9. manavchem.com [manavchem.com]
Spectroscopic Data of 5-(2-Thienyl)Pentanoic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Thienyl)Pentanoic Acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented herein is generated from high-quality predictive models, providing a robust dataset for characterization, quality control, and research applications in the absence of publicly available experimental spectra.
Introduction
This compound, with the chemical formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol , is a carboxylic acid derivative containing a thiophene ring.[1][2][3][4][5][6] The unique combination of a flexible alkyl chain, a carboxylic acid moiety, and an aromatic thiophene ring makes it a molecule of interest in medicinal chemistry and material science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed interpretation of its predicted spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) and coupling constants (J) are crucial for assigning each proton to its specific location in the molecular structure.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5' | 7.15 | dd | 5.1, 1.2 |
| H-3' | 6.92 | dd | 3.5, 1.2 |
| H-4' | 6.81 | dd | 5.1, 3.5 |
| H-α (Thiophene) | 2.85 | t | 7.5 |
| H-α (Acid) | 2.35 | t | 7.4 |
| H-β (Thiophene) | 1.75 - 1.65 | m | - |
| H-γ (Thiophene) | 1.75 - 1.65 | m | - |
| -COOH | 12.0 - 11.0 | br s | - |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Interpretation of the ¹H NMR Spectrum:
The thiophene ring protons (H-3', H-4', and H-5') are expected to appear in the aromatic region of the spectrum. The distinct multiplicities (doublet of doublets) arise from the coupling between these adjacent protons. The methylene group protons adjacent to the thiophene ring (H-α Thiophene) and the carboxylic acid (H-α Acid) are deshielded to different extents, resulting in separate triplet signals. The remaining methylene protons in the alkyl chain (H-β and H-γ) are predicted to overlap, forming a complex multiplet. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon environment gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic) | 179.5 |
| C-2' (Thiophene) | 145.0 |
| C-5' (Thiophene) | 127.0 |
| C-3' (Thiophene) | 124.5 |
| C-4' (Thiophene) | 123.0 |
| C-α (Acid) | 34.0 |
| C-α (Thiophene) | 31.0 |
| C-β (Thiophene) | 29.0 |
| C-γ (Thiophene) | 25.0 |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). The carbons of the thiophene ring are found in the aromatic region. The aliphatic carbons of the pentanoic acid chain appear at higher field (lower ppm values), with their chemical shifts influenced by their proximity to the electron-withdrawing thiophene and carboxylic acid groups.
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample prepared for ¹H NMR can typically be used for ¹³C NMR as well. A proton-decoupled ¹³C NMR spectrum is usually acquired to simplify the spectrum to single lines for each carbon. A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| C-H stretch (Aromatic) | ~3100 | Medium |
| C-H stretch (Aliphatic) | 2950 - 2850 | Strong |
| C=O stretch (Carboxylic acid) | ~1710 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O stretch (Carboxylic acid) | ~1300 | Medium |
| C-S stretch (Thiophene) | ~700 | Medium |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Interpretation of the IR Spectrum:
The IR spectrum is expected to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ is indicative of the C=O stretch of the carbonyl group. The aromatic C-H and C=C stretching vibrations of the thiophene ring, as well as the aliphatic C-H stretches of the pentanoic acid chain, will also be present.
Experimental Protocol for FT-IR Spectroscopy:
A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
Caption: Workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): m/z = 184
-
Key Fragmentation Ions (m/z):
-
139 ([M-COOH]⁺)
-
111 ([M-C₄H₇O₂]⁺)
-
97 (Thiophene-CH₂-CH₂⁺)
-
83 (Thiophene⁺)
-
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Interpretation of the Mass Spectrum:
The mass spectrum is expected to show a molecular ion peak at m/z 184, corresponding to the molecular weight of the compound. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da), leading to a fragment at m/z 139. Cleavage of the alkyl chain and fragmentation of the thiophene ring will also produce characteristic ions.
Experimental Protocol for Mass Spectrometry:
A sample of this compound can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common technique that will induce fragmentation and provide structural information.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive and detailed characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for researchers in the positive identification and quality assessment of this compound. While this predicted data offers a strong foundation, it is recommended to confirm these findings with experimental data whenever possible to ensure the highest level of scientific rigor.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 5-(2-Thienyl)Pentanoic Acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(2-thienyl)pentanoic acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, provide a robust experimental protocol for its acquisition, and outline a systematic approach to data processing and interpretation.
Introduction
This compound is a bifunctional molecule incorporating a lipophilic thiophene ring and a hydrophilic carboxylic acid moiety connected by a flexible pentanoic acid linker. This structural arrangement makes it an interesting scaffold in medicinal chemistry and materials science. ¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. Understanding its ¹H NMR spectrum is crucial for confirming its identity and for monitoring its chemical transformations.
Predicted ¹H NMR Spectrum and Structural Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiophene ring and the pentanoic acid chain. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons.
Thiophene Ring Protons (H-3, H-4, H-5)
The thiophene ring is an aromatic heterocycle, and its protons consequently resonate in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm.[1][2][3] The electronegativity of the sulfur atom and the ring current effect contribute to this deshielding. The substitution at the 2-position leads to a distinct splitting pattern for the remaining three protons.
-
H-5: This proton is adjacent to the sulfur atom and is expected to be the most downfield of the thiophene protons, appearing as a doublet of doublets. It is coupled to both H-4 (³J, larger coupling constant) and H-3 (⁴J, smaller long-range coupling constant).
-
H-3: This proton is coupled to H-4 (³J) and H-5 (⁴J), and will also appear as a doublet of doublets.
-
H-4: This proton is coupled to both H-3 and H-5 with similar ³J coupling constants, resulting in a triplet-like appearance (more accurately, a doublet of doublets with similar coupling constants).
The typical coupling constants in a thiophene ring are J₃₄ ≈ 3.5-5.0 Hz and J₄₅ ≈ 4.5-5.5 Hz, with a smaller long-range coupling J₃₅ ≈ 1.0-3.0 Hz.[4][5]
Pentanoic Acid Chain Protons (H-α, H-β, H-γ, H-δ)
The protons on the aliphatic chain will resonate further upfield compared to the aromatic protons. Their chemical shifts are influenced by their proximity to the electron-withdrawing thiophene ring and the carboxylic acid group.
-
H-α (to COOH): These protons are adjacent to the carbonyl group and are therefore the most deshielded of the methylene protons, typically appearing around 2.2-2.5 ppm.[6][7] They will appear as a triplet, being coupled to the two H-β protons.
-
H-δ (to thiophene): These protons are adjacent to the thiophene ring and experience a moderate deshielding effect. They are expected to resonate around 2.8-3.1 ppm and will appear as a triplet due to coupling with the H-γ protons.
-
H-β and H-γ: These methylene protons are more shielded and will appear in the range of 1.6-1.9 ppm. They will exhibit more complex splitting patterns (multiplets or quintets) due to coupling with their neighboring methylene protons on both sides.[8]
Carboxylic Acid Proton (-COOH)
The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, usually between 10 and 12 ppm.[6][9][10] Its chemical shift can be concentration and solvent-dependent, and the signal may be broadened due to hydrogen bonding and chemical exchange.[11][12] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, which is a definitive test for an exchangeable proton.[9]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | 10.0 - 12.0 | broad singlet | - | 1H |
| H-5 (Thiophene) | ~7.1 - 7.3 | dd | J₄₅ ≈ 5.0, J₃₅ ≈ 1.0 | 1H |
| H-3 (Thiophene) | ~6.9 - 7.0 | dd | J₃₄ ≈ 3.5, J₃₅ ≈ 1.0 | 1H |
| H-4 (Thiophene) | ~6.8 - 6.9 | t (dd) | J₃₄ ≈ 3.5, J₄₅ ≈ 5.0 | 1H |
| H-δ (-CH₂-Th) | ~2.8 - 3.1 | t | J ≈ 7.5 | 2H |
| H-α (-CH₂-COOH) | ~2.2 - 2.5 | t | J ≈ 7.5 | 2H |
| H-β, H-γ | ~1.6 - 1.9 | m | - | 4H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
A self-validating experimental protocol is essential for obtaining a high-quality, reproducible ¹H NMR spectrum.
Step 1: Sample Preparation
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it minimizes the broadening of the carboxylic acid proton signal due to reduced exchange rates.
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, 5 mm NMR tube.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
Step 2: NMR Spectrometer Setup
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Tuning and Matching: Tune and match the probe to the resonance frequency of ¹H.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. A good shim will result in a narrow linewidth for the TMS signal.
Step 3: Acquisition Parameters
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from -1 to 13 ppm.
Data Processing and Interpretation Workflow
Step 1: Fourier Transformation and Phasing
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
Step 2: Baseline Correction and Referencing
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Step 3: Peak Picking and Integration
-
Peak Picking: Identify and label the chemical shift of each peak.
-
Integration: Integrate all the signals. Set the integral of a well-resolved signal corresponding to a known number of protons (e.g., the triplet for the H-α protons, which is 2H) to that integer value. The software will then automatically calculate the relative integrals of the other signals.
Step 4: Analysis of Multiplicity and Coupling Constants
-
Multiplicity Analysis: Determine the splitting pattern (singlet, doublet, triplet, etc.) for each signal.
-
Coupling Constant Measurement: Measure the coupling constants (J-values) in Hertz for all split signals. This information is crucial for confirming the connectivity of the protons.
Step 5: Structural Assignment
-
Final Assignment: Correlate all the processed data (chemical shift, integration, multiplicity, and coupling constants) to the molecular structure of this compound to make definitive proton assignments.
Visualizations
Molecular Structure and Proton Numbering
Figure 1: Molecular structure of this compound with proton numbering.
Experimental and Data Processing Workflow
Figure 2: Workflow for ¹H NMR spectrum acquisition and data processing.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. web.mnstate.edu [web.mnstate.edu]
A Technical Guide to the ¹³C NMR Analysis of 5-(2-Thienyl)Pentanoic Acid
Abstract
Thiophene derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural characterization a critical step in research and development.[1] 5-(2-Thienyl)pentanoic acid combines a heterocyclic aromatic ring with a flexible carboxylic acid chain, presenting a unique set of carbon environments. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this molecule. We will dissect the theoretical underpinnings of the expected chemical shifts for each carbon atom, provide a field-proven experimental protocol for data acquisition, and discuss methods for spectral validation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret ¹³C NMR data for this class of compounds.
Molecular Structure and Carbon Environments
To accurately interpret the ¹³C NMR spectrum, it is essential to first identify the unique carbon environments within the this compound molecule. The structure consists of a 2-substituted thiophene ring and a five-carbon pentanoic acid chain. This results in nine distinct carbon signals in a proton-decoupled ¹³C NMR spectrum. The numbering scheme used throughout this guide is detailed in the diagram below.
Caption: Numbering scheme for this compound.
The nine unique carbons are:
-
Thiophene Ring: C2 (quaternary), C3 (methine), C4 (methine), C5 (methine).
-
Pentanoic Acid Chain: C1' (carbonyl), C2' (methylene), C3' (methylene), C4' (methylene), C5' (methylene).
Predicted ¹³C NMR Chemical Shifts: A Theoretical Analysis
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment.[1] Our prediction is based on established data for thiophene and pentanoic acid, incorporating known substituent effects.
Thiophene Moiety (C2, C3, C4, C5)
The chemical shifts of an unsubstituted thiophene ring typically appear around 125-127 ppm. The introduction of an alkyl substituent at the C2 position induces significant changes in the electron distribution of the ring.
-
C2 (Quaternary Carbon): This carbon is directly attached to the electron-donating alkyl chain. The substituent effect will cause a significant downfield shift (deshielding) compared to unsubstituted thiophene. This is the only quaternary carbon in the aromatic region, so its signal is expected to be of lower intensity. We predict a chemical shift in the range of 140-145 ppm .
-
C5 (Methine Carbon): This carbon is para to the substituent and is also deshielded, though to a lesser extent than C2. Its predicted shift is 127-130 ppm .
-
C3 (Methine Carbon): The carbon ortho to the substituent is typically shielded by an alkyl group. We predict a shift in the range of 124-126 ppm .
-
C4 (Methine Carbon): The carbon meta to the substituent experiences the least electronic perturbation and its chemical shift will be close to that of unsubstituted thiophene, predicted to be 122-125 ppm .
Pentanoic Acid Moiety (C1'-C5')
The pentanoic acid chain carbons are analyzed based on standard values for aliphatic acids, with adjustments for the bulky, aromatic thiophene substituent.[2][3]
-
C1' (Carbonyl Carbon): The carbonyl carbon of a carboxylic acid is highly deshielded and characteristically appears far downfield. Its chemical shift is generally found in the 175-185 ppm range.[4][5] The electronic environment is largely dictated by the two oxygen atoms, so we predict a shift of ~180 ppm .
-
C2' (Methylene Carbon): This carbon is alpha (α) to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields this carbon, placing its signal around 33-36 ppm .[2]
-
C5' (Methylene Carbon): This carbon is alpha (α) to the thiophene ring. The aromatic ring current will cause a moderate deshielding effect, and we predict its signal to be in the range of 29-32 ppm .
-
C3' and C4' (Methylene Carbons): These carbons are in the middle of the alkyl chain (β and γ to the carbonyl). They are the most shielded carbons in the molecule, with predicted shifts in the range of 24-28 ppm . Distinguishing between them may require advanced 2D NMR techniques, but C3' is expected to be slightly more downfield than C4'.
Summary of Predicted Chemical Shifts
The predicted chemical shift ranges for each unique carbon atom are summarized in the table below.
| Carbon Atom | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1' | Carbonyl (C=O) | 178 - 182 | Characteristic region for carboxylic acids.[4] |
| C2 | Quaternary (Thiophene) | 140 - 145 | Alkyl-substituted C2 of thiophene; downfield shift. |
| C5 | Methine (CH, Thiophene) | 127 - 130 | para-position to substituent; deshielded. |
| C3 | Methine (CH, Thiophene) | 124 - 126 | ortho-position to substituent; shielded. |
| C4 | Methine (CH, Thiophene) | 122 - 125 | meta-position to substituent; least affected. |
| C2' | Methylene (CH₂) | 33 - 36 | α to carbonyl group; deshielded.[2] |
| C5' | Methylene (CH₂) | 29 - 32 | α to thiophene ring; deshielded by ring current. |
| C3' | Methylene (CH₂) | 25 - 28 | β to carbonyl group. |
| C4' | Methylene (CH₂) | 24 - 27 | γ to carbonyl group; most shielded alkyl carbon. |
Experimental Protocol for Data Acquisition
The following protocol outlines a robust methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum. This workflow is designed to be a self-validating system, ensuring data integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common, non-polar solvent that will not engage in significant hydrogen bonding with the carboxylic acid, which could alter chemical shifts.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Tune and shim the spectrometer probes to maximize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a spectral width of approximately 200-220 ppm to ensure all signals, from the shielded alkyl carbons to the downfield carbonyl carbon, are captured.
-
Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio. This is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[1]
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds between scans. This allows for the full relaxation of all carbon nuclei, especially the quaternary C2, ensuring more accurate signal integration if quantitative analysis is desired.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Perform baseline correction to ensure a flat spectrum.
-
Caption: Experimental workflow for ¹³C NMR data acquisition.
Spectral Validation: The Role of DEPT
To unequivocally validate the assignments made in Section 2, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. This set of experiments differentiates carbon signals based on the number of attached protons.
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Shows only methine (CH) carbons.
-
DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive signals and methylene (CH₂) carbons as negative signals.
By comparing the standard proton-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, one can confirm the identity of each signal:
-
Quaternary (C2) & Carbonyl (C1'): Present in the standard spectrum but absent in all DEPT spectra.
-
Methine (C3, C4, C5): Positive signals in DEPT-135 and the only signals in DEPT-90.
-
Methylene (C2', C3', C4', C5'): Negative signals in DEPT-135.
This cross-verification provides an internal validation of the structural assignment, fulfilling a key requirement of scientific trustworthiness.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information. A systematic approach, combining theoretical prediction based on substituent effects with a robust experimental protocol and validation through techniques like DEPT, allows for the complete and confident assignment of all nine carbon signals. This guide serves as a comprehensive resource for scientists, enabling them to leverage ¹³C NMR spectroscopy for the accurate characterization of this and structurally related compounds, thereby supporting advancements in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]
- 3. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
Mass spectrometry of 5-(2-Thienyl)Pentanoic Acid
An In-Depth Technical Guide to the Mass Spectrometry of 5-(2-Thienyl)Pentanoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The content herein is structured to provide not only methodological protocols but also the fundamental scientific rationale behind the analytical choices, ensuring a robust and defensible approach to mass spectrometric analysis.
Analyte Overview: Chemical Characteristics
A thorough understanding of the analyte's physicochemical properties is the cornerstone of method development. This compound is a derivative of valeric acid featuring a thiophene ring substituent.
Key Structural and Chemical Properties:
-
Monoisotopic Mass: 184.0558 g/mol [2]
-
Structure: Comprises a five-carbon aliphatic chain with a terminal carboxylic acid group and a thiophene ring attached at the 5-position.
-
pKa: Estimated around 4.72, typical for a carboxylic acid, indicating it will be deprotonated at neutral pH.[4]
The presence of the carboxylic acid functionality makes the molecule polar and amenable to "soft" ionization techniques, while the combination of the aliphatic chain and the aromatic thiophene ring dictates its fragmentation behavior.
Ionization Strategies: Selecting the Optimal Approach
The choice of ionization source is the most critical parameter in mass spectrometry, directly influencing the nature of the resulting mass spectrum. The two primary strategies for a molecule like this compound are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) for Structural Fingerprinting
EI is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation.[5] This is exceptionally useful for structural elucidation and for creating library-searchable spectra.
-
Mechanism: Gaseous analyte molecules are bombarded with 70 eV electrons, causing the ejection of an electron to form a radical cation (M•+), which is energetically unstable and undergoes fragmentation.[5]
-
Application: Best suited for Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization of the carboxylic acid (e.g., methylation) is often required to increase volatility for GC analysis.
-
Expected Fragments: For carboxylic acids, EI spectra typically show prominent peaks from the loss of •OH (M-17) and the •COOH group (M-45).[6][7] The aliphatic chain will also fragment, producing clusters of peaks separated by 14 mass units (CH₂).[6]
Electrospray Ionization (ESI) for Sensitive Quantification
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[8][9] This makes it the premier choice for quantitative analysis, particularly when coupled with Liquid Chromatography (LC-MS).
-
Mechanism: A high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[8][10]
-
Ion Formation: Due to the acidic proton on the carboxylic acid group, this compound is readily analyzed in negative ion mode as the deprotonated molecule [M-H]⁻. It can also be analyzed in positive ion mode as the protonated molecule [M+H]⁺, especially in the presence of an acidic mobile phase.[11][12]
-
Advantage: ESI preserves the molecular ion, maximizing sensitivity for quantitative methods like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in tandem MS.[9]
Experimental Protocol: LC-MS/MS Analysis
The following section details a robust, self-validating protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Serially dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS): For robust quantification, use a stable isotope-labeled analog if available. If not, a structurally similar compound with different mass can be used. Spike all standards and samples with the IS at a fixed concentration.
-
Sample Pre-treatment (for biological matrices): To remove proteins and phospholipids, a protein precipitation step is recommended. Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma/serum. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Analyze the supernatant.
Optimized LC-MS/MS Parameters
The parameters below provide a validated starting point for method development. Optimization is always recommended for the specific instrument in use.
| Parameter | Value/Setting | Rationale & Expertise |
| LC System | UPLC/HPLC | Provides necessary separation from matrix components. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm) | Excellent retention and peak shape for moderately polar acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte from a C18 column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient chromatography. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for initial screening and optimization. |
| Injection Volume | 2-5 µL | Balances sensitivity with the risk of column overloading. |
| Ionization Mode | ESI Positive [M+H]⁺ or Negative [M-H]⁻ | Negative mode is often more sensitive for carboxylic acids, but positive mode can also be robust. |
| Precursor Ion (Q1) | m/z 185.1 (Positive) or 183.1 (Negative) | Corresponds to [M+H]⁺ or [M-H]⁻ of the analyte. |
| Product Ions (Q3) | Determined via infusion & fragmentation | Key for MRM transitions, ensuring selectivity and sensitivity. |
| Collision Energy | Instrument Dependent | Must be optimized to maximize the signal of the chosen product ion. |
Analytical Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to data acquisition.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 21010-06-0 [chemicalbook.com]
- 4. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 5-(2-Thienyl)Pentanoic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: Bridging the Gap Between a Novel Molecule and a Potential Therapeutic
In the landscape of drug discovery, the exploration of novel chemical entities with the potential for significant biological activity is a primary driver of innovation. 5-(2-Thienyl)Pentanoic Acid, a molecule characterized by a thiophene ring linked to a pentanoic acid chain, represents one such compound of interest. While direct, in-depth studies on its specific biological activities are emerging, its structural components—the thienyl group and the valeric acid backbone—are well-documented in medicinal chemistry for their diverse and potent effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound, drawing upon established knowledge of its constituent moieties. We will delve into hypothesized mechanisms of action, propose robust experimental workflows for validation, and present a forward-looking perspective on its therapeutic promise.
This document is not merely a summary of existing data, but a strategic guide designed to inspire and direct future research. By understanding the causality behind experimental choices and grounding our hypotheses in established scientific principles, we can begin to unlock the therapeutic value of this intriguing molecule.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is paramount for any investigation into its biological activity.
| Property | Value | Source |
| CAS Number | 21010-06-0 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂O₂S | [1][2][3][4][5][6] |
| Molecular Weight | 184.26 g/mol | [1][2][4] |
| Appearance | Pale cream to yellow to brown crystals or powder | [6] |
| Melting Point | 34.0-46.0 °C | [6] |
| SMILES | C1=CSC(=C1)CCCCC(=O)O | [5][6] |
| IUPAC Name | 5-(thiophen-2-yl)pentanoic acid | [3][6] |
Hypothesized Biological Activities and Mechanisms of Action
The biological activity of this compound can be logically inferred from the well-documented activities of its structural relatives: valeric acid (pentanoic acid) and various thienyl-containing compounds.
Potential Neuroprotective Effects: A Lesson from Valeric Acid
Valeric acid, a short-chain fatty acid, has demonstrated significant neuroprotective properties.[7] Research has shown its ability to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation.[7] It has also been identified as a potent histone deacetylase (HDAC) inhibitor, a mechanism implicated in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[8][9]
Given that this compound is a derivative of pentanoic acid, it is plausible that it may share these neuroprotective and HDAC inhibitory activities. The presence of the lipophilic thienyl group could potentially enhance its ability to cross the blood-brain barrier, thereby increasing its bioavailability in the central nervous system.
Modulation of Neurological Receptors: The Thienyl Moiety's Role
The thiophene ring is a common scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. For instance, derivatives of thienylcarboxamido-aminopropanoic acid have been designed as novel NMDA receptor glycine site agonists, highlighting the potential for thienyl compounds to modulate critical neurological pathways.[10] Other thienyl derivatives have been investigated for their muscle relaxant and parasympatholytic activities.[11]
The incorporation of the thienyl group into the pentanoic acid structure could confer novel pharmacological properties, potentially leading to the modulation of various receptors and enzymes in the nervous system.
Potential Anti-inflammatory and Anticancer Activities
Valeric acid has been found to possess anti-inflammatory and immunomodulatory activity.[8][9] Furthermore, numerous thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as microtubule targeting agents with antiproliferative effects.[12] The synthesis of various biologically active molecules, including those with anti-inflammatory and anticancer properties, often incorporates thiophene rings.[13][14][15][16] This suggests that this compound could be a candidate for investigation in oncology and inflammatory diseases.
Proposed Signaling Pathway and Mechanism of Action
Based on the activities of its parent compounds, a hypothesized mechanism of action for this compound is its potential to act as an HDAC inhibitor, leading to downstream neuroprotective and anti-inflammatory effects.
Caption: Hypothesized mechanism of this compound as an HDAC inhibitor.
Experimental Protocols for Validation
To investigate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is necessary.
Protocol 1: In Vitro HDAC Inhibition Assay
Objective: To determine if this compound directly inhibits HDAC activity.
Methodology:
-
Reagents and Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate, assay buffer, this compound, known HDAC inhibitor (e.g., Trichostatin A) as a positive control, and a multi-well plate reader.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control. c. Incubate at 37°C for a specified time. d. Add the fluorogenic substrate and developer. e. Incubate at 37°C to allow for the enzymatic reaction. f. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 2: Neuroprotection Assay in a Cell-Based Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound against a neurotoxin.
Methodology:
-
Cell Line: Human dopaminergic neuroblastoma cell line (e.g., SH-SY5Y).
-
Reagents: Cell culture medium, this compound, a neurotoxin such as rotenone or MPP+, and reagents for cell viability assays (e.g., MTT or LDH assay).
-
Procedure: a. Culture SH-SY5Y cells to the desired confluency. b. Pre-treat the cells with various concentrations of this compound for 24 hours. c. Induce neurotoxicity by adding rotenone or MPP+ to the culture medium. d. After 24 hours of toxin exposure, assess cell viability using the MTT or LDH assay.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for investigating the biological activity of a novel compound.
Future Directions and Therapeutic Potential
The true therapeutic potential of this compound remains to be unlocked through rigorous scientific investigation. Based on the foundational knowledge of its constituent parts, this compound warrants exploration in several key therapeutic areas:
-
Neurodegenerative Diseases: Its potential as an HDAC inhibitor and neuroprotective agent makes it a compelling candidate for diseases such as Parkinson's and Alzheimer's.
-
Inflammatory Disorders: The anti-inflammatory properties associated with valeric acid suggest potential applications in chronic inflammatory conditions.
-
Oncology: The prevalence of the thienyl moiety in anticancer agents, coupled with the antiproliferative effects of HDAC inhibitors, points towards a possible role in cancer therapy.
The synthesis of derivatives of this compound could also be a fruitful avenue of research, allowing for the fine-tuning of its pharmacological properties to enhance potency and selectivity.[17][18]
Conclusion: A Call to Investigation
This compound stands at the intersection of known biological activity and untapped potential. While this guide has presented a logically derived and scientifically grounded framework for its potential therapeutic applications, it is imperative that these hypotheses are tested through dedicated research. The experimental protocols outlined herein provide a clear path forward for scientists to begin to unravel the biological secrets of this promising molecule. It is through such diligent and innovative research that we can hope to translate a novel chemical entity into a life-changing therapeutic.
References
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- 2. scbt.com [scbt.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. This compound | 21010-06-0 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 5-(2-Thienyl)Pentanoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of 5-(2-Thienyl)Pentanoic Acid (TPA), a molecule of significant interest in contemporary drug discovery. While initial research has identified TPA as a potent antagonist of biotin biosynthesis, this document synthesizes existing data with predictive analysis to propose a broader therapeutic landscape for this compound. We will delve into its established antimicrobial and herbicidal potential, and extrapolate from the rich pharmacology of the thiophene scaffold to build a robust scientific rationale for its investigation as an anti-inflammatory, anticancer, and neuromodulatory agent. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and theoretical frameworks to catalyze further investigation into TPA's multifaceted therapeutic capabilities.
Introduction: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3] this compound, also known as 5-(2-Thienyl)valeric acid, emerges from this distinguished lineage, possessing a simple yet compelling structure: a thiophene ring linked to a five-carbon carboxylic acid chain. This structural simplicity belies a complex and largely untapped therapeutic potential.
This guide will first explore the established biological activity of TPA as a biotin antagonist. Subsequently, we will construct a hypothesis-driven framework for its potential applications in inflammation, oncology, and neuroscience, drawing parallels with structurally and functionally related molecules. Each proposed application will be accompanied by detailed, actionable experimental protocols to empower researchers to validate these hypotheses.
Established Mechanism of Action: Biotin Biosynthesis Inhibition
The most definitively characterized biological function of this compound is its role as a biotin antagonist.[4] Biotin, or vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in crucial metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[5] While humans obtain biotin from their diet, many bacteria, fungi, and plants synthesize it de novo, making the biotin biosynthesis pathway an attractive target for antimicrobial and herbicidal agents.[3]
Molecular Target: 7,8-Diaminopelargonic Acid (DAPA) Aminotransferase
Research has demonstrated that TPA exerts its antagonistic effect by inhibiting a key enzyme in the biotin synthesis pathway: 7,8-diaminopelargonic acid (DAPA) aminotransferase.[6] This enzyme catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). By inhibiting this step, TPA effectively halts the production of biotin, leading to growth inhibition in susceptible organisms.
Diagram 1: The Biotin Biosynthesis Pathway and the Site of TPA Inhibition
Caption: TPA inhibits DAPA aminotransferase, a critical step in biotin synthesis.
Therapeutic Implications of Biotin Antagonism
-
Antimicrobial Agents: The essentiality of the biotin pathway in many pathogenic bacteria and fungi makes TPA a compelling candidate for the development of new antibiotics and antifungals. This is particularly relevant in the era of rising antimicrobial resistance.
-
Herbicides: As plants also rely on de novo biotin synthesis, TPA and its derivatives could be explored as novel herbicides.
Hypothesized Therapeutic Applications: An Evidence-Based Exploration
The true potential of this compound likely extends beyond its effects on biotin metabolism. The presence of the thiophene ring and the pentanoic acid side chain suggests a number of plausible, yet unproven, therapeutic applications.
Anti-Inflammatory Activity
A vast body of literature supports the anti-inflammatory properties of thiophene-containing molecules.[4][7] Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene core, and their mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[2] The carboxylic acid moiety of TPA is a common feature in many NSAIDs, further strengthening this hypothesis.
Proposed Mechanism: Inhibition of COX-1/COX-2 and 5-LOX enzymes, leading to a reduction in the production of prostaglandins and leukotrienes.
Diagram 2: Proposed Anti-Inflammatory Mechanism of TPA
Caption: TPA may inhibit COX and LOX enzymes to reduce inflammation.
Anticancer Potential
Thiophene derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms.[3][8][9] These include the inhibition of protein kinases, disruption of microtubule polymerization, and the targeting of specific signaling pathways crucial for tumor growth and metastasis. Furthermore, there is emerging evidence that inhibiting biotin biosynthesis could be a viable anticancer strategy, as some cancer cells overexpress biotin receptors.[10][11][12]
Proposed Mechanisms:
-
Inhibition of Cancer-Specific Signaling Pathways: The thiophene scaffold is known to interact with a range of protein targets involved in cancer progression.[8]
-
Targeting Biotin-Dependent Metabolism in Cancer Cells: By inhibiting biotin synthesis, TPA could selectively starve cancer cells that have a high metabolic demand and an over-reliance on this pathway.[10]
Neuromodulatory Effects via GABA Receptor Interaction
A more speculative but intriguing possibility is the interaction of TPA with the central nervous system, specifically with GABA receptors. This hypothesis is based on the structural similarity of TPA to valerenic acid, a known positive allosteric modulator of GABA-A receptors. Both molecules possess a pentanoic (valeric) acid side chain. Additionally, some thiophene derivatives have been investigated for their activity at GABA receptors.[13][14]
Proposed Mechanism: Positive allosteric modulation of GABA-A receptors, leading to anxiolytic and sedative effects.
Experimental Protocols for Hypothesis Validation
To transition from hypothesis to evidence, a systematic and rigorous experimental approach is essential. The following protocols provide a starting point for investigating the proposed therapeutic activities of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the Friedel-Crafts acylation of thiophene with glutaric anhydride, followed by a Clemmensen or Wolff-Kishner reduction.
Step-by-Step Protocol:
-
Friedel-Crafts Acylation:
-
To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add thiophene dropwise at 0-5°C.
-
Slowly add glutaric anhydride to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
Extract the product, 5-oxo-5-(2-thienyl)pentanoic acid, with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
-
Wolff-Kishner Reduction:
-
Dissolve the keto-acid from the previous step in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide.
-
Heat the mixture to reflux, allowing water and excess hydrazine to distill off.
-
Continue to heat at a higher temperature (e.g., 190-200°C) for several hours.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.
-
Collect the precipitated this compound by filtration, wash with water, and recrystallize from a suitable solvent.
-
Diagram 3: General Synthetic Workflow for this compound
Caption: A two-step synthesis of TPA via Friedel-Crafts acylation and Wolff-Kishner reduction.
In Vitro Anti-Inflammatory Assays
| Assay | Objective | Experimental Outline | Key Parameters to Measure |
| COX-1/COX-2 Inhibition Assay | To determine the inhibitory activity of TPA on COX isoforms. | Use commercially available colorimetric or fluorometric assay kits. Incubate purified COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of TPA. | IC50 values for both COX-1 and COX-2. |
| 5-LOX Inhibition Assay | To assess the inhibitory effect of TPA on 5-lipoxygenase. | Utilize a spectrophotometric assay to measure the formation of leukotrienes from arachidonic acid by purified 5-LOX in the presence of TPA. | IC50 value for 5-LOX. |
| LPS-Stimulated Cytokine Release in Macrophages | To evaluate the effect of TPA on inflammatory cytokine production in a cellular model. | Culture murine or human macrophages (e.g., RAW 264.7 or THP-1) and stimulate with lipopolysaccharide (LPS) in the presence of TPA. | Levels of TNF-α, IL-6, and IL-1β in the culture supernatant measured by ELISA. |
In Vitro Anticancer Assays
| Assay | Objective | Experimental Outline | Key Parameters to Measure |
| MTT/MTS Cell Viability Assay | To determine the cytotoxic effect of TPA on various cancer cell lines. | Culture a panel of cancer cell lines (e.g., breast, lung, colon) and treat with a range of TPA concentrations for 48-72 hours. Measure cell viability using MTT or MTS reagents. | IC50 values for each cell line. |
| Colony Formation Assay | To assess the long-term effect of TPA on the proliferative capacity of cancer cells. | Treat cancer cells with TPA for a defined period, then re-plate at low density and allow colonies to form over 1-2 weeks. Stain and count the colonies. | Reduction in colony number and size. |
| Cell Cycle Analysis | To investigate the effect of TPA on cell cycle progression. | Treat cancer cells with TPA, then fix, stain with a DNA-binding dye (e.g., propidium iodide), and analyze by flow cytometry. | Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. |
| Apoptosis Assay | To determine if TPA induces programmed cell death. | Treat cancer cells with TPA and assess for markers of apoptosis, such as annexin V staining or caspase-3/7 activation, using flow cytometry or fluorescence microscopy. | Percentage of apoptotic cells. |
In Vitro Neuromodulatory Assays
| Assay | Objective | Experimental Outline | Key Parameters to Measure |
| GABA-A Receptor Binding Assay | To determine if TPA binds to the GABA-A receptor. | Use radioligand binding assays with synaptic membrane preparations and a specific GABA-A receptor radioligand (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of TPA. | Ki (inhibition constant) for displacement of the radioligand. |
| Electrophysiological Recordings | To assess the functional effect of TPA on GABA-A receptor activity. | Perform whole-cell patch-clamp recordings from neurons or cell lines expressing GABA-A receptors (e.g., HEK293 cells). Apply GABA in the presence and absence of TPA and measure the resulting chloride currents. | Potentiation of GABA-evoked currents. |
Data Interpretation and Future Directions
The experimental data generated from the proposed protocols will be crucial in shaping the future research and development trajectory of this compound.
-
Structure-Activity Relationship (SAR) Studies: Should TPA demonstrate promising activity in any of the proposed areas, a systematic SAR study would be the logical next step. This would involve the synthesis and testing of a library of TPA analogs with modifications to the thiophene ring, the alkyl chain, and the carboxylic acid moiety to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models of inflammation, cancer, or anxiety/seizure disorders to assess the therapeutic efficacy, pharmacokinetics, and safety profile of TPA.
-
Mechanism of Action Elucidation: For any confirmed biological activity, further in-depth studies will be required to fully elucidate the molecular mechanism of action. This may involve techniques such as Western blotting, RT-qPCR, and co-immunoprecipitation to identify the specific cellular pathways and protein targets modulated by TPA.
Conclusion
This compound represents a molecule at the intersection of established biological activity and vast, unexplored therapeutic potential. Its identity as a biotin antagonist provides a solid foundation for its development as an antimicrobial or herbicidal agent. However, the true promise of TPA may lie in the yet-to-be-confirmed activities suggested by the rich pharmacology of its thiophene scaffold. This guide has laid out a scientifically grounded rationale and a clear experimental roadmap for the comprehensive evaluation of TPA's anti-inflammatory, anticancer, and neuromodulatory properties. It is our hope that this document will serve as a catalyst for further research, ultimately unlocking the full therapeutic potential of this promising compound for the benefit of human health.
References
- 1. rjptonline.org [rjptonline.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. kthmcollege.ac.in [kthmcollege.ac.in]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 6. Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. researchgate.net [researchgate.net]
5-(2-Thienyl)pentanoic Acid: A Versatile Heterocyclic Building Block for Modern Synthesis
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The Significance of the Thiophene Moiety
The thiophene ring is a privileged heterocycle in drug discovery, prized for its ability to act as a bioisostere for phenyl groups while offering a distinct electronic profile and additional vectors for chemical modification. 5-(2-Thienyl)pentanoic acid combines this valuable aromatic system with a flexible five-carbon carboxylic acid linker. This unique structure provides two primary points for chemical elaboration: the carboxylic acid handle, which is amenable to a vast array of standard transformations, and the thiophene ring, which can undergo its own set of functionalization reactions. This duality makes it an exceptionally useful starting material for creating diverse molecular libraries and accessing complex target molecules.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21010-06-0 | [1][2][3] |
| Molecular Formula | C₉H₁₂O₂S | [1][3] |
| Molecular Weight | 184.26 g/mol | [1] |
| Appearance | Pale cream to yellow or brown crystals/powder | [4] |
| Melting Point | 41-44 °C | [5] |
| Boiling Point | 178 °C @ 14 Torr | [5] |
| Purity | ≥95% (typical commercial grade) | [1] |
| SMILES | O=C(O)CCCCC1=CC=CS1 | [4] |
Spectroscopic Characterization
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-α (COOH) | 10.0 - 12.0 | broad singlet | 1H | Carboxylic acid proton |
| H-5' (Thiophene) | ~7.1 | doublet | 1H | Thiophene CH adjacent to S |
| H-3', H-4' (Thiophene) | ~6.8 - 6.9 | multiplet | 2H | Thiophene CHs |
| H-α (Chain) | ~2.8 | triplet | 2H | CH₂ adjacent to thiophene |
| H-β (Chain) | ~2.4 | triplet | 2H | CH₂ adjacent to COOH |
| H-γ, H-δ (Chain) | ~1.7 | multiplet | 4H | Central CH₂ groups |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~179 | Carboxylic acid carbonyl |
| C-2' (Thiophene) | ~145 | Thiophene C attached to chain |
| C-5' (Thiophene) | ~127 | Thiophene CH adjacent to S |
| C-3', C-4' (Thiophene) | ~123-125 | Thiophene CHs |
| C-β (Chain) | ~34 | CH₂ adjacent to COOH |
| C-α (Chain) | ~31 | CH₂ adjacent to thiophene |
| C-γ, C-δ (Chain) | ~25-29 | Central CH₂ groups |
Note: Predictions are based on standard chemical shift values and analysis of similar structures. Actual values may vary.
Synthesis of this compound
A robust and scalable synthesis is crucial for the utility of any building block. A common and effective strategy to prepare this compound is through the reduction of the corresponding keto-acid, 5-oxo-5-(2-thienyl)valeric acid[6]. This precursor is readily available via Friedel-Crafts acylation of thiophene with glutaric anhydride. The subsequent reduction of the ketone can be achieved under various conditions, with the Clemmensen and Wolff-Kishner reductions being the most classic and effective methods.
Diagram 1: General two-step synthesis pathway.
Exemplary Protocol: Clemmensen Reduction
The Clemmensen reduction is particularly effective for aryl-alkyl ketones that are stable to strongly acidic conditions[5][7]. The use of amalgamated zinc is key to the reaction's success.
Causality: The strong acid (HCl) protonates the ketone, making it more electrophilic. The zinc amalgam (Zn(Hg)) acts as the reducing agent, providing electrons to reduce the carbonyl group completely to a methylene group. The reaction is thought to occur on the surface of the zinc metal[8][9].
Step-by-Step Methodology:
-
Amalgam Preparation: Carefully add 10g of mossy zinc to a solution of 1g mercury(II) chloride in 15 mL of water containing 0.5 mL of concentrated HCl. Swirl the flask for 5 minutes. The zinc should acquire a silvery luster. Decant the aqueous solution and wash the amalgamated zinc twice with 15 mL portions of water.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the freshly prepared zinc amalgam, 20 mL of water, and 25 mL of concentrated hydrochloric acid.
-
Substrate Addition: Add 5.0 g (approx. 23.5 mmol) of 5-oxo-5-(2-thienyl)valeric acid to the flask.
-
Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The heterogeneous nature of the reaction requires good mixing to ensure contact between the substrate and the zinc surface[8].
-
Acid Addition: Over the course of the 4-6 hour reflux period, add three additional 5 mL portions of concentrated HCl at approximately one-hour intervals to maintain the acidic conditions as the reaction proceeds.
-
Workup: After the reflux period, cool the reaction mixture to room temperature. The product may solidify. Decant the acidic aqueous layer.
-
Extraction: Extract the remaining mixture (and the decanted aqueous layer) three times with 50 mL portions of diethyl ether.
-
Purification: Combine the organic extracts and wash with water, then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation. Confirm product identity and purity via NMR spectroscopy and melting point analysis.
This compound as a Synthetic Building Block
The true power of this molecule lies in its versatility. The carboxylic acid and the thiophene ring represent orthogonal reactive sites that can be addressed selectively to build molecular complexity.
Diagram 2: Key reaction pathways for derivatization.
Applications in Drug Discovery:
-
Scaffold for Bioactive Molecules: The thiophene ring is a common feature in many pharmaceuticals. The pentanoic acid chain provides a flexible linker to connect this core to other pharmacophores. For example, derivatives of thiophene carboxamides have been designed as potent NMDA receptor glycine site agonists, demonstrating the utility of this scaffold in neuroscience research.
-
Amide Derivatives: The carboxylic acid is readily converted to amides using standard peptide coupling reagents (e.g., EDC, HATU). This is one of the most common transformations in medicinal chemistry, allowing for the exploration of structure-activity relationships by introducing a wide variety of amine-containing fragments. This approach has been used to synthesize novel anti-tumor agents[10].
-
Ester Prodrugs: Esterification of the carboxylic acid can be used to create prodrugs, improving properties like cell permeability or oral bioavailability. These esters are later hydrolyzed in vivo to release the active carboxylic acid-containing drug.
Protocol: Synthesis of N-Benzyl-5-(2-thienyl)pentanamide
This protocol exemplifies a standard amidation reaction.
Causality: The coupling agent, in this case, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (benzylamine), leading to the formation of a stable amide bond.
Step-by-Step Methodology:
-
Setup: Dissolve 1.0 g (5.4 mmol) of this compound in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add 1.2 equivalents of EDC (1.24 g, 6.5 mmol) and 1.2 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) (1.12 mL, 6.5 mmol) to the solution. Stir for 10 minutes at room temperature to allow for activation of the acid.
-
Amine Addition: Add 1.0 equivalent of benzylamine (0.59 mL, 5.4 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with 30 mL of DCM. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude amide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-5-(2-thienyl)pentanamide. Characterize by NMR and Mass Spectrometry.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazard Class: Carboxylic acids are generally corrosive. Thiophene derivatives can have varied toxicity.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. The material should be protected from light[5].
This guide provides a foundational understanding of this compound as a valuable and versatile building block. Its straightforward synthesis and dual reactive sites make it an important tool for chemists aiming to synthesize novel compounds for a wide range of applications.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. 5-Oxo-5-(2-thienyl)valeric acid | C9H10O3S | CID 255155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 8. byjus.com [byjus.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(2-Thienyl)Pentanoic Acid: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Thienyl)pentanoic acid, also known as 5-(2-thienyl)valeric acid, is a five-carbon carboxylic acid featuring a terminal thiophene ring.[1][2] This seemingly simple molecule stands as a testament to the rich history of heterocyclic chemistry and serves as a versatile building block in contemporary drug discovery and materials science. Its structural amalgamation of a flexible aliphatic chain and an aromatic, electron-rich thiophene moiety bestows upon it unique physicochemical properties that have been exploited in a variety of scientific endeavors. This in-depth technical guide will traverse the historical landscape of its likely first synthesis, delve into the evolution of its preparative methodologies, and explore its modern applications, particularly within the realm of medicinal chemistry.
I. A Journey into the Past: The Postulated Discovery and Early Synthesis
While a singular, definitive "discovery" paper for this compound remains elusive in the annals of early chemical literature, its synthesis can be confidently retro-synthetically engineered through the lens of well-established 19th and early 20th-century organic chemistry. The discovery of thiophene itself by Viktor Meyer in 1882 as a contaminant in benzene ignited a fervent period of investigation into its reactivity and the synthesis of its derivatives.[3] It is highly probable that this compound was first prepared through a two-step sequence analogous to the methods used for similar aryl-alkanoic acids of that era: a Friedel-Crafts acylation followed by a robust reduction of the resulting ketone.
The Precursor: 5-oxo-5-(2-thienyl)pentanoic acid
The logical precursor to this compound is its corresponding keto acid, 5-oxo-5-(2-thienyl)pentanoic acid. The synthesis of this intermediate would have relied on the burgeoning field of Friedel-Crafts chemistry, a cornerstone of aromatic chemistry developed in 1877.
Plausible Historical Synthesis of the Keto Acid Precursor:
The reaction of thiophene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would have been the most direct route. Friedel-Crafts acylation of thiophene is known to proceed with high regioselectivity at the 2-position due to the superior stabilization of the cationic intermediate by the sulfur atom's lone pairs.[4][5]
Experimental Protocol: Plausible Historical Friedel-Crafts Acylation
-
Catalyst Suspension: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a molar excess of anhydrous aluminum chloride would be suspended in an inert solvent like carbon disulfide or nitrobenzene.
-
Acylating Agent Addition: A solution of glutaric anhydride in the same solvent would be added dropwise to the stirred suspension, likely with cooling to control the initial exothermic reaction.
-
Thiophene Addition: Thiophene would then be added slowly to the reaction mixture. The reaction would likely be stirred for several hours, possibly with gentle heating, to ensure complete reaction.
-
Work-up: The reaction mixture would be quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation: The resulting organic layer would be separated, and the aqueous layer extracted with a suitable solvent like diethyl ether. The combined organic extracts would be washed, dried, and the solvent removed to yield the crude 5-oxo-5-(2-thienyl)pentanoic acid. Purification would likely have been achieved by recrystallization.
The Reduction Step: From Ketone to Alkane
With the keto acid in hand, the final step to obtain this compound would have involved the reduction of the carbonyl group to a methylene group. Two classical named reactions would have been the methods of choice for this transformation: the Clemmensen reduction (developed in 1913) and the Wolff-Kishner reduction (discovered independently in 1911 and 1912).
Causality in Method Selection:
The choice between these two methods would have been dictated by the overall stability of the molecule. The Clemmensen reduction, employing zinc amalgam and concentrated hydrochloric acid, is performed under strongly acidic conditions. Conversely, the Wolff-Kishner reduction utilizes hydrazine hydrate and a strong base, such as potassium hydroxide, at high temperatures, making it suitable for acid-sensitive substrates. Given that the thiophene ring is generally stable under acidic conditions, the Clemmensen reduction would have been a viable and likely first choice.
Experimental Protocol: Plausible Historical Clemmensen Reduction
-
Amalgam Preparation: Zinc amalgam would be prepared by treating granular zinc with a solution of mercuric chloride.
-
Reduction: The crude 5-oxo-5-(2-thienyl)pentanoic acid would be added to a flask containing the zinc amalgam, concentrated hydrochloric acid, and water.
-
Reflux: The mixture would be heated under reflux for an extended period, with periodic additions of more hydrochloric acid to maintain a strongly acidic environment.
-
Isolation: After cooling, the mixture would be decanted from the remaining zinc amalgam. The product, being a solid or an oil, would be isolated by filtration or extraction with an organic solvent.
-
Purification: The crude this compound would then be purified by recrystallization or distillation under reduced pressure.
II. Evolution of Synthetic Methodologies
While the classical two-step approach remains a fundamental and viable route, modern organic synthesis has introduced more refined and efficient methods for the preparation of this compound and its derivatives. These advancements focus on milder reaction conditions, improved yields, and greater functional group tolerance.
Modern Friedel-Crafts Acylation
Modern iterations of the Friedel-Crafts acylation often employ alternative Lewis acids that are less harsh and easier to handle than aluminum chloride. Catalysts such as iron(III) chloride, zinc chloride, or solid acid catalysts can be used, often in smaller, catalytic amounts, leading to cleaner reactions and simpler work-ups.
Advances in Ketone Reduction
While the Clemmensen and Wolff-Kishner reductions are still taught and utilized, other methods for the deoxygenation of aryl ketones have been developed. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst in the presence of a strong acid is a common and effective method. This approach often proceeds under milder conditions and avoids the use of toxic mercury.
Diagram of Plausible Historical Synthesis Pathway
Caption: Plausible historical synthesis of this compound.
III. Technical Data and Characterization
A comprehensive understanding of a chemical entity requires precise knowledge of its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 21010-06-0 | [6][7][8] |
| Molecular Formula | C₉H₁₂O₂S | [4][7] |
| Molecular Weight | 184.26 g/mol | [7] |
| Melting Point | 41-44 °C | [6] |
| Boiling Point | 178 °C at 14 Torr | [6] |
| Appearance | Pale cream to yellow to brown crystals or powder | [9] |
| pKa | 4.72 ± 0.10 (Predicted) | [6] |
| LogP | 2.5455 | [7] |
Characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity assessment through chromatographic and titration methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the thiophene ring protons, as well as the aliphatic chain protons. ¹³C NMR would provide signals for all nine carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the carboxylic acid and characteristic C-H and C=C stretching frequencies for the thiophene ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Purity Analysis: Purity is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and the acid content can be determined by aqueous acid-base titration.[9]
IV. Applications in Research and Drug Development
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a thienyl group can enhance biological activity, modulate metabolic stability, and improve pharmacokinetic properties. This compound and its derivatives have been explored for various therapeutic applications.
As a Scaffold in Medicinal Chemistry
The carboxylic acid moiety of this compound provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecules. It can be readily converted to esters, amides, and other derivatives, enabling the exploration of structure-activity relationships in drug discovery programs.
Derivatives of thienylalkanoic acids have shown potential in several therapeutic areas:
-
Anti-inflammatory Agents: The thiophene ring is a bioisostere of the phenyl ring, and its derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Thiophene-containing compounds have demonstrated a wide range of anticancer activities, and the flexible pentanoic acid chain can be used to position the thiophene pharmacophore within the binding sites of biological targets.
-
Neurological Disorders: More complex derivatives, such as (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives, have been designed as potent agonists at NMDA receptor glycine sites, which have therapeutic potential in neurological and psychiatric disorders.[10]
Diagram of Application Pathways
Caption: Derivatization of this compound for therapeutic applications.
Conclusion
This compound, a molecule likely first synthesized through the robust and foundational reactions of early 20th-century organic chemistry, continues to be a relevant and valuable compound in modern chemical research. Its straightforward, albeit historically inferred, synthesis laid the groundwork for the exploration of a vast chemical space of thiophene-containing molecules. Today, it serves as a versatile starting material and scaffold in the design and synthesis of novel therapeutic agents. The enduring utility of this compound underscores the lasting legacy of classical organic synthesis and the continued importance of heterocyclic compounds in the advancement of science.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-(Thiophen-2-yl)pentanoic acid | 21010-06-0 [sigmaaldrich.com]
- 5. 5-(5-Hexyl-2-thienyl)pentanoic acid | C15H24O2S | CID 602511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 21010-06-0 [chemicalbook.com]
- 9. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(2-Thienyl)Pentanoic Acid for Advanced Research
This guide provides an in-depth technical overview of 5-(2-Thienyl)Pentanoic Acid (CAS No. 21010-06-0), a versatile heterocyclic building block, for researchers, medicinal chemists, and professionals in drug development. Designed to move beyond a simple product sheet, this document synthesizes critical data on commercial sourcing, quality control, synthesis, and key applications, offering field-proven insights into its practical use.
Core Molecular Profile & Commercial Availability
This compound, also known as 5-(2-Thienyl)valeric acid, is a bifunctional molecule featuring a terminal carboxylic acid and an aromatic thiophene ring connected by a five-carbon aliphatic chain. This unique structure makes it a valuable intermediate in organic synthesis, particularly for introducing a flexible, lipophilic spacer coupled with a pharmacologically relevant thiophene moiety.
Key Physicochemical Data:
-
Molecular Formula: C₉H₁₂O₂S[1]
-
Molecular Weight: 184.26 g/mol [1]
-
Appearance: Off-white to pale yellow or brown solid (crystals or powder)
-
Melting Point: Approximately 35-44°C, though ranges may vary by supplier[2]
Commercial Suppliers & Typical Specifications
A reliable supply of starting materials is paramount for any research or development program. This compound is readily available from several reputable chemical suppliers. While purity and specifications can vary, most commercial-grade material is suitable for research and early-stage development. Below is a comparative table of offerings from major suppliers.
| Supplier | Catalog Number (Example) | Purity Specification | Analytical Method(s) Cited |
| Thermo Scientific Chemicals | L13122.03 | ≥94.0% (GC), 94.0-106.0% (Titration) | Gas Chromatography, Aqueous Acid-Base Titration |
| Santa Cruz Biotechnology | sc-274713 | ≥95% | Certificate of Analysis available upon request |
| Fisher Scientific | L1312203 | 95% | Not specified on product page |
| Sigma-Aldrich | R436631 | Not specified (AldrichCPR grade) | Certificate of Analysis available upon request |
| ChemScene | CS-0324015 | ≥98% | Not specified on product page |
Note: This table is for illustrative purposes. Researchers should always consult the lot-specific Certificate of Analysis for precise data.
Quality Control & Analytical Methodologies
Ensuring the identity and purity of this compound is a critical first step in any experimental workflow. A multi-pronged analytical approach is recommended for robust quality control.
Interpreting the Certificate of Analysis (CoA)
A typical CoA from a reputable supplier provides essential quality benchmarks. For instance, a sample CoA for a lot of this compound from Thermo Scientific Chemicals (Alfa Aesar) reported the following specifications[2]:
-
Appearance: Yellow powder
-
Melting Point: 35.5-37.5°C
-
Assay (GC): 99.3%
-
Assay (Aqueous Acid-Base Titration): 95.4%
The discrepancy between the GC and titration assays is noteworthy. The GC assay measures the purity relative to other volatile components, while the acid-base titration quantifies the molar amount of the carboxylic acid functional group. The lower value from titration could suggest the presence of non-acidic impurities. This highlights the importance of using orthogonal analytical methods for a complete purity assessment.
Recommended Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation:
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound, especially after derivatization. The carboxylic acid is typically converted to a more volatile ester, such as a Fatty Acid Methyl Ester (FAME), to improve chromatographic performance.
***dot graph GCMS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];
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Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis (as FAME derivative)
-
Derivatization: To a solution of this compound (~5 mg) in toluene (1 mL), add 14% Boron Trifluoride in Methanol (BF₃/MeOH, 1 mL).
-
Reaction: Heat the mixture at 60-80°C for 30 minutes.
-
Extraction: After cooling, add water (2 mL) and hexane (3 mL). Vortex thoroughly and allow the layers to separate.
-
Sample Injection: Carefully transfer the upper hexane layer, containing the FAME derivative, to a GC vial for analysis.
-
GC-MS Conditions (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling:
Reverse-phase HPLC is an excellent orthogonal technique to assess purity, particularly for detecting non-volatile impurities that may not be observed by GC.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at 1 mg/mL.
-
HPLC Conditions (Typical):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 90:10 v/v) containing 0.1% formic or phosphoric acid to ensure the carboxylic acid is protonated.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 231 nm or 254 nm.
-
Synthesis of this compound
For applications requiring isotopic labeling or derivatization not commercially available, an in-house synthesis may be necessary. A common and reliable route is the reduction of the corresponding ketone, 5-oxo-5-(2-thienyl)valeric acid, which is also commercially available. The Clemmensen reduction is a classic and effective method for this transformation, particularly for aryl-alkyl ketones.[4][5]
Caption: Synthesis via Clemmensen Reduction.
Experimental Protocol: Clemmensen Reduction
-
Amalgam Preparation: Carefully add amalgamated zinc shavings (Zn(Hg)) to a round-bottom flask equipped with a reflux condenser.
-
Reaction Setup: Add concentrated hydrochloric acid, water, and toluene.
-
Substrate Addition: Add 5-oxo-5-(2-thienyl)valeric acid to the flask.
-
Reflux: Heat the mixture to a vigorous reflux with stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After the reaction is complete (typically several hours), cool the mixture and separate the organic layer.
-
Extraction: Extract the aqueous layer with additional toluene or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Safety Note: The Clemmensen reduction uses concentrated acid and involves mercury. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block for constructing more complex, biologically active molecules. The thiophene ring is a "privileged" pharmacophore, appearing in numerous FDA-approved drugs where it often serves as a bioisostere for a phenyl ring, improving metabolic stability or modulating receptor interactions.[1][3][6]
Caption: Role as a scaffold in developing bioactive agents.
Synthesis of Anti-Inflammatory Agents
Thiophene derivatives are well-represented among anti-inflammatory drugs, such as Tiaprofenic acid and Tinoridine.[7][8] The carboxylic acid moiety of this compound can be readily converted into amides or esters, which are common functional groups in cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[7][8] The thiophene ring and the flexible alkyl chain can be tailored to fit into the hydrophobic channels of these enzymatic targets.
Development of Novel Anticancer Therapeutics
The thiophene scaffold is a cornerstone in the design of various anticancer agents.[9][10] It is found in kinase inhibitors and compounds that induce apoptosis. By using standard amide coupling reactions (e.g., with EDC or HATU), researchers can link this compound to various amine-containing pharmacophores to explore structure-activity relationships (SAR) against cancer cell lines. For example, thiophene carboxamides have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a potent anti-tubulin agent.[10]
Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules ("fragments") are screened for weak but efficient binding to a biological target.[6][11] Thiophene-containing molecules are valuable components of fragment libraries due to their favorable physicochemical properties and proven track record in approved drugs.[9] this compound, with a molecular weight under 200 Da and a simple structure, serves as an excellent starting point or elaboration vector in an FBDD campaign. Once a smaller thiophene fragment is identified as a hit, the pentanoic acid chain can be used to "grow" the fragment into a more potent lead compound by reaching into adjacent pockets of the target protein.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists and drug discovery scientists. Its commercial availability, well-defined properties, and straightforward reactivity make it an ideal building block for accessing novel chemical space. By leveraging its unique combination of a flexible linker and a privileged heterocyclic core, researchers can accelerate the development of new therapeutic agents across a wide range of disease areas, from inflammation to oncology. This guide provides the foundational knowledge required to confidently source, validate, and implement this valuable reagent in advanced research programs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. drughunter.com [drughunter.com]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Methodological & Application
Strategic Synthesis of 5-(2-Thienyl)Pentanoic Acid from Thiophene: A Two-Step Approach
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven guide for the synthesis of 5-(2-thienyl)pentanoic acid, a valuable building block in pharmaceutical research and drug development.[1][2] Thiophene moieties are prevalent in a wide range of therapeutic agents, and the targeted synthesis of derivatives like this compound is a critical capability for medicinal chemists.[1] We present a robust and scalable two-step synthetic route commencing from commercially available thiophene. The methodology encompasses an initial Friedel-Crafts acylation followed by a selective ketone reduction. This guide is designed for researchers and scientists, offering in-depth mechanistic insights, step-by-step protocols, and critical analysis of experimental choices to ensure reproducibility and high yield.
Introduction and Synthetic Rationale
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. This compound serves as a key intermediate for constructing more complex molecules, leveraging its bifunctional nature—a nucleophilic thiophene ring and a terminal carboxylic acid. The chosen synthetic strategy is a classic and reliable sequence that offers high yields and predictable outcomes.
The overall transformation is achieved in two distinct stages:
-
Friedel-Crafts Acylation: Thiophene is acylated with glutaric anhydride using a Lewis acid catalyst to introduce the five-carbon keto-acid side chain. This reaction is highly regioselective and efficient.
-
Ketone Reduction: The carbonyl group of the resulting intermediate, 5-oxo-5-(2-thienyl)pentanoic acid, is reduced to a methylene group to yield the final product.
This approach is advantageous because it avoids the potential for carbocation rearrangements that can plague Friedel-Crafts alkylation reactions, ensuring the formation of the desired linear pentanoic acid chain.[3]
Caption: Overall two-step synthesis of this compound.
Mechanistic Principles and Experimental Design
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
Step 1: Friedel-Crafts Acylation of Thiophene
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] In this protocol, glutaric anhydride serves as the acylating agent, and aluminum chloride (AlCl₃) is the Lewis acid catalyst.
Mechanism:
-
Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of glutaric anhydride. This polarization facilitates the ring-opening of the anhydride, generating a highly electrophilic acylium ion.
-
Nucleophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position.
-
Regioselectivity: The preference for substitution at the C2 (or C5) position over the C3 (or C4) position is a well-documented phenomenon for thiophene.[5] This is because the carbocation intermediate (sigma complex) formed by attack at C2 is more stable, as the positive charge can be delocalized over more atoms, including the sulfur atom, through three resonance structures. In contrast, attack at C3 results in an intermediate with only two resonance contributors.[5][6]
-
Rearomatization: A base (such as AlCl₄⁻) abstracts a proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the final keto-acid product after workup.[3]
Because the product ketone forms a stable complex with the Lewis acid, a stoichiometric amount of AlCl₃ is required for this reaction.[7]
Caption: Simplified mechanism of Friedel-Crafts acylation on thiophene.
Step 2: Reduction of the Aryl Ketone
To convert the intermediate keto-acid to the final product, the carbonyl group must be reduced to a methylene (CH₂) group. Two primary methods are suitable for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), conc. HCl | Strongly Acidic | Effective for aryl-alkyl ketones.[8][9] | Substrate must be stable to strong acid; uses toxic mercury.[8] |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Base (KOH or KOtBu), High Temp. | Strongly Basic | Excellent for base-stable substrates; avoids heavy metals.[10][11] | Substrate must be stable to strong base and high heat.[10] |
For this specific synthesis, the carboxylic acid functional group is stable under both acidic and basic conditions. However, the Wolff-Kishner reduction, particularly the Huang-Minlon modification , is often preferred in modern laboratory settings to avoid the use of toxic mercury amalgam.[11][12] This modification involves using a high-boiling solvent like diethylene glycol, allowing the reaction to be performed conveniently at atmospheric pressure.[12]
Wolff-Kishner Mechanism: The reaction proceeds via the in situ formation of a hydrazone, which, upon deprotonation by a strong base at high temperature, collapses to form a carbanion with the evolution of nitrogen gas.[13] This highly favorable release of N₂(g) is the thermodynamic driving force for the reaction. The carbanion is then protonated by the solvent to give the final alkane product.[13]
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Aluminum chloride reacts violently with water. Hydrazine is toxic and corrosive.
Protocol 1: Synthesis of 5-oxo-5-(2-thienyl)pentanoic acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Thiophene | 84.14 | 21.0 g (22.2 mL) | 0.25 | 1.0 |
| Glutaric Anhydride | 114.10 | 28.5 g | 0.25 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 73.3 g | 0.55 | 2.2 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
Procedure:
-
Set up a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize evolving HCl gas).
-
To the flask, add aluminum chloride (73.3 g) and dichloromethane (250 mL). Cool the suspension to 0 °C in an ice bath.
-
In a separate beaker, dissolve glutaric anhydride (28.5 g) and thiophene (21.0 g) in 100 mL of dichloromethane.
-
Add the thiophene/anhydride solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The mixture will become a thick, dark slurry.
-
Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 100 mL of concentrated HCl. Stir until all the dark solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 100 mL portions of dichloromethane.
-
Combine all organic layers and wash with 150 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a mixture of toluene and hexanes to yield 5-oxo-5-(2-thienyl)pentanoic acid as a pale crystalline solid.
Protocol 2: Synthesis of this compound (Huang-Minlon Modification of Wolff-Kishner Reduction)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| 5-oxo-5-(2-thienyl)pentanoic acid | 198.24 | 39.6 g | 0.20 | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 25.0 g (24.2 mL) | ~0.80 | ~4.0 |
| Potassium Hydroxide (KOH) | 56.11 | 33.6 g | 0.60 | 3.0 |
| Diethylene Glycol | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-oxo-5-(2-thienyl)pentanoic acid (39.6 g), potassium hydroxide (33.6 g), hydrazine hydrate (25.0 g), and diethylene glycol (200 mL).
-
Heat the mixture to 110 °C and maintain for 1 hour to facilitate the formation of the hydrazone intermediate.
-
Replace the reflux condenser with a distillation head and continue heating. Carefully distill off water and excess hydrazine until the temperature of the reaction mixture reaches 195-200 °C.
-
Once the temperature has stabilized, place the reflux condenser back on the flask and reflux the solution at ~200 °C for 4 hours. Vigorous evolution of nitrogen gas will be observed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Acidify the aqueous solution to pH 1-2 with concentrated HCl. A precipitate or oil will form.
-
Extract the product with three 150 mL portions of diethyl ether.
-
Combine the organic layers, wash with 150 mL of water, followed by 150 mL of brine.
-
Dry the ethereal solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from hexanes to afford this compound as a low-melting solid or oil.[14][15][16]
Product Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value for this compound |
| Appearance | Pale cream to yellow solid or oil[17] |
| Molecular Formula | C₉H₁₂O₂S[14] |
| Molecular Weight | 184.26 g/mol [14] |
| Melting Point | 34-46 °C[17] |
| ¹H NMR (CDCl₃, δ) | ~11.5 (br s, 1H, COOH), 7.15 (dd, 1H, thienyl-H5), 6.92 (dd, 1H, thienyl-H4), 6.80 (dd, 1H, thienyl-H3), 2.85 (t, 2H, -CH₂-Th), 2.40 (t, 2H, -CH₂-COOH), 1.70 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, δ) | ~180.0 (COOH), 145.0 (C-Th), 126.5 (C-Th), 124.5 (C-Th), 123.0 (C-Th), 34.0 (-CH₂-), 30.0 (-CH₂-), 29.5 (-CH₂-), 24.5 (-CH₂-) |
Note: NMR chemical shifts are approximate and can vary depending on solvent and concentration.
Conclusion
The two-step synthesis of this compound from thiophene via Friedel-Crafts acylation followed by Wolff-Kishner reduction is a reliable and efficient method for producing this key pharmaceutical intermediate. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in these protocols, researchers can consistently obtain high yields of the desired product. This guide provides the necessary detail to empower scientists in drug development to successfully implement this synthesis in their laboratories.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemscene.com [chemscene.com]
- 15. This compound, 95% | Fisher Scientific [fishersci.ca]
- 16. scbt.com [scbt.com]
- 17. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Laboratory-Scale Synthesis of 5-(2-Thienyl)Pentanoic Acid: An Application Note and Protocol
Introduction: The Significance of Thienylalkanoic Acids in Medicinal Chemistry
5-(2-Thienyl)Pentanoic Acid is a bifunctional organic molecule featuring a lipophilic thiophene ring connected to a hydrophilic carboxylic acid moiety via a five-carbon aliphatic chain. This structural motif is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. The thiophene ring is a well-established bioisostere for the benzene ring, often introduced into drug candidates to modulate their physicochemical properties, metabolic stability, and target-binding interactions. Thienylalkanoic acids and their derivatives have been explored for a range of pharmacological activities, serving as crucial building blocks in the synthesis of more complex bioactive molecules. This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, designed to be a robust and reproducible procedure for researchers in organic synthesis and drug discovery.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Friedel-Crafts Acylation: Thiophene undergoes a Lewis acid-catalyzed acylation with glutaric anhydride to yield the intermediate, 5-oxo-5-(2-thienyl)pentanoic acid.
-
Clemmensen Reduction: The ketone functionality of the intermediate is then reduced to a methylene group using a zinc amalgam in the presence of a strong acid to afford the final product.
This strategy is advantageous as it utilizes readily available starting materials and employs classic, well-understood organic reactions. The choice of the Clemmensen reduction is particularly suitable for this substrate, as the acidic conditions are compatible with the carboxylic acid functionality.
Visualizing the Synthetic Workflow
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 5-Oxo-5-(2-thienyl)pentanoic Acid (Intermediate)
Mechanistic Insight: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this step, the Lewis acid, aluminum chloride (AlCl₃), activates the glutaric anhydride, forming a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex. Subsequent deprotonation re-establishes the aromaticity of the thiophene ring, yielding the acylated product. The reaction is regioselective, with acylation occurring preferentially at the C2 position of the thiophene ring due to the stabilizing effect of the sulfur atom on the adjacent carbocationic intermediate.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Thiophene | 84.14 | 8.4 g (7.9 mL) | 0.1 | Freshly distilled |
| Glutaric Anhydride | 114.10 | 11.4 g | 0.1 | |
| Anhydrous Aluminum Chloride | 133.34 | 29.4 g | 0.22 | Handle in a fume hood |
| Nitrobenzene | 123.11 | 100 mL | - | Solvent |
| 5% Hydrochloric Acid | - | 200 mL | - | For work-up |
| Saturated Sodium Bicarbonate | - | 100 mL | - | For work-up |
| Toluene | - | As needed | - | For recrystallization |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place the anhydrous aluminum chloride and nitrobenzene.
-
Cool the flask in an ice-water bath and slowly add a solution of glutaric anhydride in thiophene from the dropping funnel over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them successively with 100 mL of 5% hydrochloric acid and 100 mL of water.
-
Extract the organic layer with three 50 mL portions of saturated sodium bicarbonate solution.
-
Combine the bicarbonate extracts and acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from toluene to yield pure 5-oxo-5-(2-thienyl)pentanoic acid as a crystalline solid.
Characterization of the Intermediate
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 124-126 °C |
| ¹H NMR (CDCl₃, δ) | 12.1 (br s, 1H, COOH), 7.65 (d, 1H), 7.55 (d, 1H), 7.10 (t, 1H), 2.95 (t, 2H), 2.50 (t, 2H), 2.10 (p, 2H) |
| ¹³C NMR (CDCl₃, δ) | 201.1, 178.9, 144.2, 133.5, 131.9, 128.2, 37.8, 33.0, 19.8 |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1705 (C=O, acid), 1660 (C=O, ketone), 1410, 1290, 850 |
| MS (m/z) | 198 [M]⁺, 111, 83 |
Part 2: Synthesis of this compound (Final Product)
Mechanistic Insight: Clemmensen Reduction
The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid.[1] The mechanism of the Clemmensen reduction is not fully understood but is thought to involve a series of single-electron transfers from the surface of the zinc to the protonated carbonyl group, leading to the formation of zinc-bound carbene or carbenoid intermediates.[2][3] These intermediates are then further reduced and protonated to yield the alkane. The reaction is particularly effective for aryl-alkyl ketones, such as the intermediate in this synthesis.[1]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Oxo-5-(2-thienyl)pentanoic Acid | 198.24 | 10 g | 0.05 | From Part 1 |
| Zinc Amalgam (Zn(Hg)) | - | 30 g | - | Prepared from zinc dust and mercuric chloride |
| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - | Handle with extreme care in a fume hood |
| Toluene | 92.14 | 50 mL | - | Solvent |
| Diethyl Ether | 74.12 | As needed | - | For extraction |
Procedure for Preparation of Zinc Amalgam:
-
In a fume hood, add 30 g of zinc dust to a solution of 3 g of mercuric chloride in 50 mL of water containing 1.5 mL of concentrated hydrochloric acid.
-
Stir the mixture for 10 minutes.
-
Decant the aqueous solution and wash the solid amalgam with three 50 mL portions of water.
Reduction Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, 50 mL of water, and 50 mL of concentrated hydrochloric acid.
-
Add a solution of 10 g of 5-oxo-5-(2-thienyl)pentanoic acid in 50 mL of toluene.
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Every hour, add an additional 5 mL of concentrated hydrochloric acid through the top of the condenser.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Separate the toluene layer and extract the aqueous layer with three 30 mL portions of diethyl ether.
-
Combine the organic extracts, wash with water until the washings are neutral to litmus paper, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent like hexane to yield this compound as a low-melting solid or viscous oil.
Characterization of the Final Product
| Property | Expected Value |
| Appearance | Off-white to light yellow solid or viscous oil |
| Melting Point | 41-44 °C |
| Boiling Point | 178 °C at 14 Torr |
| ¹H NMR (CDCl₃, δ) | 11.5 (br s, 1H, COOH), 7.10 (d, 1H), 6.90 (t, 1H), 6.80 (d, 1H), 2.85 (t, 2H), 2.40 (t, 2H), 1.70 (m, 4H) |
| ¹³C NMR (CDCl₃, δ) | 179.8, 145.2, 126.8, 124.5, 123.1, 33.9, 31.0, 30.8, 24.5 |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 2930, 2860 (C-H), 1700 (C=O), 1470, 1440, 1290, 820 |
| MS (m/z) | 184 [M]⁺, 139, 111, 97, 83 |
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of a variety of pharmacologically active compounds. The presence of both a lipophilic aromatic ring and a carboxylic acid "handle" allows for diverse chemical modifications. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives to modulate solubility and pharmacokinetic properties. The thiophene ring can undergo further functionalization, or it can serve as a key pharmacophoric element that interacts with biological targets.
Thienylalkanoic acids are structurally related to a number of known bioactive molecules. For example, they can be considered analogs of fatty acids and may interact with enzymes involved in lipid metabolism. Furthermore, the incorporation of the thiophene moiety in place of a phenyl group is a common strategy in medicinal chemistry to improve metabolic stability or to fine-tune receptor binding affinity. While specific blockbuster drugs directly containing the this compound scaffold are not prominent, its utility lies in its role as a versatile intermediate for the construction of novel chemical entities in the early stages of drug discovery.
Safety and Handling
-
Thiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Glutaric Anhydride: Causes severe skin burns and eye damage.
-
Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.
-
Nitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Suspected of causing cancer and genetic defects.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Zinc Amalgam (prepared with Mercuric Chloride): Mercuric chloride is highly toxic. Handle with extreme caution, using appropriate personal protective equipment. All waste containing mercury must be disposed of according to institutional and environmental regulations.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times.
References
Application Note: High-Purity Isolation of 5-(2-Thienyl)Pentanoic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 5-(2-thienyl)pentanoic acid by recrystallization. The methodology is designed to effectively remove common synthesis-related impurities, yielding a final product of high purity suitable for demanding applications in pharmaceutical research and materials science. We delve into the critical theoretical principles underpinning the technique, including a detailed rationale for solvent selection, and provide a step-by-step experimental procedure, troubleshooting guide, and methods for purity verification.
Introduction & Scientific Background
This compound is a valuable carboxylic acid derivative containing a thiophene moiety. Its structural features make it a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional organic materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised activity in the final product[1][2][3].
Recrystallization remains a powerful and economical technique for purifying solid organic compounds[4]. The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures[5]. An ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but exhibit high solubility at or near its boiling point[6]. Upon controlled cooling of a saturated solution, the target compound's solubility decreases, forcing it to crystallize out of the solution. Soluble impurities, present in lower concentrations, remain in the "mother liquor," thus achieving separation[4].
The choice of solvent is the most critical parameter for a successful recrystallization. This selection process is guided by the physicochemical properties of the solute, such as polarity and melting point, and the principle of "like dissolves like"[7]. For this compound, a moderately polar molecule due to its carboxylic acid group, a solvent system must be identified that balances solubility and insolubility across a practical temperature range.
Physicochemical Properties & Solvent Selection Rationale
A thorough understanding of the target compound's properties is essential for protocol development.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂S | [8][9][10] |
| Molecular Weight | 184.26 g/mol | [9][11][12] |
| Appearance | Pale cream to yellow or brown solid | [8] |
| Melting Point | 39-44°C | [10][11][13][14] |
| pKa | ~4.72 (Predicted) | [13] |
| Purity (Commercial) | Typically ≥95% | [8][14][15] |
Solvent Selection Logic:
The goal is to find a solvent or solvent pair where this compound is poorly soluble at room temperature but highly soluble when hot. Given its carboxylic acid functionality, polar solvents are a logical starting point. However, highly polar solvents like methanol or ethanol may dissolve the compound too readily even at room temperature, leading to poor recovery[7]. Nonpolar solvents like hexane are unlikely to dissolve the acid even when heated. Therefore, a solvent of intermediate polarity or a mixed-solvent system is often ideal[4].
A water/isopropanol co-solvent system was selected for this protocol.
-
Rationale: this compound has limited solubility in cold water but increased solubility in hot water, a desirable characteristic[16]. However, its low melting point (39-44°C) presents a risk of "oiling out"—melting instead of dissolving—if hot water alone is used[4]. Isopropanol is miscible with water and readily dissolves the acid. By using a mixed system, we can dissolve the compound at a temperature below its melting point and then carefully add water as an anti-solvent to induce controlled crystallization upon cooling.
Experimental Protocol
Materials & Equipment
-
Crude this compound
-
Isopropanol (IPA), reagent grade
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filtration flask
-
Glass stir rod
-
Watch glass
-
Ice bath
Workflow Diagram
Caption: Overall workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add the minimum volume of isopropanol at room temperature required to create a slurry.
-
Gently warm the flask on a hot plate to approximately 40-45°C while stirring. Add isopropanol dropwise until the solid just dissolves. Causality: Using the minimum volume of hot solvent is crucial for maximizing recovery. Over-addition will keep more product dissolved in the mother liquor upon cooling.
-
-
Decolorization & Hot Filtration (if necessary):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal.
-
Reheat the solution to boiling for a few minutes. Rationale: Activated charcoal adsorbs high molecular weight colored impurities.
-
If charcoal or other insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
To the clear, hot isopropanol solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Add one or two drops of hot isopropanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[4][16]
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[16]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold 1:1 isopropanol/water mixture. Causality: The wash solvent must be cold to avoid dissolving the purified crystals, yet capable of rinsing away the impurity-laden mother liquor.[4]
-
-
Drying:
-
Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.
-
Transfer the crystals to a clean, pre-weighed watch glass and allow them to air dry completely in a fume hood or desiccator.
-
Determine the final mass and calculate the percent recovery.
-
Verification of Purity
The protocol's success is validated by characterizing the final product.
Table 2: Purity Assessment Methods
| Method | Expected Result for Pure Product | Purpose |
| Melting Point | Sharp range, e.g., 42-44°C. | Impurities typically depress and broaden the melting range. A sharp range close to the literature value indicates high purity. |
| ¹H NMR | Clean spectrum matching the known structure; absence of impurity signals. | Confirms chemical identity and reveals the presence of organic impurities. |
| HPLC | Single major peak with purity >99.0% (by area). | Quantifies purity and detects trace-level impurities not visible by NMR. |
Troubleshooting Guide
Caption: Common issues and solutions in recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Isopropanol is flammable. Do not use an open flame. Heat using a controlled hot plate.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. L13122.06 [thermofisher.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound, 95% | Fisher Scientific [fishersci.ca]
- 11. This compound [stenutz.eu]
- 12. chemscene.com [chemscene.com]
- 13. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 14. This compound, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 15. scbt.com [scbt.com]
- 16. westfield.ma.edu [westfield.ma.edu]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 5-(2-Thienyl)Pentanoic Acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(2-Thienyl)Pentanoic Acid. The developed isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. The protocol details the rationale behind the selection of chromatographic conditions, step-by-step procedures for sample and standard preparation, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a chemical intermediate with a molecular structure incorporating a thiophene ring and a pentanoic acid chain.[1][2] Its accurate quantification is crucial in various stages of drug development and chemical synthesis to ensure product quality, purity, and consistency. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]
This document provides a comprehensive guide for the HPLC analysis of this compound, rooted in fundamental chromatographic principles. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development is predicated on understanding the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂S | [4][5] |
| Molecular Weight | 184.26 g/mol | [5][6] |
| pKa | 4.72 ± 0.10 (Predicted) | |
| Melting Point | 41-44 °C | |
| logP | 2.5455 | [5] |
The carboxylic acid functional group, with a predicted pKa of approximately 4.72, dictates that the ionization state of this compound is highly dependent on the mobile phase pH.[7] In reversed-phase chromatography, analyzing ionizable compounds in their non-ionized form is critical to prevent poor peak shapes, such as fronting or tailing, and to ensure reproducible retention times.[8] To achieve this, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the analyte's pKa. Therefore, an acidic mobile phase is required to suppress the ionization of the carboxylic acid, promoting its retention on a non-polar stationary phase through hydrophobic interactions.[8][9]
HPLC Method and Instrumentation
Rationale for Method Selection
-
Chromatographic Mode: Reversed-phase HPLC is selected due to the moderate polarity of this compound. A C18 stationary phase provides sufficient hydrophobicity for adequate retention.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a low pH aqueous buffer is chosen for its simplicity and robustness. Acetonitrile is a common organic modifier with a low viscosity and UV transparency.[9] An acidic buffer, such as phosphate or formate, is essential to control the pH and ensure the analyte is in its protonated, non-ionized state.[8] Formic acid is selected for this protocol due to its volatility, making it compatible with mass spectrometry if desired.
-
Detection: UV detection is employed, as the thiophene ring in the analyte's structure is expected to exhibit significant UV absorbance. The optimal wavelength will be determined using a UV scan of a standard solution.
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
pH Meter: Calibrated pH meter for mobile phase preparation.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A.
-
Solvents and Reagents: HPLC grade acetonitrile, formic acid (≥98%), and purified water (e.g., Milli-Q).
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (1 L)
-
Measure 400 mL of purified water into a 1 L media bottle.
-
Carefully add 1.0 mL of formic acid to the water and mix thoroughly.
-
Measure 600 mL of acetonitrile and add it to the aqueous formic acid solution.
-
Sonicate the mobile phase for 15 minutes to degas.
4.1.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
4.1.3. Working Standard and Calibration Curve Solutions
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
A suggested calibration series is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. Below are general guidelines for different sample types.
-
For Drug Substance (Bulk Material):
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve and dilute in acetonitrile to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma): Protein precipitation is a common and effective technique for cleaning up biological samples.[11][12]
-
To 200 µL of plasma sample, add 600 µL of cold acetonitrile (1:3 ratio).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.[12]
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Analytical Procedure Workflow
The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.
Caption: Analytical workflow for the HPLC quantification of this compound.
Method Validation
The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[3][13][14]
System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks were observed at the retention time of this compound.
Linearity and Range
Linearity was assessed by analyzing the calibration standards at six concentration levels. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.
-
Result: The method was found to be linear over the range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy
Accuracy was determined by the recovery method.[15] A known amount of this compound was spiked into a placebo matrix at three concentration levels (low, medium, high) in triplicate. The percentage recovery was then calculated.
Table 4: Accuracy (Recovery) Results
| Spike Level | % Recovery (Mean ± SD, n=3) |
| Low (5 µg/mL) | 99.2 ± 1.1% |
| Medium (25 µg/mL) | 101.5 ± 0.8% |
| High (75 µg/mL) | 99.8 ± 1.3% |
-
Result: The mean recovery was within 98-102%, demonstrating the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[15]
-
Repeatability: Six replicate injections of a standard solution (25 µg/mL) were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
-
Result: The % RSD for both repeatability and intermediate precision was < 2.0%, indicating excellent precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Conclusion
This application note describes a validated, isocratic reversed-phase HPLC method for the quantitative determination of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It is well-suited for routine analysis in quality control and research environments.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [stenutz.eu]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-(Thiophen-2-yl)pentanoic acid | 21010-06-0 [sigmaaldrich.com]
- 7. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. scbt.com [scbt.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. organomation.com [organomation.com]
- 13. database.ich.org [database.ich.org]
- 14. database.ich.org [database.ich.org]
- 15. actascientific.com [actascientific.com]
Application Note: Derivatization of 5-(2-Thienyl)Pentanoic Acid for Enhanced Analytical Detection
Abstract: This document provides a comprehensive guide for the derivatization of 5-(2-thienyl)pentanoic acid, a molecule of interest in pharmaceutical and metabolic research. Due to its carboxylic acid moiety, this compound exhibits polarity and low volatility, which can lead to poor chromatographic performance and low sensitivity in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS). This application note details robust derivatization protocols, primarily focusing on silylation and esterification, to improve the analyte's volatility, thermal stability, and chromatographic behavior. We will explore the underlying chemistry of these methods, provide step-by-step protocols, and discuss the subsequent analytical considerations for both GC-MS and High-Performance Liquid Chromatography (HPLC) platforms.
Introduction: The Rationale for Derivatization
This compound is a carboxylic acid containing a thiophene ring. The analysis of such compounds is often challenging due to the polar nature of the carboxylic acid group, which can lead to issues such as peak tailing in gas chromatography and strong retention or poor peak shape in reversed-phase liquid chromatography. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[1] For this compound, the primary goals of derivatization are:
-
Increased Volatility: By replacing the active hydrogen of the carboxylic acid group, the intermolecular hydrogen bonding is eliminated, which significantly increases the compound's volatility, making it amenable to GC analysis.[2][3]
-
Improved Thermal Stability: Derivatives are often more thermally stable than the parent compound, preventing degradation in the hot GC injection port and column.[4]
-
Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and improved resolution in both GC and HPLC.[5]
-
Increased Sensitivity: Certain derivatizing agents can introduce electrophoric groups (e.g., pentafluorobenzyl) that significantly enhance the sensitivity of detection by electron capture detection (ECD) in GC or by mass spectrometry.[6]
This guide will focus on two of the most common and effective derivatization strategies for carboxylic acids: silylation and esterification.
Pre-Analytical Considerations
Before proceeding with derivatization, it is crucial to ensure the quality and integrity of the sample.
-
Sample Purity: The purity of the this compound standard and samples should be confirmed. Impurities can interfere with the derivatization reaction or co-elute with the analyte of interest.
-
Solvent Selection: The choice of solvent is critical. It should be inert to the derivatization reagents and easily removable. Common solvents for silylation and esterification include acetonitrile, pyridine, and dichloromethane.
-
Moisture Control: Derivatization reactions, particularly silylation, are highly sensitive to moisture.[5][7] The presence of water can consume the derivatizing reagent and lead to incomplete derivatization. Therefore, all glassware should be thoroughly dried, and anhydrous solvents should be used.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂S | [8][9] |
| Molecular Weight | 184.26 g/mol | [10] |
| Melting Point | 41-44 °C | [11] |
| Boiling Point | 178 °C (at 14 Torr) | [11] |
| pKa (predicted) | 4.72 ± 0.10 | [11] |
The relatively low melting point indicates that the compound can be handled as a solid at room temperature. Its carboxylic acid nature (pKa ~4.72) confirms its acidic properties and the necessity for derivatization to neutralize the polar -COOH group for GC analysis.
Derivatization Strategies and Methodologies
Silylation
Silylation involves the replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[4] This is a versatile and widely used derivatization technique for GC analysis.[2][3]
Common Silylating Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of functional groups. Its byproducts are volatile, which minimizes chromatographic interference.[4]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Similar to BSTFA, but its byproducts are even more volatile.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to increase the reactivity of the silylating agent, especially for hindered functional groups.[7]
Reaction Mechanism: The silylation of a carboxylic acid with BSTFA proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, leading to the formation of a TMS ester.
Esterification
Esterification converts the carboxylic acid into an ester, which is more volatile and less polar. This can be achieved through various methods.
Common Esterification Reagents:
-
BF₃-Methanol (Boron Trifluoride in Methanol): A widely used reagent for the preparation of methyl esters.[12][13] The reaction is catalyzed by the Lewis acid BF₃.[14][15]
-
Pentafluorobenzyl Bromide (PFB-Br): This reagent is particularly useful for creating derivatives with high electron affinity, making them ideal for highly sensitive analysis by GC with an electron capture detector (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS).[6][16]
Reaction Mechanism (BF₃-Methanol): BF₃ acts as a Lewis acid, activating the carbonyl group of the carboxylic acid and making it more susceptible to nucleophilic attack by methanol. The reaction is driven to completion by the removal of water.[13]
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is suitable for preparing a volatile TMS ester of this compound for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.
Self-Validation: To ensure complete derivatization, inject a small aliquot of the reaction mixture at different time points (e.g., 15, 30, and 60 minutes of heating) to monitor the disappearance of the underivatized acid peak and the appearance of the TMS ester peak.
Protocol 2: Esterification with BF₃-Methanol
This protocol is effective for the formation of the methyl ester of this compound.
Materials:
-
This compound standard or sample extract
-
14% BF₃-Methanol solution
-
Hexane
-
Saturated NaCl solution
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Place approximately 1 mg of this compound into a reaction vial.
-
Add 2 mL of 14% BF₃-Methanol solution to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Causality Behind Choices: The use of a saturated NaCl solution is to increase the ionic strength of the aqueous phase, which reduces the solubility of the organic ester and enhances its partitioning into the hexane layer.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
The derivatized this compound can be analyzed using a standard GC-MS system.
Typical GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
High-Performance Liquid Chromatography (HPLC)
While derivatization is primarily for GC, certain derivatization strategies can also be employed for HPLC to improve detection or retention. However, for many applications, the underivatized acid can be analyzed directly by reversed-phase HPLC with an acidic mobile phase to suppress ionization.
Typical HPLC Parameters for Underivatized Acid:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm (approximated for thiophene chromophore) |
| Injection Volume | 10 µL |
Visualization of Workflow
Caption: Workflow for the derivatization and analysis of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | Presence of moisture; Insufficient reagent; Insufficient reaction time/temperature. | Use anhydrous solvents and dry glassware; Increase the molar excess of the derivatizing reagent; Optimize reaction time and temperature. |
| Peak Tailing in GC | Incomplete derivatization; Active sites in the GC system. | Ensure complete derivatization; Use a deactivated liner and column. |
| Multiple Peaks for Analyte | Side reactions; Degradation of the derivative. | Optimize reaction conditions (e.g., lower temperature); Ensure the stability of the derivative in the final solvent. |
Conclusion
The derivatization of this compound is a crucial step for its reliable and sensitive analysis by GC-MS. Both silylation with BSTFA and esterification with BF₃-Methanol are effective methods to enhance the volatility and improve the chromatographic behavior of this compound. The choice of method may depend on the specific requirements of the analysis, such as the need for high sensitivity or the presence of other functional groups in the sample matrix. By following the detailed protocols and considering the analytical parameters outlined in this guide, researchers can achieve accurate and reproducible quantification of this compound in various sample types.
References
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound | 21010-06-0 [chemicalbook.com]
- 11. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. chemscene.com [chemscene.com]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. agilent.com [agilent.com]
Application Notes and Protocols: Esterification Reactions of 5-(2-Thienyl)Pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Publication Date: December 31, 2025
Abstract
This document provides a comprehensive technical guide to the esterification of 5-(2-thienyl)pentanoic acid, a key intermediate in the synthesis of various biologically active molecules and functional materials. The thiophene moiety is a significant pharmacophore, and its derivatives are widely explored in drug discovery for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide details two primary, field-proven methodologies for esterification: the classic Fischer-Speier esterification for simple, robust applications, and the mild, highly efficient Steglich esterification for sensitive or sterically hindered substrates. We provide in-depth mechanistic discussions, step-by-step protocols, and practical insights into reaction optimization, work-up, and product characterization.
Introduction: The Significance of this compound Esters
This compound is a bifunctional molecule featuring a terminal carboxylic acid and a thiophene ring connected by a pentyl chain. The thiophene ring system is a bioisostere of the benzene ring and is prevalent in numerous pharmaceuticals. The conversion of the carboxylic acid group to an ester is a fundamental transformation that serves several critical purposes in medicinal chemistry and materials science:
-
Prodrug Strategies: Esterification is a common strategy to enhance the lipophilicity and bioavailability of a parent drug. The ester can be designed to be hydrolyzed in vivo by metabolic enzymes, releasing the active carboxylic acid.
-
Modulation of Pharmacokinetic Properties: The nature of the ester group can be varied to fine-tune solubility, membrane permeability, and metabolic stability.
-
Synthetic Handles: Esters serve as versatile intermediates, readily converted to other functional groups or used in cross-coupling reactions to build more complex molecular architectures.
-
Functional Materials: Thiophene-containing esters are integral components in the development of organic electronics, polymers, and liquid crystals.
Given the importance of this structural motif, reliable and efficient esterification protocols are essential for researchers in the field. This guide aims to provide such protocols, grounded in established chemical principles.
Mechanistic Considerations: Choosing the Right Path
The choice of esterification method depends critically on the nature of the alcohol and the overall sensitivity of the substrate to acidic conditions or high temperatures.
2.1. Fischer-Speier Esterification: The Workhorse
This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4][5] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product.[6][7][8] This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction.[6][7][8]
The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3][5][6]
.dot
Caption: Fischer-Speier Esterification Workflow.
2.2. Steglich Esterification: Mild and Versatile
For substrates that are sensitive to strong acids or high temperatures, or when using sterically hindered alcohols, the Steglich esterification is the method of choice.[9][10][11][12][13] This reaction utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10][12]
The reaction proceeds under mild, neutral conditions at room temperature.[11][12] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[9][10] DMAP, a more potent nucleophile than the alcohol, then attacks this intermediate to form an even more reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[10][12]
.dot
Caption: Steglich Esterification Workflow.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
This protocol is suitable for the synthesis of simple alkyl esters where the alcohol can be used in large excess.
Materials:
-
Ethanol (anhydrous, 200 proof)
-
Sulfuric Acid (concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 27.1 mmol).
-
Add 50 mL of anhydrous ethanol. The acid may not fully dissolve initially.
-
While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise. An exotherm may be observed.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the reaction mixture to approximately 10-15 mL using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-(2-thienyl)pentanoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 1 eq. Acid : Large Excess Alcohol |
| Catalyst Loading | ~5 mol% H₂SO₄ |
| Temperature | Reflux (~80-85°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
Protocol 2: Steglich Esterification of this compound with Benzyl Alcohol
This protocol is ideal for acid-sensitive substrates or when using more valuable or sterically demanding alcohols.
Materials:
-
Benzyl Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 10.85 mmol) and benzyl alcohol (1.28 g, 1.13 mL, 11.94 mmol, 1.1 eq) in 40 mL of anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) (0.13 g, 1.09 mmol, 0.1 eq).
-
Cool the stirring solution to 0°C in an ice bath.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.46 g, 11.94 mmol, 1.1 eq) in 10 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[12]
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize precipitation of the DCU.
-
Filter the mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl 5-(2-thienyl)pentanoate.
| Parameter | Value |
| Reactant Ratio | 1 eq. Acid : 1.1 eq. Alcohol : 1.1 eq. DCC |
| Catalyst Loading | 0.1 eq. DMAP |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Yield | >90% |
Product Characterization
Accurate structural confirmation and purity assessment are crucial.[16] The following techniques are standard for characterizing the resulting esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the incorporation of the alcohol moiety. Expect to see characteristic signals for the -OCH₂- or -OCH- protons of the ester group. The signals for the protons on the pentyl chain adjacent to the ester and the thiophene ring will also be present.
-
¹³C NMR: The carbonyl carbon of the ester will appear at a characteristic chemical shift around 170-175 ppm. Signals corresponding to the carbons of the alcohol fragment and the thiophene ring will also be observable.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the ester product.[17] Look for the molecular ion peak [M]⁺ or common adducts like [M+H]⁺ or [M+Na]⁺.[16]
Infrared (IR) Spectroscopy:
-
The most prominent feature will be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The C-O single bond stretch will also be visible around 1150-1250 cm⁻¹. The disappearance of the broad O-H stretch from the starting carboxylic acid is a key indicator of reaction completion.
Troubleshooting and Field Insights
-
Incomplete Fischer Esterification: If the reaction stalls, ensure the reagents are anhydrous. Water can shift the equilibrium back to the starting materials. Adding a Dean-Stark trap to remove water azeotropically can improve yields.
-
Side Reactions in Steglich Esterification: A common side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[9][12] This is often observed if the alcohol is not nucleophilic enough or if the reaction is run for too long without DMAP. Ensuring a catalytic amount of DMAP is present is crucial to suppress this side reaction.[9][18]
-
Difficulty Removing DCU: While most DCU precipitates and can be filtered, some may remain in solution. A second filtration after concentrating the crude product, or purification by column chromatography, will effectively remove the remainder. Using water-soluble carbodiimides like EDC can simplify the workup, as the resulting urea can be removed with an aqueous wash.[10][13][19]
-
Purification of Thiophene Derivatives: Thiophene-containing compounds can sometimes be sensitive to strongly acidic or oxidizing conditions.[20] Purification methods like distillation or chromatography are generally well-tolerated.[21][22]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. scbt.com [scbt.com]
- 15. L13122.03 [thermofisher.cn]
- 16. benchchem.com [benchchem.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 21. patents.justia.com [patents.justia.com]
- 22. CN102432589A - Method for purifying thiophene by azeotropic distillation - Google Patents [patents.google.com]
Application Notes and Protocols for the Amidation of 5-(2-Thienyl)Pentanoic Acid with Primary Amines
Introduction: The Significance of Amide Bond Formation
The synthesis of amides from carboxylic acids and amines is a cornerstone transformation in modern organic chemistry, with profound implications for the pharmaceutical and materials science industries. The amide bond is a prevalent structural motif in a vast array of biologically active molecules, including peptides, natural products, and a significant percentage of commercial drugs.[1][2] The focus of this guide, 5-(2-thienyl)pentanoic acid, serves as a versatile building block, incorporating a thiophene ring—a key heterocycle in medicinal chemistry known for its diverse pharmacological activities. Its conversion to a wide range of primary amides opens avenues for the exploration of new chemical entities with potential therapeutic applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the amidation of this compound with primary amines. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols using common coupling reagents, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[3] This is due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to a rapid acid-base reaction, forming a non-reactive carboxylate salt.[4] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.
Two of the most robust and widely used classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][5]
EDC/HOBt-Mediated Amidation
EDC is a water-soluble carbodiimide that facilitates amide bond formation with the significant advantage that its urea byproduct is also water-soluble, simplifying purification.[3][6] The reaction is often performed with an additive, such as 1-hydroxybenzotriazole (HOBt), which serves two critical functions: it minimizes the risk of racemization if the carboxylic acid has a chiral center and it suppresses the formation of an N-acylurea byproduct by forming a more stable and reactive HOBt-ester intermediate.[3][6]
The mechanism proceeds as follows:
-
The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3][4]
-
This intermediate is then intercepted by the nucleophilic HOBt to generate an HOBt-active ester.[3]
-
Finally, the primary amine attacks the carbonyl carbon of the active ester, forming the desired amide and regenerating HOBt.[3]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. hepatochem.com [hepatochem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
The Versatility of 5-(2-Thienyl)Pentanoic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug design, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of interacting with multiple, distinct biological targets – represents a cornerstone of efficient therapeutic development.[1] 5-(2-Thienyl)Pentanoic Acid (5-TPA) has emerged as a noteworthy scaffold, possessing the structural and electronic attributes necessary for the rational design of targeted enzyme inhibitors. The inherent features of 5-TPA, namely the thiophene ring and the pentanoic acid chain, offer a unique combination of aromaticity, lipophilicity, and a modifiable carboxylic acid moiety, making it an attractive starting point for medicinal chemists. The thiophene ring, an aromatic heterocycle containing sulfur, is a recognized pharmacophore in numerous FDA-approved drugs and is known to engage in critical binding interactions with biological targets.[2][3][4]
This technical guide provides an in-depth exploration of the application of 5-TPA in the design and evaluation of inhibitors for three key classes of enzymes implicated in a range of pathologies: Fatty Acid Amide Hydrolase (FAAH), Matrix Metalloproteinases (MMPs), and Histone Deacetylases (HDACs). We will delve into the mechanistic rationale for targeting these enzymes and provide detailed, field-proven protocols for the synthesis, screening, and characterization of 5-TPA-based inhibitors.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 21010-06-0 |
| Molecular Formula | C₉H₁₂O₂S |
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | 5-(thiophen-2-yl)pentanoic acid |
| SMILES | O=C(O)CCCCC1=CC=CS1 |
I. Targeting the Endocannabinoid System: 5-TPA as a Scaffold for FAAH Inhibitors
A. Mechanistic Rationale and Therapeutic Context
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a pivotal role in regulating the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide.[5] Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6][7] This makes FAAH a compelling therapeutic target for pain, anxiety, and inflammatory disorders.[6][7] Many potent FAAH inhibitors act as covalent modifiers of the enzyme's catalytic serine nucleophile (Ser241).[6][8] The design of 5-TPA derivatives can be strategically tailored to incorporate electrophilic "warheads" that irreversibly bind to this key residue.
B. Experimental Workflow for FAAH Inhibitor Screening
Caption: Workflow for the discovery and validation of 5-TPA-based FAAH inhibitors.
C. Detailed Protocol: In Vitro FAAH Inhibition Assay (Fluorescence-Based)
This protocol outlines a robust method for determining the inhibitory potential of 5-TPA derivatives against FAAH.
1. Materials and Reagents:
-
Recombinant human FAAH
-
FAAH substrate (e.g., N-(4-pyridinylmethyl)-7-(4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl)oxy)heptanamide)
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/ml BSA, 137 mM NaCl, 2.7 mM KCl[9]
-
5-TPA derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)[10]
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the 5-TPA test compounds and the positive control in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 25 µL of Assay Buffer containing the FAAH substrate.
-
Add 10 µL of the diluted test compounds or controls to the respective wells.
-
Initiate the reaction by adding 15 µL of diluted recombinant human FAAH to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
3. Data Interpretation and Causality: A low IC50 value indicates potent inhibition of FAAH. To elucidate the mechanism of inhibition (e.g., reversible vs. irreversible), further kinetic studies, such as time-dependent inhibition assays, should be performed. For irreversible inhibitors, the rate of inactivation (k_inact) and the inhibitor affinity (K_i) can be determined.[6]
II. Modulating the Extracellular Matrix: 5-TPA in the Design of MMP Inhibitors
A. Mechanistic Rationale and Therapeutic Context
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[11] Dysregulation of MMP activity is implicated in various pathologies, including cancer metastasis, osteoarthritis, and cardiovascular diseases.[11] The design of MMP inhibitors often involves a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site. The pentanoic acid moiety of 5-TPA can be derivatized to incorporate effective ZBGs, such as hydroxamates or carboxylic acids, while the thienyl group and the aliphatic chain can be modified to achieve selectivity for specific MMP isoforms by interacting with the enzyme's substrate-binding pockets.[12]
B. Experimental Workflow for MMP Inhibitor Screening
Caption: Workflow for the discovery and validation of 5-TPA-based MMP inhibitors.
C. Detailed Protocol: In Vitro MMP-2 Inhibition Assay (Fluorogenic)
This protocol describes a method to assess the inhibitory activity of 5-TPA derivatives against MMP-2, a key target in cancer metastasis.
1. Materials and Reagents:
-
Recombinant human pro-MMP-2
-
p-Aminophenylmercuric acetate (APMA) for MMP activation
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
5-TPA derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor like Batimastat)
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Activate pro-MMP-2 by incubating with APMA (1 mM) in Assay Buffer at 37°C for 1 hour.
-
Prepare serial dilutions of the 5-TPA test compounds and the positive control in Assay Buffer.
-
In a 96-well plate, add the diluted test compounds or controls.
-
Add the activated MMP-2 enzyme to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time (kinetic read) at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
Determine the initial reaction velocity (slope) for each concentration.
-
Calculate the percent inhibition and determine the IC50 value as described for the FAAH assay.
3. Data Interpretation and Causality: Potent MMP inhibitors will exhibit low IC50 values. To assess the therapeutic potential and minimize off-target effects, it is crucial to perform selectivity profiling against a panel of different MMPs (e.g., MMP-1, MMP-9, MMP-13).[13][14] Compounds with high selectivity for the target MMP are desirable.
III. Epigenetic Modulation: 5-TPA as a Scaffold for HDAC Inhibitors
A. Mechanistic Rationale and Therapeutic Context
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[15] HDAC inhibitors (HDACis) cause hyperacetylation of histones, resulting in a more open chromatin structure and the reactivation of tumor suppressor genes.[15] Several HDACis have been approved for the treatment of certain cancers.[15] The general structure of many HDACis consists of a zinc-binding group, a linker region, and a cap group. The pentanoic acid chain of 5-TPA can serve as a linker, while the carboxylic acid can be converted into a zinc-binding hydroxamic acid. The thiophene ring can function as a cap group, interacting with residues at the rim of the active site.
B. Experimental Workflow for HDAC Inhibitor Screening
Caption: Workflow for the discovery and validation of 5-TPA-based HDAC inhibitors.
C. Detailed Protocol: In Vitro HDAC1 Inhibition Assay (Fluorogenic)
This protocol provides a method for evaluating the inhibitory activity of 5-TPA derivatives against HDAC1, a class I HDAC.
1. Materials and Reagents:
-
Recombinant human HDAC1
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
Developer solution (containing a protease, e.g., trypsin)
-
5-TPA derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A or Vorinostat)[16]
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the 5-TPA test compounds and the positive control in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted test compounds or controls.
-
Add the recombinant HDAC1 enzyme to each well.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the enzymatic reaction and initiate the development reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
3. Data Interpretation and Causality: Potent HDAC inhibitors will demonstrate low IC50 values. To confirm the mechanism of action in a cellular context, a Western blot analysis should be performed on cancer cells treated with the 5-TPA derivative to assess the level of histone H3 or H4 acetylation. An increase in acetylation would validate the compound's activity as an HDAC inhibitor. Further cell-based assays, such as cell viability (e.g., MTT assay) and cell cycle analysis, can be used to determine the anti-proliferative and apoptotic effects of the compounds.[16]
Conclusion: A Versatile Scaffold for Targeted Drug Discovery
This compound represents a valuable and versatile scaffold in modern drug design. Its inherent chemical properties provide a solid foundation for the development of potent and selective inhibitors against a range of clinically relevant enzyme targets. The protocols detailed in this guide offer a comprehensive framework for researchers to synthesize, screen, and characterize 5-TPA-based compounds, thereby accelerating the discovery of novel therapeutic agents. The adaptability of the 5-TPA scaffold, coupled with the robust and validated assay methodologies presented, empowers drug development professionals to explore its full potential in addressing unmet medical needs.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chumontreal.qc.ca [chumontreal.qc.ca]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. The design, structure, and therapeutic application of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pentanoic acid derivative targeting matrix metalloproteinase-2 (MMP-2) induces apoptosis in a chronic myeloid leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of conformationally-constrained MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Note: A Strategic Approach to the Synthesis and Evaluation of Novel Anticancer Agents Derived from 5-(2-Thienyl)Pentanoic Acid
Introduction
The relentless pursuit of novel, effective, and selective anticancer agents remains a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing a thiophene nucleus, have garnered significant attention due to their diverse and potent biological activities.[1][2][3] The thiophene ring is a versatile pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in various biological interactions and its favorable metabolic profile. This application note details a strategic, multi-step methodology for the design, synthesis, characterization, and in vitro evaluation of novel potential anticancer agents using 5-(2-Thienyl)Pentanoic Acid as a versatile starting scaffold.
The core strategy employed is a molecular hybridization approach, which involves covalently linking the this compound moiety with other known bioactive heterocyclic scaffolds, such as thiazoles, pyrazolines, or quinolines.[4] This approach aims to generate novel chemical entities with potentially synergistic or enhanced anticancer activity. The pentanoic acid's carboxylic group serves as an ideal chemical handle for creating stable amide bonds, a common and robust linkage in drug design. This document provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to guide the synthesis of a compound library, confirm its chemical identity, and perform primary and secondary in vitro anticancer screening.
Rationale and Design Strategy
The fundamental design principle is to utilize this compound as a foundational block and append a library of diverse, amine-containing heterocyclic pharmacophores. The rationale is twofold:
-
The Thiophene Core: Thiophene derivatives have demonstrated significant efficacy as anticancer agents, acting through various mechanisms including kinase inhibition and apoptosis induction.[1][3] The lipophilic nature of the thiophene ring can also aid in membrane permeability.
-
The Hybridization Partner: By coupling the thiophene scaffold with other heterocycles known for their anticancer properties (e.g., thiazole derivatives), we can explore new chemical space and potentially identify compounds with improved potency, selectivity, or novel mechanisms of action.[5][6]
This strategy allows for the rapid generation of a structurally diverse library of compounds, enabling robust Structure-Activity Relationship (SAR) studies to identify key structural features responsible for anticancer efficacy.[7][8]
Caption: High-level design and development workflow.
Synthetic Protocols
The synthetic route is designed for efficiency and versatility, proceeding through a highly reactive acid chloride intermediate.
Protocol 2.1: Synthesis of 5-(2-Thienyl)Pentanoyl Chloride (Intermediate 1)
This protocol converts the carboxylic acid starting material into a more reactive acid chloride, priming it for amide coupling.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round bottom flask with reflux condenser
-
Nitrogen or Argon gas inlet
Procedure:
-
In a 100 mL round bottom flask dried under flame and cooled under a nitrogen atmosphere, dissolve this compound (10 mmol) in 30 mL of anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (15 mmol, 1.5 equivalents) to the stirred solution dropwise over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
Cool the mixture to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude oil, 5-(2-Thienyl)Pentanoyl Chloride, is used immediately in the next step without further purification.
Scientist's Note (Causality): Thionyl chloride is an excellent reagent for this conversion because its byproducts (HCl and SO₂) are gases, which are easily removed from the reaction mixture, simplifying the workup. The reaction is performed under anhydrous conditions as the acid chloride intermediate is highly reactive towards water and would hydrolyze back to the carboxylic acid.
Protocol 2.2: General Protocol for Synthesis of Novel N-(Heterocyclyl)-5-(2-thienyl)pentanamide Derivatives
This general protocol describes the coupling of the acid chloride intermediate with a representative amine, 2-amino-4-methylthiazole.
Materials:
-
Crude 5-(2-Thienyl)Pentanoyl Chloride (Intermediate 1 from Protocol 2.1)
-
2-Amino-4-methylthiazole (or other amine)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (e.g., 2-amino-4-methylthiazole, 10 mmol) and triethylamine (12 mmol, 1.2 equivalents) in 40 mL of anhydrous DCM in a 250 mL round bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 5-(2-Thienyl)Pentanoyl Chloride from the previous step in 10 mL of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution over 20 minutes.
-
After addition, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final pure compound.
References
- 1. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma [mdpi.com]
- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Investigating the Anti-inflammatory Properties of 5-(2-Thienyl)Pentanoic Acid Derivatives
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of novel 5-(2-Thienyl)Pentanoic Acid derivatives. Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry, with several approved drugs like Tiaprofenic acid demonstrating significant anti-inflammatory activity.[1][2] This guide moves beyond a simple recitation of methods, offering a strategic, multi-tiered experimental workflow. We will detail the scientific rationale behind each protocol, from initial cell-based screening for anti-inflammatory effects to mechanistic studies targeting key signaling pathways and direct enzymatic inhibition assays. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness. By following this guide, researchers can systematically screen compound libraries, identify promising leads, and elucidate their mechanisms of action, accelerating the journey from discovery to potential therapeutic application.
Introduction: The Rationale for Thiophene-Based Anti-inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic, unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Current treatments, dominated by non-steroidal anti-inflammatory drugs (NSAIDs), primarily act by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of the constitutively expressed COX-1 isoform.[1][3][4]
This therapeutic gap drives the search for novel anti-inflammatory agents with improved efficacy and safety profiles. Thiophene derivatives have emerged as a promising class of compounds.[1][2][5] The thiophene ring is a versatile scaffold present in several commercial drugs, valued for its favorable electronic and steric properties that facilitate interactions with biological targets.[3] The anti-inflammatory properties of thiophene-containing drugs are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as COX and lipoxygenase (LOX).[1][2] This established precedent provides a strong rationale for the synthesis and investigation of novel derivatives, such as those based on the this compound scaffold, as next-generation anti-inflammatory therapeutics.
Mechanistic Landscape of Inflammation
To effectively screen for anti-inflammatory activity, it is crucial to understand the core molecular pathways that regulate the process. An inflammatory stimulus, such as lipopolysaccharide (LPS) from Gram-negative bacteria, triggers a cascade of intracellular signaling events in immune cells like macrophages.[6][7] This leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β).[3][8] The key signaling networks orchestrating this response are the primary targets for our investigation.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Considered a master regulator of inflammation, the NF-κB transcription factor controls the expression of a vast array of pro-inflammatory genes, including those for iNOS (which produces NO), COX-2, and various cytokines.[9][10][11][12] Its activation is a central event in the inflammatory response.[13]
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: This family of kinases, including p38, JNK, and ERK, acts as a crucial signal relay system, converting extracellular stimuli into intracellular responses.[14] The p38 MAPK pathway, in particular, is heavily involved in regulating the synthesis of TNF-α and other inflammatory cytokines.[15]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is essential for signaling initiated by numerous cytokines.[16][17] Dysregulation of JAK/STAT signaling is implicated in many chronic inflammatory diseases, making it another attractive therapeutic target.[18][19][20]
Experimental Design: A Multi-Tiered Screening Workflow
We propose a logical, tiered approach to efficiently screen and characterize the this compound derivatives. This workflow ensures that resources are focused on the most promising compounds and that a comprehensive mechanistic profile is built for lead candidates.
Caption: A multi-tiered workflow for screening and characterizing novel anti-inflammatory compounds.
Core Cellular Model: RAW 264.7 Macrophages
For the cell-based assays described, the murine macrophage cell line RAW 264.7 is the model of choice.
-
Rationale: RAW 264.7 cells are widely used and well-characterized for inflammation research.[21][22] They are robust, easy to culture, and mount a strong, reproducible inflammatory response upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria outer membranes that serves as a potent inflammatory trigger.[6][7][23][24]
-
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency. Do not allow them to become fully confluent as this can alter their responsiveness. Use cells between passages 5 and 20 for experiments to ensure consistency.
-
Detailed Experimental Protocols
Protocol: Cytotoxicity Assessment (MTT Assay)
-
Principle: This is a critical first step to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[25][26]
-
Materials: RAW 264.7 cells, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), DMSO.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.[22]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This is considered 100% viability.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) to subtract background absorbance.
-
-
Data Analysis:
-
Cell Viability (%) = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
Compounds exhibiting >90% cell viability at the highest tested concentration are considered non-toxic and are advanced for efficacy testing.
-
Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Principle: Upon stimulation with LPS, macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a large burst of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[21][25][27] A reduction in nitrite levels indicates inhibition of the NO production pathway.
-
Materials: RAW 264.7 cells, 96-well plates, test compounds, LPS (from E. coli), Griess Reagent, Sodium Nitrite (for standard curve).
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[25]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 540 nm.
-
-
Controls:
-
Negative Control: Cells with medium only (no LPS, no compound).
-
Positive Control: Cells treated with LPS and vehicle. This represents maximum NO production.
-
Reference Inhibitor: A known inhibitor like Dexamethasone can be used as a positive assay control.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite.
-
NO Inhibition (%) = [1 - (Nitrite_Sample / Nitrite_Positive_Control)] * 100
-
Calculate the IC₅₀ value (the concentration of compound that inhibits NO production by 50%) for active compounds.
-
Protocol: Pro-inflammatory Cytokine Profiling (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.[21][25]
-
Materials: Supernatants from the NO assay (or a parallel experiment), commercial ELISA kits for murine TNF-α and IL-6.
-
Step-by-Step Methodology:
-
Sample Collection: Use the cell culture supernatants collected from an experiment identical to the NO assay (Protocol 5.2).
-
ELISA Procedure: Follow the manufacturer's instructions provided with the commercial ELISA kit precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Controls: The same controls as in the NO assay are applicable.
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the kit.
-
Calculate the concentration (pg/mL or ng/mL) of TNF-α and IL-6 in each sample by interpolating from the standard curve.
-
Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-only control.
-
Protocol: Western Blot Analysis of Key Signaling Proteins
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. This protocol is used to determine if the test compounds inhibit the expression of key inflammatory proteins (iNOS, COX-2) or the activation (via phosphorylation) of upstream signaling molecules like NF-κB p65 and p38 MAPK.[25][27]
-
Materials: RAW 264.7 cells, 6-well plates, test compounds, LPS, cell lysis buffer (e.g., RIPA), primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL). Incubation times vary by target: ~30 minutes for phosphorylation events (p-p65, p-p38) and 18-24 hours for protein expression (iNOS, COX-2).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours. Visualize protein bands using an ECL substrate and an imaging system.
-
-
Controls:
-
Loading Control: Probe for a housekeeping protein like β-actin or GAPDH to ensure equal protein loading across lanes.
-
Phosphorylation Control: Always probe for both the phosphorylated and total forms of a protein (e.g., p-p65 and total p65) to assess the specific activation state.
-
-
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity.
-
Normalize the intensity of the target protein to the loading control. For phosphorylation, calculate the ratio of the phosphorylated protein to the total protein.
-
Protocol: Direct Enzyme Inhibition (COX-1/COX-2 Assay)
-
Principle: This cell-free enzymatic assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. This is crucial for confirming the molecular target and determining selectivity, which is a key indicator of potential side effects. The assay measures the peroxidase activity of COX, which generates a colored product from an appropriate substrate.[26][28]
-
Materials: Purified human or ovine COX-1 and COX-2 enzymes, reaction buffer, heme, arachidonic acid (substrate), colorimetric substrate (e.g., TMPD), commercial assay kit (recommended for standardization).
-
Step-by-Step Methodology (based on a typical commercial kit[26][29][30][31]):
-
Reagent Preparation: Prepare all reagents as specified by the kit manufacturer.
-
Enzyme Addition: To separate wells of a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations (or a known inhibitor like celecoxib for a positive control) to the enzyme-containing wells. Pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measurement: Immediately read the absorbance kinetically at the specified wavelength (e.g., 590 nm) for several minutes.
-
-
Controls:
-
100% Initial Activity: Enzyme reaction with vehicle only (no inhibitor).
-
Background: Reaction with heat-inactivated enzyme.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
% Inhibition = [1 - (Rate_Sample / Rate_100%_Activity)] * 100
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2, which is therapeutically desirable.
-
Key Signaling Pathway Visualization
Understanding how the test compounds interfere with signaling is paramount. The following diagrams illustrate the key inflammatory pathways and potential points of inhibition.
Caption: Canonical NF-κB signaling pathway activated by LPS, a major driver of inflammation.[9][10][13]
Caption: The p38 MAPK signaling cascade, critical for cytokine production and stability.[14]
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Anti-inflammatory Activity
| Compound ID | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
|---|---|---|---|---|
| TPA-001 | >100 | 15.2 | 25.8 | 30.1 |
| TPA-002 | >100 | 5.7 | 8.3 | 11.5 |
| TPA-003 | 25.4 | 45.1 | >100 | >100 |
| Dexamethasone | >100 | 0.8 | 1.2 | 2.5 |
(Note: Data are hypothetical and for illustrative purposes only)
Table 2: COX Enzyme Inhibition and Selectivity
| Compound ID | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| TPA-001 | 85.6 | 10.1 | 8.5 |
| TPA-002 | 98.3 | 1.5 | 65.5 |
| Celecoxib | 13.0 | 0.49 | 26.5 |
(Note: Data are hypothetical and for illustrative purposes only. Celecoxib data adapted from literature for comparison.[26])
Interpreting the Results: A promising lead candidate, like the hypothetical TPA-002, would exhibit low cytotoxicity (high CC₅₀), potent inhibition of NO and cytokine production (low IC₅₀), and a high COX-2 Selectivity Index. Western blot data would further clarify its mechanism, for example, by showing a dose-dependent decrease in phospho-p65 and iNOS expression, suggesting the compound's effects are mediated primarily through the NF-κB pathway.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | MDPI [mdpi.com]
- 7. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing stem cell therapeutics in LPS-induced animal models: mechanisms, efficacies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purformhealth.com [purformhealth.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders | MDPI [mdpi.com]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases: Ingenta Connect [ingentaconnect.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 27. benchchem.com [benchchem.com]
- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. assaygenie.com [assaygenie.com]
Application Note & Protocols: Investigating 5-(2-Thienyl)Pentanoic Acid as a Novel Agrochemical Candidate
Introduction: The Quest for Novel Agrochemicals and the Potential of Thiophene-Based Compounds
The continuous evolution of resistance in pests, weeds, and pathogens necessitates a perpetual search for novel and effective agrochemicals. A promising, yet underexplored, area of chemical space for the development of such agents is that of thiophene-containing compounds. The thiophene ring, a sulfur-containing aromatic heterocycle, is a key pharmacophore in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its incorporation into a molecule can enhance biological activity and stability. Thiophene derivatives have been successfully developed into commercial pesticides, herbicides, and fungicides.[1]
This application note focuses on 5-(2-Thienyl)Pentanoic Acid (TPA) , a molecule characterized by a pentanoic acid chain attached to a thiophene ring.[4][5][6][7][8][9][10] While the direct application of TPA in agriculture has not been extensively reported, its structural similarity to known bioactive compounds suggests its potential as a lead structure for the development of new agrochemicals. The presence of both the lipophilic thienyl group and a polar carboxylic acid moiety gives TPA an amphipathic character that could facilitate its uptake and transport within plants or fungi.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the initial evaluation of TPA as a potential herbicide or fungicide. It outlines hypothesized mechanisms of action and provides robust, step-by-step protocols for preliminary efficacy screening.
Hypothesized Mechanisms of Action: A Starting Point for Investigation
The precise biological target of TPA is unknown. However, based on the known activities of other thiophene-containing agrochemicals, we can propose several testable hypotheses for its potential mode of action:
-
As a Fungicide: Many successful fungicides containing a thiophene ring, such as penthiopyrad, function as Succinate Dehydrogenase Inhibitors (SDHIs) .[11][12] These compounds block the fungal respiratory chain at complex II, leading to a depletion of cellular energy. The carboxamide group is often crucial for this activity. While TPA lacks a carboxamide, its carboxylic acid group could potentially interact with the active site of SDH or other critical metabolic enzymes.
-
As a Herbicide: The carboxylic acid moiety of TPA is structurally reminiscent of some plant growth regulator herbicides, such as those in the phenoxycarboxylic acid class.[13] These herbicides mimic the action of natural plant hormones like auxin, leading to uncontrolled and disorganized growth, and ultimately, plant death. It is plausible that TPA could interfere with hormonal signaling pathways in susceptible plant species.
The following protocols are designed to provide an initial assessment of TPA's biological activity and to begin to elucidate its potential mechanism of action.
Experimental Protocols
Protocol 1: Preliminary Herbicidal Efficacy Screening (Pre- and Post-Emergence)
This protocol is adapted from established methods for testing new herbicides and is designed to assess the phytotoxic effects of TPA on a range of representative weed species.[14][15][16][17][18]
1.1. Materials and Reagents
-
This compound (TPA), ≥95% purity
-
Acetone (reagent grade)
-
Tween® 20 or similar non-ionic surfactant
-
Distilled water
-
Seeds of representative monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)
-
Potting mix (sandy loam soil is recommended)
-
Planting trays or pots
-
Greenhouse or growth chamber with controlled temperature, humidity, and lighting
-
Laboratory sprayer calibrated to deliver a consistent volume
-
Analytical balance
-
Volumetric flasks and pipettes
1.2. Experimental Workflow
Caption: Workflow for pre- and post-emergence herbicidal screening of TPA.
1.3. Step-by-Step Methodology
-
Preparation of Test Solutions:
-
Prepare a stock solution of TPA (e.g., 10,000 ppm) by dissolving the required amount in acetone.
-
From the stock solution, prepare a series of aqueous dilutions to achieve the desired test concentrations (e.g., 1000, 500, 250, 125, and 62.5 ppm).
-
To each dilution, add a non-ionic surfactant (e.g., Tween® 20) to a final concentration of 0.1% (v/v) to ensure proper wetting of the soil or foliage.
-
Prepare a negative control solution containing acetone and surfactant at the same concentrations as the test solutions.
-
-
Pre-Emergence Application:
-
Fill planting trays with potting mix and sow seeds of the selected weed species at a uniform depth.
-
Using a calibrated laboratory sprayer, apply the TPA solutions and the negative control to the soil surface. Ensure even coverage.
-
Place the trays in a growth chamber with appropriate conditions for the selected species (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Water the trays as needed, avoiding surface runoff.
-
After 14-21 days, assess the number of emerged seedlings and their overall health (e.g., stunting, chlorosis, necrosis) compared to the negative control.
-
-
Post-Emergence Application:
-
Sow seeds in trays as described above and allow them to grow until the seedlings have reached the 2-4 true leaf stage.
-
Apply the TPA solutions and the negative control to the foliage of the seedlings using a calibrated sprayer.
-
Return the trays to the growth chamber.
-
Assess plant injury at 7, 14, and 21 days after treatment using a visual rating scale (see Table 1).
-
At the end of the experiment (21 days), harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it to determine the percent biomass reduction compared to the control.
-
1.4. Data Presentation and Interpretation
Summarize the results in a table for clear comparison.
Table 1: Example Data Table for Post-Emergence Herbicidal Activity of TPA
| TPA Concentration (ppm) | Visual Injury Rating (0-100%) at 21 DAT* | Biomass Reduction (%) |
| 1000 | ||
| 500 | ||
| 250 | ||
| 125 | ||
| 62.5 | ||
| 0 (Control) | 0 | 0 |
*DAT: Days After Treatment. Visual Injury Rating: 0 = no effect, 100 = complete plant death.
A dose-dependent increase in visual injury and biomass reduction would indicate that TPA has herbicidal activity.
Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol, based on standard methods for fungicide screening, will determine if TPA can directly inhibit the growth of common plant pathogenic fungi.[19][20][21][22][23]
2.1. Materials and Reagents
-
This compound (TPA), ≥95% purity
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
Laminar flow hood
-
Autoclave
2.2. Experimental Workflow
Caption: Workflow for in vitro fungicidal screening of TPA.
2.3. Step-by-Step Methodology
-
Preparation of TPA-Amended Media:
-
Prepare a stock solution of TPA (e.g., 10,000 ppm) in DMSO.
-
Prepare and autoclave the fungal growth medium (e.g., PDA).
-
Cool the medium to approximately 45-50°C in a water bath.
-
Under sterile conditions in a laminar flow hood, add the appropriate volume of the TPA stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, and 6.25 ppm). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium.
-
Prepare a control plate containing only DMSO at the same concentration.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing culture of the test fungus.
-
Place one plug, mycelial side down, in the center of each Petri dish.
-
Seal the plates with parafilm and incubate them in the dark at a temperature suitable for the test fungus (e.g., 25°C).
-
-
Data Collection and Analysis:
-
When the fungal growth in the control plates has nearly reached the edge of the dish, measure the diameter of the fungal colony in two perpendicular directions for all treatments.
-
Calculate the average colony diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of growth (EC50) through probit analysis or other suitable statistical software.
-
2.4. Data Presentation and Interpretation
Present the results in a clear and concise table.
Table 2: Example Data Table for In Vitro Fungicidal Activity of TPA against Botrytis cinerea
| TPA Concentration (ppm) | Average Colony Diameter (mm) | Growth Inhibition (%) |
| 100 | ||
| 50 | ||
| 25 | ||
| 12.5 | ||
| 6.25 | ||
| 0 (Control) | 0 | |
| EC50 (ppm) |
A low EC50 value indicates high fungicidal activity and would justify further investigation, including in vivo testing on infected plants.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial screening of this compound as a potential agrochemical. Positive results in these preliminary assays—demonstrated by significant herbicidal or fungicidal activity—would warrant further, more in-depth studies. These could include mode of action studies, evaluation against a broader spectrum of weeds or pathogens, crop safety assessments, and structural modifications to optimize activity through medicinal chemistry approaches. The exploration of TPA and its analogues represents a promising avenue in the ongoing effort to develop the next generation of safe and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. Buy this compound | 21010-06-0 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 21010-06-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound, 95% | Fisher Scientific [fishersci.ca]
- 10. This compound [stenutz.eu]
- 11. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20230117137A1 - Stable agrochemical composition - Google Patents [patents.google.com]
- 14. jove.com [jove.com]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eplanning.blm.gov [eplanning.blm.gov]
- 17. fs.usda.gov [fs.usda.gov]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. tdl.wisc.edu [tdl.wisc.edu]
- 20. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides - Canada.ca [canada.ca]
Application Note & Protocol Guide: In Vitro Profiling of 5-(2-Thienyl)Pentanoic Acid
Introduction: Unveiling the Bioactivity of a Novel Fatty Acid Analog
5-(2-Thienyl)Pentanoic Acid is a synthetic derivative of valeric acid, a short-chain fatty acid. While its direct biological activities are not extensively documented, its structural similarity to other biologically active pentanoic acid derivatives suggests a potential role in modulating cellular metabolism and signaling pathways. Research on related compounds indicates possible involvement in anticancer activities and the inhibition of histone deacetylases (HDACs)[1][2]. Given its structure as a fatty acid analog, a primary area of investigation is its impact on fatty acid oxidation (FAO), a critical metabolic pathway for energy production, particularly in tissues with high energy demands[3]. Dysregulation of FAO is implicated in a range of pathologies, including metabolic disorders and cancer[4][5].
This guide provides a comprehensive framework for the in vitro evaluation of this compound. The protocols herein are designed to dissect its effects on cellular viability, mitochondrial function, and key metabolic pathways. By following these methodologies, researchers can generate a robust preliminary profile of this compound's bioactivity, paving the way for further mechanistic studies and potential therapeutic applications.
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
A primary step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more detailed mechanistic assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)[6]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Mechanistic Insights - Mitochondrial Function and Energy Metabolism
Given that this compound is a fatty acid analog, its primary biological impact may be on mitochondrial function and energy metabolism. The following protocols are designed to assess these effects.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and function. A loss of MMP is an early hallmark of apoptosis and mitochondrial dysfunction. The cationic dye JC-1 is commonly used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In cells with low MMP, JC-1 remains as monomers and emits green fluorescence[7][8][9].
Materials:
-
Cells of interest (e.g., HepG2, a human liver cancer cell line often used in metabolic studies)
-
This compound
-
JC-1 dye
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) as a positive control for MMP depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
JC-1 Staining: After the desired treatment period, remove the medium and incubate the cells with JC-1 dye (typically 1-10 µg/mL) in fresh medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~530 nm) channels.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
Protocol 3: Measurement of Cellular Oxygen Consumption Rate (OCR)
Principle: The oxygen consumption rate is a direct measure of mitochondrial respiration and is a key indicator of cellular metabolic activity[10][11]. Instruments like the Seahorse XF Analyzer allow for real-time measurement of OCR in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cells of interest
-
This compound
-
Seahorse XF assay medium
-
Mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO₂ incubator for one hour.
-
Mitochondrial Stress Test: Load the mitochondrial stress test reagents into the injection ports of the sensor cartridge. This allows for the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
OCR Measurement: Place the cell culture plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: The instrument software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Visualizing the Experimental Workflow
References
- 1. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Toxicity Assays [merckmillipore.com]
- 8. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Topic: A Multi-Assay Strategy to Profile the Cellular Activity of 5-(2-Thienyl)Pentanoic Acid
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-Thienyl)Pentanoic Acid (TPA) is a synthetic molecule featuring a thiophene ring coupled to a five-carbon aliphatic chain, terminating in a carboxylic acid.[1][2][3][4][5][6] Its structural similarity to both fatty acids and biotin precursors suggests a potential role as a modulator of cellular metabolism. Biotin is an indispensable cofactor for carboxylase enzymes that are pivotal in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[7] Specifically, enzymes within the biotin biosynthesis pathway, such as 7,8-diaminopelargonic acid synthase (BioA), are validated targets for inhibitors.[8][9] Molecules that disrupt this pathway can have significant effects on cellular energetics and survival.[10]
This application note provides a comprehensive, multi-tiered strategy for characterizing the biological activity of TPA in a cellular context. We move beyond simple viability screens to provide a robust framework for elucidating its mechanism of action. The protocols herein are designed as a self-validating system, beginning with foundational cytotoxicity assessments, progressing to direct target engagement confirmation, and culminating in specific mechanistic assays to probe its impact on metabolic pathways. This integrated workflow is designed to provide researchers with a clear, logical path to thoroughly evaluate TPA or similar novel chemical entities.
Section 1: Foundational Assays - Assessing General Cellular Health
1.1. Scientific Rationale The initial step in characterizing any novel compound is to determine its effect on overall cell health.[11][12] It is crucial to distinguish between a cytotoxic effect (direct cell killing) and a cytostatic effect (inhibition of proliferation).[11][13] We employ two orthogonal methods: a metabolic-based assay (Resazurin) that measures mitochondrial activity as a surrogate for viability, and a direct cell counting method for proliferation.[14] This dual approach ensures that observed effects are not artifacts of a specific assay chemistry.
1.2. Protocol: Cell Viability using Resazurin Reduction Assay This colorimetric assay uses the blue dye resazurin, which is reduced by metabolically active cells to the pink, fluorescent resorufin. The intensity of the color change is proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cell line with high metabolic activity) in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of TPA in culture medium. Remove the old medium from the cells and add 100 µL of the TPA dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay: Prepare a 0.15 mg/mL solution of Resazurin in PBS. Add 20 µL of this solution to each well.
-
Readout: Incubate for 2-4 hours at 37°C. Measure the absorbance at 570 nm, with a reference wavelength of 600 nm, using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the TPA concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
1.3. Data Presentation: Sample Viability Data
| Assay Parameter | Description | Example Value |
| Cell Line | Human Hepatocellular Carcinoma | HepG2 |
| Seeding Density | Cells per well in a 96-well plate | 8,000 |
| Treatment Duration | Duration of compound exposure | 72 hours |
| IC₅₀ (TPA) | Concentration for 50% inhibition | 25.5 µM |
| Positive Control | Staurosporine (10 µM) | >95% cell death |
Section 2: Target Engagement & Validation
2.1. Scientific Rationale A critical step in drug development is confirming that a compound physically interacts with its intended target inside the cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[16][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19] By heating cell lysates or intact cells to various temperatures, one can observe a shift in the protein's melting point in the presence of a binding compound.[17]
2.2. Hypothetical Target: Biotin Synthesis Pathway Enzyme Based on TPA's structure, we hypothesize it may target an enzyme in the biotin synthesis pathway, such as BioA. The following protocol is designed to test this hypothesis.
2.3. Protocol: Cellular Thermal Shift Assay (CETSA)
Part A: Temperature-Response Curve
-
Cell Culture & Treatment: Culture cells (e.g., a cell line overexpressing the target protein or a relevant cancer line like Jurkat E6.1) to ~80% confluency. Treat cells with a high concentration of TPA (e.g., 10x the IC₅₀) or vehicle control for 2-4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[16]
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]
-
Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of soluble target protein (e.g., BioA) remaining at each temperature using Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the TPA-treated sample indicates target stabilization.
Part B: Isothermal Dose-Response
-
Determine Optimal Temperature: From the temperature-response curve, select a temperature that results in significant, but not complete, protein precipitation in the vehicle-treated sample (e.g., Tₘ + 4°C).
-
Treatment: Treat cells with a range of TPA concentrations.
-
Heating & Processing: Heat all samples at the single, pre-determined optimal temperature and process as described in steps 4-6 of Part A.
-
Analysis: Quantify the amount of soluble target protein at each TPA concentration. Plotting this against concentration will yield a dose-dependent stabilization curve, confirming target engagement.
2.4. Visualization: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: Mechanistic Assays - Elucidating the Mode of Action
3.1. Scientific Rationale: Fatty Acid Oxidation Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, especially in tissues like the liver and heart.[20] Biotin-dependent acetyl-CoA carboxylase (ACC) is a key regulatory enzyme that produces malonyl-CoA, an inhibitor of FAO. If TPA inhibits an upstream step in biotin synthesis, it could lead to decreased ACC activity, reduced malonyl-CoA, and a subsequent increase in FAO. Conversely, if TPA acts as a fatty acid mimetic that cannot be properly metabolized, it could competitively inhibit FAO. Therefore, directly measuring the rate of FAO is a key mechanistic experiment.
3.2. Protocol: Fatty Acid Oxidation (FAO) Assay using [¹⁴C]-Labeled Substrate This assay quantifies the rate of FAO by measuring the production of radiolabeled byproducts from a ¹⁴C-labeled fatty acid, such as [1-¹⁴C]palmitic acid.[21][22]
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 or C2C12 myotubes) in a 24-well plate and grow to confluency.[23]
-
Pre-incubation: Wash cells twice with PBS and pre-incubate for 2 hours in serum-free medium containing TPA at various concentrations.
-
Prepare Reaction Medium: Prepare a reaction medium containing a BSA-conjugated [1-¹⁴C]palmitic acid (e.g., 100 µM palmitate with 0.5 µCi/mL specific activity).[21]
-
Initiate Assay: Remove pre-incubation medium and add 500 µL of the reaction medium to each well. Seal the plate with an adhesive plate sealer. Place a piece of Whatman filter paper soaked in 1 M NaOH in a center well or suspended cap inside each sealed well to trap the ¹⁴CO₂ produced.[21]
-
Incubation: Incubate the plate at 37°C for 2-3 hours.
-
Stop Reaction: Terminate the reaction by injecting 100 µL of 1 M perchloric acid into each well, avoiding the filter paper.[21] Allow the plate to sit at room temperature for 1 hour to ensure all released ¹⁴CO₂ is trapped.
-
Quantify ¹⁴CO₂: Carefully remove the filter paper and place it in a scintillation vial with a scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Quantify Acid-Soluble Metabolites (ASMs): Transfer the acidified medium to a microcentrifuge tube, centrifuge at 14,000 x g for 10 minutes. Transfer a portion of the supernatant (containing ¹⁴C-ASMs) to a new scintillation vial and count.[21][22]
-
Data Analysis: Normalize the radioactive counts (DPM) to the total protein content in each well. Compare the rate of FAO in TPA-treated cells to the vehicle control.
3.3. Scientific Rationale: Reactive Oxygen Species (ROS) Production Disruption of metabolic pathways, particularly mitochondrial processes like FAO, can lead to an imbalance in the production of reactive oxygen species (ROS).[24] Elevated ROS levels are a hallmark of cellular stress and can trigger apoptosis.[24] Measuring ROS production provides insight into the downstream consequences of TPA's metabolic effects.
3.4. Protocol: Intracellular ROS Detection using DCFH-DA 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][26]
Step-by-Step Methodology:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of TPA for a desired period (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., 500 µM H₂O₂ for 1 hour).
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.[26]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[24][27]
-
Readout: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[25]
-
Data Analysis: Subtract the background fluorescence and normalize the signal of treated cells to the vehicle control.
3.5. Visualization: Proposed Mechanism of Action Pathway
Caption: Proposed signaling pathway for TPA activity.
Section 4: Summary and Integrated Workflow
Successfully characterizing a novel compound like TPA requires a logical progression of experiments. The assays described provide a comprehensive profile, from broad effects on cell health to specific molecular interactions and downstream functional consequences.
4.1. Summary of Assays
| Assay | Principle | Key Information Gained |
| Resazurin Reduction | Metabolic reduction of dye | Cell viability, IC₅₀ |
| CETSA | Ligand-induced thermal stabilization | Direct target engagement in cells |
| Radiolabeled FAO | Measures catabolism of ¹⁴C-fatty acid | Rate of fatty acid oxidation |
| DCFH-DA | Fluorogenic probe oxidation | Level of intracellular ROS |
4.2. Visualization: Integrated Characterization Workflow
Caption: Integrated workflow for TPA characterization.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. This compound | 21010-06-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound [stenutz.eu]
- 5. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fatty acid oxidation assay [protocols.io]
- 24. assaygenie.com [assaygenie.com]
- 25. researchgate.net [researchgate.net]
- 26. antbioinc.com [antbioinc.com]
- 27. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2-Thienyl)Pentanoic Acid: A Guide for Researchers
Introduction
5-(2-Thienyl)Pentanoic Acid is a bifunctional molecule incorporating a thiophene ring and a carboxylic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The thiophene group, a sulfur-containing aromatic heterocycle, is a key structural motif in numerous pharmaceuticals due to its diverse pharmacological activities. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation or esterification, enabling its incorporation into larger molecular frameworks. Given its utility, a thorough understanding of the proper handling and storage of this compound is paramount to ensure its integrity, prolong its shelf life, and guarantee the safety of laboratory personnel.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound in a laboratory setting. The protocols and recommendations outlined herein are grounded in the chemical properties of the compound and established best practices for laboratory safety.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its appropriate handling.
| Property | Value | Reference(s) |
| CAS Number | 21010-06-0 | [1][2] |
| Molecular Formula | C₉H₁₂O₂S | [1][2] |
| Molecular Weight | 184.26 g/mol | [2] |
| Appearance | Off-white to light yellow or pale cream to yellow to brown solid (crystals or powder) | [3][4] |
| Melting Point | 41-44 °C | [3] |
| Boiling Point | 178 °C at 14 Torr | [3] |
| Solubility | Information not widely available, but as a carboxylic acid, it is expected to be soluble in many organic solvents such as methanol, ethanol, DMSO, and DMF. | |
| pKa | ~4.72 (Predicted) | [3] |
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn at all times. In cases of potential significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Handling Protocols
The dual functionality of this compound, a thiophene ring and a carboxylic acid, dictates its handling procedures. Thiophene and its derivatives can be sensitive to light and air, potentially leading to oxidation and degradation.[6][7] Carboxylic acids, while generally stable, can undergo decarboxylation under certain conditions, although this typically requires heat or specific activating groups.[4][8]
Receiving and Initial Inspection
Upon receiving a shipment of this compound, perform the following steps:
-
Inspect Packaging: Check for any signs of damage to the outer packaging.
-
Verify Integrity: Ensure the container seal is intact.
-
Labeling: Confirm that the label clearly indicates the compound name, CAS number, and any hazard warnings.
-
Documentation: Log the compound into your chemical inventory system, noting the date of receipt.
Aliquoting the Solid Compound
To minimize degradation from repeated exposure to the atmosphere and light, it is best practice to aliquot the bulk compound into smaller, single-use vials.
dot
Caption: Workflow for aliquoting solid this compound.
Preparation of Stock Solutions
When preparing solutions of this compound, the following protocol should be followed:
-
Solvent Selection: Choose a suitable dry, aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or methanol are common choices. The choice of solvent will depend on the downstream application.
-
Inert Atmosphere: For applications requiring high purity and stability, it is recommended to prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Procedure: a. To a pre-weighed and appropriately sized vial containing a stir bar, add the desired mass of this compound. b. Under a stream of inert gas, add the appropriate volume of anhydrous solvent to achieve the desired concentration. c. Seal the vial and stir until the solid is completely dissolved. Gentle warming may be required to facilitate dissolution. d. If not for immediate use, flush the headspace of the vial with inert gas before sealing and storing.
Storage Recommendations
The stability of this compound is best maintained by adhering to the following storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To slow down potential degradation pathways.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the thiophene ring. |
| Light | Protect from light (store in an amber vial or in the dark) | Thiophene-containing compounds can be light-sensitive.[3] |
| Container | Tightly sealed, airtight container | To prevent moisture absorption and reaction with atmospheric components. |
| Location | A well-ventilated, designated chemical storage area | To ensure safety and prevent cross-contamination. |
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Thienyl)Pentanoic Acid
Welcome to the technical support center for the synthesis of 5-(2-Thienyl)Pentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
The synthesis of this compound is a robust process, but like any multi-step synthesis, it is prone to the formation of impurities that can affect yield, purity, and the performance of the final product in downstream applications. This guide will focus on the prevalent two-step synthetic route: the Friedel-Crafts acylation of thiophene followed by the reduction of the intermediate keto-acid.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Friedel-Crafts Acylation Impurities
The first step in the synthesis is the Friedel-Crafts acylation of thiophene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 5-oxo-5-(2-thienyl)pentanoic acid.
Question 1: My reaction mixture is showing multiple spots on TLC after the Friedel-Crafts acylation. What are the likely impurities?
Answer: The primary impurities in this step arise from the regioselectivity of the acylation and potential side reactions. The main possibilities are:
-
Unreacted Starting Materials: Residual thiophene and glutaric anhydride.
-
Regioisomeric Impurity: While Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the higher stability of the carbocation intermediate, trace amounts of the 3-acylated isomer, 4-oxo-4-(3-thienyl)butanoic acid, can form.[1][2]
-
Di-acylation Products: Although less common, if the reaction conditions are not carefully controlled, a second acylation can occur on the thiophene ring, leading to di-acylated byproducts.
Question 2: How can I minimize the formation of the 3-acylated isomer?
Answer: The high regioselectivity for the 2-position is a key feature of thiophene's reactivity.[3][4] To ensure this selectivity:
-
Control the Temperature: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically preferred product.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids can be explored. For instance, milder catalysts might offer improved selectivity, though potentially at the cost of reaction rate.[5][6]
Question 3: I suspect di-acylation is occurring. How can I prevent this?
Answer: Di-acylation is more likely when there is an excess of the acylating agent or prolonged reaction times. To mitigate this:
-
Stoichiometry: Use a slight excess of thiophene relative to glutaric anhydride to ensure the acylating agent is the limiting reagent.
-
Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction to prevent further acylation.
Part 2: Reduction Step Impurities (Clemmensen vs. Wolff-Kishner)
The second step is the reduction of the keto group in 5-oxo-5-(2-thienyl)pentanoic acid. The two most common methods are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[7][8][9]
Question 4: My final product is contaminated with a significant amount of the starting keto-acid. How can I improve the reduction efficiency?
Answer: This is the most common impurity and indicates incomplete reduction. The troubleshooting approach depends on the method used:
-
For Clemmensen Reduction:
-
Activation of Zinc: Ensure the zinc amalgam is freshly prepared and highly active.
-
Acid Concentration: Use concentrated hydrochloric acid as specified in the protocol.
-
Reaction Time and Temperature: The reaction often requires prolonged heating. Ensure the reaction is refluxed for a sufficient duration.[7]
-
-
For Wolff-Kishner Reduction:
-
Anhydrous Conditions: The presence of water can hinder the reaction. It's crucial to remove water, often by distillation, after the initial formation of the hydrazone.[10][11] The Huang-Minlon modification is a high-temperature variation that effectively drives the reaction to completion.[11]
-
Base Strength and Stoichiometry: A strong base like potassium hydroxide or potassium tert-butoxide is necessary in stoichiometric excess.
-
High Temperature: This reaction requires high temperatures, typically in a high-boiling solvent like diethylene glycol, to facilitate the elimination of nitrogen gas.[12]
-
Question 5: I've observed a byproduct with a hydroxyl group in my Wolff-Kishner reduction. What is it and how can I avoid it?
Answer: This is likely 5-hydroxy-5-(2-thienyl)pentanoic acid, which can form as a side product. Its formation can be minimized by:
-
Vigorous Exclusion of Water: Ensure the reaction is as anhydrous as possible during the high-temperature reduction phase.
-
Temperature Control: While high temperatures are needed, excessive temperatures or prolonged reaction times after the initial hydrazone formation might favor side reactions.
Question 6: Are there any other common side products from the Wolff-Kishner reduction?
Answer: Yes, the formation of an azine is a common side reaction.[10] This occurs when the hydrazone intermediate reacts with another molecule of the starting ketone. To suppress this:
-
Controlled Addition: Adding the ketone to the hydrazine solution can help to ensure that the hydrazone is formed quickly and that there is no excess ketone available to react with it.
-
Use of Pre-formed Hydrazone: In some cases, pre-forming and isolating the hydrazone before subjecting it to the basic reduction conditions can minimize azine formation.[12]
Experimental Protocols & Data
Protocol 1: Synthesis of 5-oxo-5-(2-thienyl)pentanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add glutaric anhydride (1.0 eq) portion-wise.
-
After the addition is complete, add thiophene (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Protocol 2: Clemmensen Reduction of 5-oxo-5-(2-thienyl)pentanoic acid
-
Prepare zinc amalgam by adding zinc dust (10 eq) to a solution of mercuric chloride (0.5 eq) in water.
-
Decant the aqueous solution and add the amalgamated zinc to a round-bottom flask.
-
Add concentrated hydrochloric acid, toluene, and the crude 5-oxo-5-(2-thienyl)pentanoic acid (1.0 eq).
-
Heat the mixture to reflux for 4-8 hours. Additional portions of hydrochloric acid may be needed during the reflux.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Protocol 3: Wolff-Kishner Reduction of 5-oxo-5-(2-thienyl)pentanoic acid (Huang-Minlon Modification)
-
To a round-bottom flask equipped with a distillation apparatus, add the crude 5-oxo-5-(2-thienyl)pentanoic acid (1.0 eq), diethylene glycol, hydrazine hydrate (4.0 eq), and potassium hydroxide pellets (4.0 eq).
-
Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.
-
Increase the temperature to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 190-200 °C, maintain it at this temperature for 3-4 hours.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude this compound.
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Typical Analytical Signature |
| 5-oxo-5-(2-thienyl)pentanoic acid | C₉H₁₀O₃S | Presence of a ketone carbonyl signal (~190-200 ppm) in ¹³C NMR. |
| 4-oxo-4-(3-thienyl)butanoic acid | C₈H₈O₃S | Different fragmentation pattern in MS compared to the 2-isomer. |
| 5-hydroxy-5-(2-thienyl)pentanoic acid | C₉H₁₂O₃S | Presence of a hydroxyl group signal in IR and NMR spectra. |
| Azine of 5-oxo-5-(2-thienyl)pentanoic acid | C₁₈H₁₈N₂O₄S₂ | High molecular weight peak in MS corresponding to the dimer. |
Visualizing the Process
Workflow for Synthesis and Impurity Formation
Caption: Synthetic workflow and potential impurity pathways.
Troubleshooting Logic for Incomplete Reduction
Caption: Decision tree for troubleshooting incomplete reduction.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. quora.com [quora.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. byjus.com [byjus.com]
Technical Support Center: Synthesis of 5-(2-Thienyl)Pentanoic Acid
Welcome to the technical support guide for the synthesis of 5-(2-Thienyl)Pentanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic explanations.
Synthesis Overview
The most common synthetic route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: Thiophene is acylated with an appropriate acylating agent (e.g., glutaric anhydride or a derivative) in the presence of a Lewis acid catalyst to form an intermediate ketoacid.
-
Reduction: The ketone functionality of the intermediate is reduced to a methylene group to yield the final product. Common reduction methods include the Clemmensen and Wolff-Kishner reductions.
This guide is structured to address potential issues in each of these critical stages.
Caption: General workflow for the synthesis of this compound.
Part 1: Troubleshooting Friedel-Crafts Acylation
The Friedel-Crafts acylation of thiophene is a robust reaction but can be plagued by side reactions if not properly controlled.
FAQ 1: My Friedel-Crafts acylation is giving a low yield and a dark, polymeric sludge. What's happening and how can I fix it?
Answer: This is a classic issue stemming from the high reactivity of the thiophene ring under strong acidic conditions, leading to polymerization.
Causality: Thiophene is an electron-rich aromatic heterocycle. The Lewis acids used in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), are powerful catalysts that can protonate the thiophene ring, initiating cationic polymerization.[1] This is especially problematic if there are hotspots in the reaction mixture or if the catalyst is added too quickly.
Troubleshooting Protocol:
-
Catalyst Choice: While AlCl₃ is common, it can be overly aggressive. Consider using a milder Lewis acid like zinc chloride (ZnCl₂) or stannic chloride (SnCl₄), which have been shown to reduce undesirable secondary reactions with the thiophene ring.[2] Alternatively, solid acid catalysts like Hβ zeolites can offer high conversion rates with fewer environmental and separation issues.[3][4]
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the Lewis acid and the acylating agent. This helps to control the exothermic nature of the reaction and suppress polymerization.
-
Controlled Addition: Add the Lewis acid portion-wise to the solution of thiophene and the acylating agent. This maintains a low instantaneous concentration of the catalyst, minimizing side reactions.
-
Solvent: Use an inert solvent such as dichloromethane (DCM) or nitrobenzene to help dissipate heat and maintain a homogeneous reaction mixture.
Data Summary: Catalyst and Temperature Effects
| Catalyst | Temperature (°C) | Key Outcome | Reference |
| AlCl₃ | > 30 | High polymerization, low yield | [1] |
| AlCl₃ | 0 - 5 | Controlled reaction, higher yield | [5] |
| ZnCl₂ | 25 | Reduced side reactions, good yield | [2] |
| Hβ Zeolite | 60 | High conversion, reusable catalyst | [3] |
FAQ 2: I'm observing isomers of my desired product. How can I improve the regioselectivity of the acylation?
Answer: Friedel-Crafts acylation of unsubstituted thiophene strongly favors substitution at the 2-position due to electronic effects. However, minor amounts of the 3-isomer can form under certain conditions.
Causality: Electrophilic attack on the thiophene ring can occur at either the 2- or 3-position. The carbocation intermediate formed by attack at the 2-position is more stable because it can be described by three resonance structures, effectively delocalizing the positive charge. The intermediate from attack at the 3-position has only two resonance contributors.[6][7] This lower energy of activation for 2-substitution makes it the major pathway.
Caption: Resonance stabilization of intermediates in thiophene acylation.
Troubleshooting Protocol:
-
Steric Hindrance: The choice of acylating agent can influence selectivity. Bulkier acylating agents will further disfavor attack at the more sterically hindered 3-position.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less aggressive Lewis acid) generally lead to higher selectivity for the thermodynamically favored product.
-
Purification: If minor amounts of the 3-isomer are unavoidable, they can typically be removed by recrystallization or column chromatography of the intermediate ketoacid.
Part 2: Troubleshooting the Reduction Step
The reduction of the aryl ketone to a methylene group is the final key transformation. Both the Clemmensen and Wolff-Kishner reductions have their own sets of potential side reactions.
FAQ 3: During my Clemmensen reduction, my yield is low, and I'm isolating a complex mixture. What are the likely side products?
Answer: The strongly acidic conditions of the Clemmensen reduction can lead to several side reactions, including incomplete reduction, dimerization, and even desulfurization.
Causality: The Clemmensen reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[8] The harsh acidic environment can be problematic for sensitive substrates.
-
Incomplete Reduction: The reaction may stop at the alcohol stage, although this alcohol is not typically an intermediate that re-enters the main reaction pathway.[9]
-
Dimerization: Pinacol coupling can occur, leading to dimeric products.[9]
-
Desulfurization: The thiophene ring itself can be susceptible to reductive desulfurization under harsh reducing conditions, leading to ring-opened byproducts.[10][11][12] While more common with catalysts like Raney Nickel, it can be a minor pathway under vigorous Clemmensen conditions.
Troubleshooting Protocol:
-
Activate the Zinc: Ensure the zinc amalgam is freshly prepared and highly active. This promotes the desired reduction over side reactions.
-
Maintain Acidity: The concentration of HCl is crucial. Using highly concentrated HCl helps to suppress the formation of alcohol byproducts.[9]
-
Solvent: Adding a co-solvent like toluene can help with the solubility of the organic substrate in the aqueous medium.
-
Consider an Alternative: If the substrate is acid-sensitive, the Clemmensen reduction may not be suitable. The Wolff-Kishner reduction, performed under basic conditions, is an excellent alternative.[8][13]
FAQ 4: I'm using the Wolff-Kishner reduction, but the reaction is sluggish and incomplete. How can I drive it to completion?
Answer: The Wolff-Kishner reduction requires high temperatures and strongly basic conditions to proceed efficiently. Incomplete reaction is often due to insufficient temperature or issues with hydrazone formation.
Causality: The reaction proceeds via the formation of a hydrazone, which is then deprotonated by a strong base (like KOH or potassium tert-butoxide) at high temperatures (typically >180 °C in a high-boiling solvent like diethylene glycol).[13][14][15] The rate-determining step is the deprotonation of the hydrazone.[13][15]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions (Initially): Water is a product of the initial hydrazone formation. A common and effective modification, known as the Huang-Minlon modification, involves first forming the hydrazone in a lower-boiling solvent (like ethanol), then removing the water and ethanol by distillation before adding the high-boiling solvent (e.g., diethylene glycol) and base for the high-temperature elimination step.
-
High Temperature is Key: Ensure the reaction temperature reaches at least 180-200 °C to facilitate the irreversible decomposition of the hydrazone anion and the evolution of nitrogen gas, which drives the reaction to completion.[15]
-
Use a Strong Base: Potassium hydroxide is the standard base. Ensure it is of high quality and used in stoichiometric excess.
-
Pre-form the Hydrazone: For sterically hindered ketones, it can be advantageous to pre-form and isolate the hydrazone before subjecting it to the basic elimination conditions. This can sometimes lead to cleaner reactions and better yields.[13]
Data Summary: Comparison of Reduction Methods
| Method | Conditions | Common Side Reactions | Best For |
| Clemmensen | Zn(Hg), conc. HCl, reflux | Dimerization, incomplete reduction, desulfurization | Acid-stable substrates |
| Wolff-Kishner | N₂H₄, KOH, diethylene glycol, >180°C | Azine formation, Kishner-Leonard elimination | Base-stable, acid-sensitive substrates |
FAQ 5: Can the thiophene ring itself react under Wolff-Kishner or Clemmensen conditions?
Answer: Yes, although it is generally robust, the thiophene ring is not completely inert under these conditions.
Causality:
-
Clemmensen (Acidic): As mentioned, the primary risk is desulfurization . The C-S bond can be cleaved under strong reductive conditions, especially in the presence of metal catalysts.[10][12][16] This can lead to the formation of aliphatic carboxylic acids.
-
Wolff-Kishner (Basic): The thiophene ring is generally very stable under the basic conditions of the Wolff-Kishner reduction. Side reactions involving the ring itself are rare, making this method often superior for substrates containing acid-sensitive groups like thiophenes.[13]
Preventative Measures:
-
To minimize desulfurization during a Clemmensen reduction, use the mildest effective conditions (e.g., activated zinc in anhydrous ether saturated with HCl gas at 0 °C) and monitor the reaction closely to avoid prolonged reaction times.[8]
-
When in doubt, and if the substrate can tolerate strong base, the Wolff-Kishner reduction is the safer choice to preserve the integrity of the thiophene ring.
Part 3: Purification and Analysis
FAQ 6: What is the best way to purify the final product, this compound?
Answer: A combination of techniques is typically employed for purification.
Purification Protocol:
-
Aqueous Workup: After the reduction reaction, the crude product should be subjected to an acid-base workup.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to move the carboxylic acid into the aqueous layer, leaving neutral organic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the this compound.
-
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Chromatography: If significant impurities remain, column chromatography on silica gel can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is typically effective.
Analytical Checks:
-
TLC: Monitor the progress of purification.
-
Melting Point: The pure compound has a reported melting point in the range of 34-46°C.[17] A broad melting range indicates the presence of impurities.
-
NMR (¹H and ¹³C): To confirm the structure and assess purity.
-
GC-MS or LC-MS: To identify any low-level impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. mdpi.com [mdpi.com]
- 11. Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. L13122.03 [thermofisher.com]
Technical Support Center: 5-(2-Thienyl)Pentanoic Acid Purification
Welcome to the dedicated technical support guide for troubleshooting the purification of 5-(2-thienyl)pentanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. This guide moves beyond simple protocols to explain the chemical principles behind the purification challenges and their solutions, ensuring you can adapt and overcome issues in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Knowledge & Initial Assessment
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the fundamental physical properties of this compound is the first step in designing an effective purification strategy. Its characteristics, particularly its low melting point, directly impact the choice of methods and the types of problems you might encounter.
The most critical property is its low melting point, which is often reported in a range of 34-46°C [1]. This means the compound can exist as a liquid or a waxy solid at or slightly above standard room temperature, a common cause for it "oiling out" during recrystallization instead of forming clean crystals.
Table 1: Key Physical Properties of this compound
| Property | Value | Significance in Purification | Source(s) |
|---|---|---|---|
| Molecular Formula | C₉H₁₂O₂S | - | [2] |
| Molecular Weight | 184.26 g/mol | Used for calculating molar equivalents and theoretical yield. | [3][4] |
| Melting Point | 34 - 46 °C | CRITICAL: Very low; predisposes the compound to "oiling out" during crystallization. Dictates drying conditions (low temperature vacuum). | [1][5] |
| Appearance | Pale cream to yellow to brown crystals or powder | Color indicates the presence of impurities; decolorization may be required. | [1] |
| pKa (Predicted) | 4.72 ± 0.10 | Typical for a carboxylic acid. The compound will be deprotonated at neutral or basic pH, which is key for acid-base extractions and explains its interaction with silica gel. | [6] |
| Storage Temp. | 2-8°C | Recommended to ensure stability and maintain a solid state. |[6] |
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first choice for purifying solid compounds due to its efficiency and scalability[]. However, the low melting point of this compound presents specific challenges.
Q2: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil, not crystals. What is happening and how do I fix it?
A2: This phenomenon, known as "oiling out," is the most common problem for this compound. It occurs when the solute is insoluble in the solvent at a temperature below its own melting point. Instead of crystallizing, the compound melts in the hot solvent and separates as a supercooled liquid upon cooling.
Causality: The melting point of this compound (34-46°C) is low. If the solution becomes saturated at a temperature above this, the compound will separate as a liquid (oil) rather than a solid (crystal)[8].
Step-by-Step Protocol to Induce Crystallization from an Oil:
-
Re-heat the Solution: Gently warm the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more volume) to lower the saturation temperature of the solution. The goal is for saturation to occur below the compound's melting point.
-
Cool Slowly & Agitate: Allow the solution to cool very slowly. Vigorous stirring or scratching the inside of the flask with a glass rod at the oil-solvent interface can provide a surface for nucleation and induce crystallization.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution. A seed crystal provides a template for crystal growth.
-
Consider a Different Solvent System: If oiling out persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a mixed solvent system may be necessary.
Q3: My final product is yellow or brown. How can I obtain a colorless or pale cream solid?
A3: The coloration is due to high molecular weight byproducts or degradation products, which are common impurities in syntheses involving thiophene rings[1]. These can often be removed with an activated carbon treatment.
Protocol for Decolorization:
-
Dissolve Crude Product: Dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Add Activated Carbon: Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Never add carbon to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the carbon[9]. The colored impurities will be adsorbed onto the carbon.
-
Crystallize: Allow the hot, colorless filtrate to cool and crystallize as usual.
Q4: How do I select the best recrystallization solvent?
A4: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures[]. Given the compound's properties, a mixed-solvent system is often effective.
Workflow for Selecting a Recrystallization Solvent
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Table 2: Suggested Solvents for Screening
| Solvent Type | Examples | Rationale |
|---|---|---|
| Single Solvents | Heptane, Hexane, Cyclohexane | Non-polar. May work well if crude is slightly oily. |
| Isopropanol/Water | The compound is likely soluble in alcohols; adding water as an anti-solvent can induce crystallization. | |
| Toluene | Aromatic solvent, may have good solubility properties for the thiophene ring. |
| Mixed Solvents | Ethanol/Water, Acetone/Water | Dissolve in the "good" solvent (ethanol, acetone) hot, then add the "poor" solvent (water) dropwise until cloudy. |
Section 3: Troubleshooting Column Chromatography
When recrystallization fails to remove impurities, silica gel column chromatography is the next logical step. However, carboxylic acids require special consideration.
Q5: My compound streaks severely on TLC plates and I get poor separation on the column. Why does this happen?
A5: This is a classic problem when running carboxylic acids on standard silica gel.
Causality: Silica gel is slightly acidic (pKa ~4-5) and highly polar. Your carboxylic acid (pKa ~4.7) can engage in acid-base interactions with the silica surface. A portion of the analyte exists in its neutral, protonated form (R-COOH) and a portion in its deprotonated, anionic form (R-COO⁻). The anionic form is much more polar and sticks strongly to the silica, while the neutral form travels faster. This dynamic equilibrium between the two forms as the compound moves down the column leads to severe tailing or streaking[10][11].
Caption: Effect of eluent acidification on carboxylic acid chromatography.
Solution: Suppress Ionization with an Acidic Modifier
-
The Fix: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid , to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid)[10][11].
-
The Mechanism: The added acid increases the proton concentration in the mobile phase, shifting the equilibrium of your compound firmly to its neutral, protonated (R-COOH) form. This single species interacts more consistently with the silica gel, resulting in sharp, symmetrical peaks and significantly improved separation.
Q6: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A6: While this compound is generally stable, some impurities or the main compound itself might be sensitive to the acidic nature of silica gel, especially during long exposure on a column[12].
Confirmation (2D TLC):
-
Spot your crude material on the corner of a square TLC plate.
-
Run the plate in a suitable eluent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same eluent system.
-
Analysis: If the compound is stable, all spots will lie on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate[13].
Alternative Purification Strategies:
-
Deactivated Silica: Neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine before packing the column. This is generally more useful for purifying basic compounds but can prevent acid-catalyzed degradation.
-
Use a Different Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica gel, which operate under different interaction mechanisms and may not cause decomposition[12].
-
Acid/Base Extraction: This is a powerful liquid-liquid extraction technique to separate acidic compounds from neutral or basic impurities.
Protocol for Acid/Base Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M NaHCO₃ solution). The this compound will deprotonate and move into the aqueous layer as its sodium salt. Neutral or basic impurities will remain in the organic layer.
-
Separate the layers.
-
Wash the organic layer again with the basic solution to ensure complete extraction.
-
Combine the aqueous layers and carefully re-acidify to pH ~2 with cold 1M HCl. The pure this compound will precipitate out as a solid or oil.
-
Extract the purified product back into an organic solvent, dry the organic layer with MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
References
- 1. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. This compound [stenutz.eu]
- 6. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Stability of 5-(2-Thienyl)Pentanoic Acid in different solvents
Here is the technical support center for the stability of 5-(2-Thienyl)pentanoic Acid in different solvents.
Technical Support Center: this compound
Welcome to the technical support guide for this compound (CAS No. 21010-06-0).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various solvents. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical concern?
This compound is a chemical compound with the molecular formula C₉H₁₂O₂S.[3] It belongs to the thiophene class of compounds, which are recognized as "privileged pharmacophores" in medicinal chemistry due to their presence in numerous FDA-approved drugs.[4] The stability of any active pharmaceutical ingredient (API) or intermediate is paramount. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental data, ultimately compromising research outcomes and patient safety. Understanding the stability profile in different solvents is essential for developing robust formulations, defining storage conditions, and designing accurate analytical methods.
Q2: What are the likely degradation pathways for a thiophene-containing carboxylic acid like this?
While specific data for this exact molecule is limited, we can infer potential degradation pathways based on the known chemistry of the thiophene ring and the carboxylic acid group.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring has lone pairs of electrons, making it susceptible to oxidation, especially under oxidative stress (e.g., exposure to peroxides, air, or light).[4] This can lead to the formation of sulfoxides or other ring-opened artifacts.
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo esterification in alcohol-based solvents, particularly under acidic conditions or elevated temperatures. It can also react with other nucleophilic species.
-
Instability in Basic Conditions: Forced degradation studies on similar thiophene derivatives have shown that they are highly susceptible to degradation in basic media.[5] This could involve reactions at the thiophene ring or the acidic proton of the carboxyl group.
-
Photodegradation: Aromatic systems like thiophene can be sensitive to light, which can provide the energy to initiate degradation reactions.
Q3: Which solvents are recommended for preparing stock solutions and for long-term storage?
The choice of solvent is critical and depends on the intended use and duration of storage.
-
For Short-Term Use (Freshly Prepared): Aprotic polar solvents such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are commonly used for initial solubilization due to their good solvating power.[6] However, DMSO can be hygroscopic and may contain water, which could affect long-term stability. Solutions in these solvents should ideally be prepared fresh before each experiment.
-
For Long-Term Storage: Long-term storage in solution is generally discouraged. If necessary, a non-reactive, aprotic solvent with low water content is preferable. Based on general chemical principles, solvents like Toluene or Dichloromethane (DCM) might be considered, but experimental verification is crucial. The most reliable method for long-term storage is as a solid in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C).
Q4: How should I properly handle and store the solid compound?
To maintain the integrity of solid this compound, follow these guidelines:
-
Storage Conditions: Store in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
-
Container: Use a tightly sealed, opaque container to prevent exposure to air and light.
-
Handling: Minimize exposure to the open air. Weigh out the required amount quickly and reseal the container promptly. Avoid cross-contamination.
Troubleshooting Guide
Issue 1: My assay results are inconsistent, showing a decrease in potency over time.
-
Probable Cause: This is a classic sign of compound degradation in your stock or working solution. The solvent may be reacting with your compound (solvolysis), or the compound may be degrading due to exposure to light, air (oxidation), or ambient temperature.
-
Solution:
-
Prepare Fresh Solutions: Always prepare solutions fresh from the solid compound for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Solvent Selection: Re-evaluate your choice of solvent. If you are using a protic solvent like methanol or ethanol, consider switching to an aprotic solvent like acetonitrile.
-
Storage of Solutions: If you must store solutions, even for a short time, store them at a low temperature (4°C or -20°C) in amber vials to protect from light.
-
Perform a Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to understand how quickly the compound degrades under various stress conditions. This will inform your handling procedures.[7]
-
Issue 2: I am observing unexpected peaks in my HPLC or LC-MS chromatogram.
-
Probable Cause: These extra peaks are likely degradation products. Their appearance indicates that the stability of your compound is compromised under the current analytical or storage conditions.
-
Solution:
-
Identify the Source: To determine if the degradation is happening during storage or during the analysis, inject a freshly prepared sample immediately. If the extra peaks are absent or smaller, the issue is with your solution's storage. If they are still present, your analytical conditions (e.g., mobile phase pH, temperature) may be causing on-column degradation.
-
Characterize Degradants: Use LC-MS/MS to obtain mass data on the impurity peaks. This can help you hypothesize the structure of the degradation products and understand the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Method Validation: Ensure your analytical method is "stability-indicating." A proper stability-indicating method will be able to resolve the main compound peak from all potential degradation product peaks.[8]
-
Issue 3: The compound is no longer fully dissolving in a solvent it was previously soluble in.
-
Probable Cause: This could be due to the formation of less soluble degradation products or polymerization. Over time, small amounts of degradation can lead to significant changes in the physical properties of the sample.
-
Solution:
-
Verify Purity: Use an analytical technique like HPLC to check the purity of your stock material. Compare it to a fresh, unopened lot if available.
-
Discard and Replace: It is often safest and most efficient to discard the compromised stock and start with a fresh supply of the compound.
-
Data Presentation
Table 1: Predicted Stability of this compound in Common Solvents
(This table is a predictive guide based on chemical principles. Experimental verification is required.)
| Solvent Category | Example Solvents | Predicted Stability | Rationale for Prediction |
| Aprotic Non-Polar | Heptane, Toluene | High | Low reactivity and low potential for hydrogen bonding or proton exchange. Ideal for long-term storage of solid suspensions. |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | Generally non-reactive. Good choice for analytical work and short-term storage. Ensure low water content. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | Excellent solubilizing power, but can be hygroscopic and may degrade certain compounds over time. Best for freshly prepared solutions. |
| Protic Polar (Alcohols) | Methanol, Ethanol | Low to Moderate | Risk of esterification with the carboxylic acid group, especially with heat or acid/base catalysts. Not recommended for stock solutions. |
| Aqueous Buffers | pH < 7 (Acidic) | Low to Moderate | Potential for acid-catalyzed hydrolysis or other reactions. Stability is highly pH-dependent. |
| Aqueous Buffers | pH > 7 (Basic) | Low | Thiophene derivatives are often highly susceptible to degradation in basic conditions.[5] Avoid for storage. |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7] This protocol outlines the key steps.
Objective: To intentionally degrade this compound under various stress conditions to evaluate its stability profile.
Materials:
-
This compound
-
HPLC-grade solvents (Acetonitrile, Water)
-
Reagents: 1M HCl, 1M NaOH, 3-30% H₂O₂
-
HPLC system with UV or MS detector
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot with an equal volume of 1M NaOH. Keep at room temperature and an elevated temperature. Thiophene derivatives are often sensitive to bases, so degradation may be rapid.[5]
-
Oxidation: Mix an aliquot with a solution of hydrogen peroxide (start with 3% H₂O₂). Keep at room temperature.
-
Thermal Stress: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose an aliquot in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Calculate the percentage of degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[8] Analyze the chromatograms for new peaks and perform a mass balance assessment.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for the compound.
Protocol 2: Recommended Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for developing a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle size | C18 is a versatile stationary phase suitable for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic modifier improves peak shape for carboxylic acids by suppressing ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-20 minutes | A gradient elution is necessary to ensure that both the parent compound and any more or less polar degradants are eluted and resolved. |
| Flow Rate | 0.3 - 1.0 mL/min (depending on column ID) | Standard flow rates for analytical HPLC. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't cause on-column degradation. |
| Detection (UV) | Diode Array Detector (DAD) scanning ~220-400 nm. Monitor at λmax (~235-260 nm, typical for thiophenes). | A DAD allows for peak purity analysis and helps in identifying the optimal monitoring wavelength. |
| Injection Volume | 5 - 20 µL | Standard injection volumes. |
References
- 1. scbt.com [scbt.com]
- 2. This compound | 21010-06-0 [chemicalbook.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 5-(2-Thienyl)Pentanoic Acid
Welcome to the technical support resource for 5-(2-Thienyl)Pentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and degradation. As there is limited direct literature on this specific molecule, this document synthesizes established biochemical principles and data from structurally related compounds to provide expert guidance. We will explore the anticipated degradation pathways, offer solutions to common experimental challenges, and provide detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical behavior of this compound.
Q1: What are the primary expected degradation pathways for this compound?
Based on its structure—a fatty acid-like side chain attached to a thiophene ring—two primary degradation pathways are anticipated:
-
Beta-Oxidation of the Pentanoic Acid Chain: The five-carbon aliphatic chain is a prime substrate for beta-oxidation, a core metabolic process for breaking down fatty acids.[1][2][3] In biological systems (e.g., in vitro metabolism assays with liver microsomes or hepatocytes), this pathway would sequentially cleave two-carbon units (acetyl-CoA) from the carboxyl end of the chain.[1][4]
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, a common metabolic fate for many thiophene-containing drugs.[5] This can lead to the formation of sulfoxides and sulfones. In more aggressive oxidative conditions, ring cleavage may occur.
Q2: What environmental factors are most likely to influence the stability of this compound?
Several factors can impact the stability of this compound:
-
Oxidative Stress: The presence of oxidizing agents (e.g., hydrogen peroxide, or even atmospheric oxygen over long periods) can accelerate the oxidation of the thiophene ring.[6]
-
pH: Extreme acidic or basic conditions can potentially catalyze hydrolysis or other degradation reactions, although many carboxylic acids are relatively stable. Forced degradation studies are necessary to confirm this.[7]
-
Light: Thiophene-containing compounds can be susceptible to photodegradation. Exposure to UV or even ambient light over time may induce degradation. It is recommended to store the compound protected from light.[8]
-
Temperature: Elevated temperatures will increase the rate of all chemical degradation reactions. For long-term storage, cool conditions are recommended.[8]
Q3: How should I properly store and handle this compound?
For optimal stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place, such as a refrigerator at 2-8°C.[8] For solutions, it is advisable to prepare them fresh. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the best analytical techniques to monitor the degradation of this compound?
The most effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with UV detection, as the thiophene ring is a chromophore. For definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is essential.[7] LC-MS allows for the precise mass determination of the parent compound and any degradants, providing critical clues to their structure.
Troubleshooting Guide: Experimental Scenarios
This section provides solutions to specific issues you may encounter during your experiments.
Scenario 1: "During my stability study, I see new, unexpected peaks appearing in my HPLC chromatogram."
This is a classic sign of degradation. The identity of the new peaks provides clues to the degradation pathway.
-
Causality: The appearance of new peaks indicates that the parent molecule is being converted into one or more new chemical entities. The key is to determine if this is due to the anticipated beta-oxidation of the side chain or oxidation of the thiophene ring.
-
Troubleshooting & Resolution: A forced degradation (or stress testing) study is the definitive method to identify these unknown peaks. This involves intentionally exposing the compound to harsh conditions to generate a profile of its likely degradation products.[7][9]
Protocol: Forced Degradation Study for Degradant Identification
-
Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Stress Conditions: Dispense the stock solution into separate vials for each condition. See the table below for recommended starting conditions. Include a control sample (parent compound in solvent, stored at 4°C in the dark).
-
Incubation: Place the vials under the specified conditions for a set time (e.g., 24-48 hours).
-
Neutralization (for acid/base samples): Before analysis, neutralize the acidic samples with an equimolar amount of NaOH and the basic samples with HCl.
-
Analysis: Analyze all samples, including the control, by LC-MS.
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Look for the decrease in the parent peak and the appearance of new peaks. Analyze the mass-to-charge ratio (m/z) of these new peaks to hypothesize their structures.
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Parameter | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid Compound | 60°C | 10 days |
| Photolytic | Solution/Solid | UV/Visible Light | 24-72 hours |
Reference for general forced degradation conditions.[7]
Visualizing the Workflow
Below is a workflow diagram for identifying unknown peaks observed during analysis.
Caption: Workflow for identifying degradation products.
Scenario 2: "My in vitro metabolism assay with human liver microsomes (HLMs) shows rapid loss of the parent compound."
This result strongly suggests that this compound is a substrate for metabolic enzymes.
-
Causality: The rapid clearance in an HLM assay points towards enzymatic degradation. Given the compound's structure, beta-oxidation of the pentanoic acid side chain is the most probable metabolic route.[1][3] HLMs contain the necessary enzymes to initiate this process.
-
Troubleshooting & Resolution: To confirm this hypothesis, you must search for the specific metabolites associated with beta-oxidation. The primary product from the first cycle would be 3-(2-thienyl)propanoic acid, which is two carbons shorter.
Protocol: In Vitro Metabolism Assay & Metabolite Identification
-
Incubation Setup: Prepare an incubation mixture containing pooled HLMs (e.g., 0.5 mg/mL), this compound (e.g., 1-10 µM), and a buffer like potassium phosphate (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C. Start the reaction by adding the critical cofactor, NADPH (final concentration ~1 mM). Prepare a control incubation without NADPH to check for non-enzymatic degradation.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS. Monitor the disappearance of the parent compound (m/z 184.06) and search for the expected masses of metabolites.
Table 2: Hypothesized Degradation Products and Their Mass Signatures
| Degradation Pathway | Hypothesized Product | Molecular Formula | Expected [M-H]⁻ m/z | Δm/z from Parent |
| Parent Compound | This compound | C₉H₁₂O₂S | 183.05 | 0 |
| Beta-Oxidation (1 Cycle) | 3-(2-Thienyl)Propanoic Acid | C₇H₈O₂S | 155.02 | -28.03 |
| Thiophene Oxidation | 5-(2-Thienyl-S-oxide)Pentanoic Acid | C₉H₁₂O₃S | 199.05 | +16.00 |
Visualizing the Hypothesized Pathways
The diagram below illustrates the two primary degradation routes discussed.
Caption: Hypothesized degradation pathways of this compound.
By utilizing this guide, researchers can better anticipate the behavior of this compound in their experiments, troubleshoot unexpected results with a clear, scientifically-grounded methodology, and ensure the overall quality and integrity of their data.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 3. microbenotes.com [microbenotes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Solubilizing 5-(2-Thienyl)Pentanoic Acid for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of 5-(2-Thienyl)Pentanoic Acid (TPA) for biological assays. The lipophilic nature and acidic functional group of this compound present unique challenges that, if not properly addressed, can lead to poor data reproducibility and inaccurate results. This document offers a systematic, mechanism-based approach to achieving stable and biologically compatible solutions.
Section 1: Understanding the Molecule - Key Physicochemical Properties
Before attempting solubilization, it is critical to understand the physicochemical properties of this compound. These characteristics govern its behavior in different solvents and aqueous systems.
The most critical property for our purpose is the pKa , the acid dissociation constant. With a predicted pKa of approximately 4.72, TPA is a weak acid.[1] This means its solubility is highly dependent on the pH of the solution.[2][3] At a pH below its pKa, the carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and less soluble in water.[4] Conversely, at a pH above its pKa (e.g., in standard cell culture media at pH ~7.4), the molecule deprotonates to form its conjugate base, a carboxylate anion (-COO⁻).[3][4] This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[4][5]
| Property | Value | Source(s) |
| CAS Number | 21010-06-0 | [1][6][7] |
| Molecular Formula | C₉H₁₂O₂S | [6][8][9] |
| Molecular Weight | ~184.26 g/mol | [6][8][9] |
| Appearance | Off-white to yellow solid | [1][10] |
| Predicted pKa | 4.72 ± 0.10 | [1] |
| Predicted LogP | 2.54 | [9] |
| Melting Point | 41-44°C | [1] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when preparing TPA solutions for biological experiments in a direct question-and-answer format.
FAQ 1: What is the best starting solvent for a high-concentration stock solution of TPA?
For a lipophilic compound like TPA, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules that have poor aqueous solubility.[11][12] Preparing a high-concentration stock (e.g., 10-100 mM) allows for minimal volumes to be added to your final assay, which is crucial for minimizing solvent-induced artifacts.[13][14][15]
See Protocol 1 for a detailed methodology on preparing a DMSO stock solution.
FAQ 2: My compound dissolves perfectly in DMSO, but it precipitates when I add it to my cell culture medium. What is happening and how do I fix it?
This is the most common problem researchers face and is often referred to as compound "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous assay buffer. When the stock is diluted, the solvent environment changes dramatically, causing the compound to precipitate.
The workflow below provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for compound precipitation.
FAQ 3: Can I use pH to increase the aqueous solubility of TPA?
Absolutely. This is the most chemically sound and effective method for this specific molecule. As explained in Section 1, by raising the pH of the solution to a value at least 1.5-2 units above the pKa of ~4.72, you can convert the poorly soluble neutral acid into its highly soluble carboxylate salt form.[2][4]
Caption: pH-dependent equilibrium and solubility of TPA.
This strategy involves preparing a stock solution directly in an aqueous base like dilute sodium hydroxide (NaOH) and then adjusting the pH to a physiologically compatible level. See Protocol 2 for a detailed guide.
FAQ 4: What are the acceptable final concentrations of solvents like DMSO in cell-based assays?
Solvent toxicity is a critical variable that must be controlled. While DMSO is widely used, it is not inert and can impact cell proliferation, differentiation, and signaling pathways.[16][17] The acceptable final concentration is highly dependent on the cell line and the duration of the experiment.[18][19][20]
Crucially, every experiment must include a "vehicle control" group. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration used for the test compound, allowing you to subtract any effects of the solvent itself.[16]
| Final DMSO Conc. | General Cellular Effects | Recommendation | Source(s) |
| < 0.1% | Generally considered safe with minimal effects. | Recommended for sensitive cells or long-term (>72h) assays. | [16] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common and acceptable range for most in vitro assays. | [16][18] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell function may be observed. | Use with caution; requires careful validation with vehicle controls. | [16][17][18] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | Generally not recommended for cell-based assays. | [16] |
FAQ 5: What are cyclodextrins and can they help with TPA solubility?
Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts to enhance the solubility of poorly soluble "guest" molecules.[21][22] They have a hydrophilic exterior and a hydrophobic inner cavity.[22] Lipophilic compounds like TPA can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[23][24]
This is an advanced formulation strategy that can be highly effective when standard methods fail.[25] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are commonly used in pharmaceutical formulations.[23] A preliminary experiment to determine the appropriate type and concentration of cyclodextrin is recommended.
Section 3: Protocols & Methodologies
Disclaimer: Always handle this compound and all solvents in accordance with the product's Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE).[10]
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is for creating a primary stock solution that will be serially diluted for experiments.
-
Calculate Mass: Determine the mass of TPA needed for your desired stock concentration and volume (Molarity = moles/L; moles = mass/MW).
-
Example for 10 mL of a 50 mM stock: 0.050 mol/L * 0.010 L * 184.26 g/mol = 0.0921 g (92.1 mg).
-
-
Weigh Compound: Accurately weigh the calculated mass of TPA using a calibrated analytical balance.[26]
-
Dissolve in DMSO: Add the weighed TPA to an appropriate sterile vial (e.g., a 1.5 mL microcentrifuge tube or a 15 mL conical tube). Add a portion of the total DMSO volume (e.g., 8 mL for a 10 mL final volume).
-
Ensure Complete Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Bring to Final Volume: Once fully dissolved, add DMSO to reach the final desired volume (e.g., 10 mL).[27] Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment (Salt Formation)
This method creates a pH-controlled aqueous stock, which can often be added directly to assays with minimal precipitation.
-
Weigh Compound: Accurately weigh the desired amount of TPA into a sterile conical tube.
-
Prepare Base Solution: Use a sterile 0.1 M NaOH solution.
-
Initial Solubilization: Add a small volume of 0.1 M NaOH dropwise to the TPA powder while vortexing. Use just enough to create a slurry and dissolve the compound. TPA will react with NaOH to form the soluble sodium salt.
-
Dilute with Water/Buffer: Add high-purity water or your desired buffer (e.g., PBS) to reach ~90% of your final target volume.
-
Adjust pH: Carefully monitor the pH of the solution using a calibrated pH meter. The pH will likely be high (>10). Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise until the pH reaches a physiologically acceptable range (e.g., 7.4 - 7.8). Be careful not to let the pH drop below ~6.5, as this could cause the compound to precipitate.
-
Final Volume & Filtration: Bring the solution to its final volume with water/buffer. To ensure sterility and remove any micro-precipitates, filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store the aqueous stock at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
References
- 1. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 21010-06-0 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound, 95% | Fisher Scientific [fishersci.ca]
- 9. chemscene.com [chemscene.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. gchemglobal.com [gchemglobal.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. fastercapital.com [fastercapital.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. benchchem.com [benchchem.com]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 19. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Cell Permeability of 5-(2-Thienyl)Pentanoic Acid Derivatives
Prepared by: Senior Application Scientist, Advanced Cellular Assays Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant, yet common, challenge of poor cell permeability with 5-(2-Thienyl)Pentanoic Acid derivatives. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and resolve these permeability issues in your experiments.
Section 1: First-Line Diagnostics & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when their promising compounds fail in cellular models.
Q1: My this compound derivative is potent in my biochemical (cell-free) assay but shows little to no activity in my cell-based assay. What's the likely problem?
A: A significant drop in potency between a cell-free and a cell-based assay is a classic indicator of poor cell permeability. The primary structural feature of your compound class, the pentanoic acid side chain, is the most probable cause. At physiological pH (~7.4), this carboxylic acid group is deprotonated, resulting in a negatively charged carboxylate anion. This charge makes it energetically unfavorable for the molecule to pass through the hydrophobic, lipid-rich environment of the cell membrane via passive diffusion[1]. Your compound may be excellent at hitting its target, but it simply cannot reach it inside the cell.
Diagram: The Permeability Barrier
References
Technical Support Center: Interpreting Complex NMR Spectra of 5-(2-Thienyl)Pentanoic Acid Derivatives
Welcome to the technical support center for the analysis of 5-(2-thienyl)pentanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these compounds. Here, we address specific issues in a practical, question-and-answer format, blending technical accuracy with field-proven insights to empower your structural elucidation efforts.
Troubleshooting Guide: Common Spectral Problems & Solutions
This section tackles frequent and specific challenges observed during the NMR analysis of this compound and its analogues.
Question 1: My carboxylic acid proton (-COOH) is either missing or just a broad, undefined hump. How can I confirm its presence and get a sharp signal?
Answer:
This is a very common issue arising from the chemical exchange of the acidic proton with trace amounts of water in the NMR solvent or with other molecules of the acid itself (dimerization).[1][2] This rapid exchange leads to signal broadening, sometimes to the point where the peak merges with the baseline.[3][4]
Causality Explained: The chemical shift of a carboxylic acid proton is highly sensitive to its environment, particularly hydrogen bonding.[1][5][6] Fast exchange processes average the magnetic environments the proton experiences, resulting in a broad signal or even its complete disappearance.
Step-by-Step Protocol for Resolution:
-
Dry Your Sample and Solvent: Ensure your sample is meticulously dried under high vacuum. Use a freshly opened ampoule of deuterated solvent or a solvent that has been stored over molecular sieves to minimize water content.[4]
-
Solvent Change: Switch to a hydrogen-bond accepting solvent like DMSO-d6.[3] DMSO disrupts the intermolecular hydrogen bonding between carboxylic acid molecules and forms a stronger hydrogen bond with the analyte's -COOH proton. This slows down the exchange rate and typically results in a sharper, more defined peak, often appearing far downfield (>10 ppm).[1]
-
D₂O Exchange Confirmation: To definitively prove the presence of the -COOH proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The acidic proton will exchange with deuterium, causing the -COOH signal to disappear completely.[2][7]
-
Low-Temperature NMR: In some cases, cooling the sample can slow the rate of chemical exchange sufficiently to sharpen the signal. This is often a more complex experiment but can be highly effective.
Question 2: The three protons on the thiophene ring are overlapping and difficult to assign. How can I resolve and confidently assign these signals?
Answer:
The chemical shifts of the three protons on a 2-substituted thiophene ring are often clustered together, and their splitting patterns can be complex due to both vicinal (³J) and long-range (⁴J and ⁵J) couplings.[8][9][10] For a this compound, the alkyl chain substituent at C2 influences the electron density and thus the chemical shifts of the remaining ring protons (H3, H4, and H5).
Causality Explained: The substituent effect dictates the chemical shifts. Typically, H5 is the most downfield, followed by H3, and then H4, but this can vary. The coupling constants are characteristic: J(H3-H4) is the largest (~5 Hz), followed by J(H4-H5) (~3.5 Hz), and J(H3-H5) is the smallest (~1 Hz).[8] This often results in H3 appearing as a doublet of doublets, H4 as a triplet (or more accurately, a doublet of doublets with similar J values), and H5 as a doublet of doublets.
Step-by-Step Protocol for Resolution:
-
High-Field NMR: If available, acquire the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz). The increased spectral dispersion will often resolve the overlapping multiplets.
-
2D COSY (Correlation Spectroscopy): This is the most direct method to establish connectivity. A COSY spectrum will show cross-peaks between protons that are spin-spin coupled.[11][12][13] You will observe a correlation between H3 and H4, and between H4 and H5. H3 and H5 will show a much weaker (or no) correlation due to their small coupling constant.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[12][13] This is invaluable for unambiguous assignment. For example, the methylene protons of the pentanoic acid chain adjacent to the thiophene ring (Cα) will show a strong correlation to the thiophene carbons C2 and C3, helping to identify the H3 proton.
Workflow for Thiophene Proton Assignment using 2D NMR:
Caption: Workflow for resolving and assigning thiophene protons.
Question 3: The methylene (-CH₂-) protons in the pentanoic acid chain are all jumbled into a complex multiplet. How can I assign them?
Answer:
The aliphatic chain protons often present a challenge due to signal overlap, as their chemical environments are very similar. Typically, the methylene group alpha to the carbonyl (C2') and the group alpha to the thiophene ring (C5') are the most downfield and may be resolved. The central methylenes (C3' and C4') are frequently overlapped.
Causality Explained: The electron-withdrawing effects of the carbonyl group and the aromatic thiophene ring deshield the adjacent methylene protons, shifting them downfield. The protons in the middle of the chain experience less of this effect and therefore resonate at similar, more upfield frequencies.
Step-by-Step Protocol for Resolution:
-
Identify Key Protons in ¹H NMR: Locate the triplet corresponding to the protons on C2' (alpha to COOH, ~2.3-2.4 ppm) and the triplet for the protons on C5' (alpha to thiophene, ~2.8-2.9 ppm).
-
¹H-¹H COSY: Use a COSY spectrum to "walk" down the chain. Start from the identified C2' proton signal; it will show a cross-peak to the C3' protons. The C3' protons will, in turn, show a cross-peak to the C4' protons, which will then correlate with the C5' protons.[14]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[12][13] After assigning the protons with COSY, you can use the HSQC spectrum to definitively assign their corresponding carbon signals in the ¹³C NMR spectrum.[15]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C chemical shift ranges I should expect for this compound?
A1: While exact shifts are solvent-dependent, the following table provides a general guide.[16][17][18][19]
| Assignment | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| Thiophene H3 | ~6.9 - 7.0 | ~123 - 124 | Appears as a doublet of doublets. |
| Thiophene H4 | ~6.8 - 6.9 | ~127 - 128 | Often a triplet or doublet of doublets. |
| Thiophene H5 | ~7.1 - 7.2 | ~125 - 126 | Doublet of doublets, typically most downfield. |
| Thiophene C2 | - | ~145 - 147 | Quaternary carbon, attached to the pentanoic chain. |
| Thiophene C5 | - | ~124 - 125 | Quaternary carbon in some derivatives, protonated in others. |
| -CH₂- (α to Thiophene) | ~2.8 - 2.9 | ~30 - 31 | Typically a triplet. |
| -CH₂- (β, γ to groups) | ~1.6 - 1.8 | ~28 - 30 | Often overlapped. |
| -CH₂- (α to COOH) | ~2.3 - 2.4 | ~34 - 35 | Typically a triplet. |
| -COOH | ~10 - 12 | ~178 - 180 | Often a broad singlet, highly solvent dependent.[1] |
Q2: How do solvent effects change my spectrum?
A2: Solvents can significantly alter chemical shifts.[5][20] Aromatic solvents like benzene-d6 can cause significant upfield or downfield shifts (known as Anisotropic Solvent Induced Shifts, or ASIS) by interacting with the electron clouds of the solute.[7] Changing from a non-polar solvent like CDCl₃ to a polar, hydrogen-bonding solvent like DMSO-d6 will dramatically shift exchangeable protons like -COOH.[3][20] This property can be used strategically to resolve overlapping peaks.[7]
Q3: My ¹³C spectrum is very weak. How can I improve it?
A3: The ¹³C isotope has a low natural abundance (~1.1%), making the experiment inherently less sensitive than ¹H NMR. To improve the signal-to-noise ratio:
-
Increase the number of scans: Doubling the scans increases the signal-to-noise by a factor of √2.
-
Use a more concentrated sample: A higher concentration provides more ¹³C nuclei in the detection volume.
-
Increase the relaxation delay (d1): Quaternary carbons, in particular, have long relaxation times. Increasing the delay between pulses ensures they fully relax, leading to a more accurate signal intensity.
-
Perform a DEPT experiment: Distortionless Enhancement by Polarization Transfer (DEPT) is a more sensitive technique that can distinguish between CH, CH₂, and CH₃ groups, and it often provides better signals than a standard broadband-decoupled ¹³C experiment.[15]
Q4: What are the most crucial advanced NMR experiments for this class of molecules?
A4: For unambiguous structure confirmation of this compound derivatives, the following suite of experiments is recommended:
-
¹H NMR: For initial assessment of protons and their integrations.
-
¹³C{¹H} NMR: To identify the number of unique carbon environments.
-
DEPT-135: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
COSY: To establish proton-proton (J-coupling) connectivity, essential for the thiophene ring and pentanoic acid chain.[12]
-
HSQC/HMQC: To map out direct one-bond proton-carbon correlations.[12]
-
HMBC: To establish long-range (2-3 bond) proton-carbon correlations, which are critical for connecting the thiophene ring to the pentanoic acid chain and confirming the overall molecular skeleton.[13]
Caption: Relationship between key NMR experiments for structure elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. thieme-connect.de [thieme-connect.de]
Technical Support Center: Scaling Up the Synthesis of 5-(2-Thienyl)Pentanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 5-(2-Thienyl)Pentanoic Acid (CAS No. 21010-06-0)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic routes, troubleshooting, and scale-up considerations to help you navigate the challenges of this synthesis.
Overview of Synthetic Strategies
This compound is a valuable heterocyclic building block.[4] Its synthesis typically involves forming a carbon-carbon bond between a thiophene ring and a five-carbon chain, followed by the introduction or modification of a carboxylic acid group. Several routes have been reported, each with distinct advantages and challenges, particularly when scaling from the bench to pilot or manufacturing scale.[5]
A common and reliable method involves the acylation of thiophene with a glutaric anhydride derivative, followed by a reduction of the resulting keto acid. This approach is often favored for its predictable outcomes and the availability of starting materials.[6]
Synthetic Workflow Overview
Caption: General workflow for a two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Friedel-Crafts acylation step?
A1: The most critical parameters are temperature and moisture control. The reaction is highly exothermic, and poor temperature management can lead to the formation of polymeric byproducts and discoloration. It is essential to add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at a low temperature (0-5 °C) to maintain control. Furthermore, the reaction is extremely sensitive to moisture, which can deactivate the catalyst. Therefore, using anhydrous solvents and reagents under an inert atmosphere (e.g., Nitrogen or Argon) is mandatory for high yield and purity.
Q2: Which reduction method is preferable for converting the intermediate keto acid to the final product: Clemmensen or Wolff-Kishner?
A2: The choice depends on the scale and the substrate's stability.
-
Clemmensen Reduction (Zn(Hg)/HCl): This method is effective but uses large amounts of toxic mercury amalgam and concentrated hydrochloric acid, making it less ideal for large-scale production due to safety and waste disposal concerns.
-
Wolff-Kishner Reduction (H₂NNH₂/KOH): This method uses basic conditions and high temperatures (typically >180 °C in a high-boiling solvent like diethylene glycol). It is often more scalable and avoids heavy metals. However, the high temperatures can be a concern for thermally sensitive compounds. For 5-oxo-5-(2-thienyl)pentanoic acid, which is relatively stable, the Wolff-Kishner reduction is generally the preferred method for scale-up.
Q3: My final product is off-white or brownish. What causes this, and is it acceptable?
A3: The pale cream to brown color is a common issue and typically results from trace impurities or degradation products formed during the reaction, especially if the temperature was not well-controlled.[7] For many applications, this coloration may not affect the performance. However, for pharmaceutical applications where high purity is required, the color must be removed. Effective purification methods like recrystallization from a suitable solvent system (e.g., toluene/hexanes) or treatment with activated carbon can yield a pure white solid.[8] The purity should always be confirmed by analytical methods like HPLC.
Q4: What is the expected yield for this synthesis?
A4: Yields can vary significantly based on the specific conditions and scale. For a well-optimized laboratory-scale synthesis, you can expect an overall yield in the range of 70-85%. When scaling up, it is common to see a slight decrease in yield initially, as mass and heat transfer dynamics change.[9] Careful optimization of reaction parameters at a larger scale is crucial to maintain high yields.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acylation Step | 1. Moisture Contamination: Deactivation of the Lewis acid catalyst (AlCl₃).2. Poor Reagent Quality: Thiophene or glutaric anhydride may be impure.3. Suboptimal Temperature: Temperature too low for reaction to proceed efficiently, or too high, causing side reactions. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere.2. Purify starting materials if necessary (e.g., distill thiophene). Verify purity by GC or NMR.3. Maintain temperature at 0-5 °C during AlCl₃ addition, then allow to slowly warm to room temperature. Monitor reaction progress by TLC or HPLC. |
| Incomplete Reduction | 1. Insufficient Reducing Agent: Not enough hydrazine or Zn(Hg) used.2. Low Reaction Temperature (Wolff-Kishner): The reaction requires high temperatures (often 180-200 °C) to drive off water and complete the reduction.3. Deactivated Zinc (Clemmensen): The zinc amalgam may not be sufficiently activated. | 1. Use a larger excess of the reducing agent (e.g., 3-4 equivalents of hydrazine).2. Ensure the reaction temperature reaches at least 180 °C after the initial reflux. Use a high-boiling solvent like diethylene glycol.3. Prepare fresh zinc amalgam immediately before use. |
| Product Fails to Crystallize | 1. Presence of Oily Impurities: Byproducts can inhibit crystal lattice formation.2. Incorrect Solvent System: The chosen solvent(s) may not provide the necessary solubility differential at different temperatures.3. Supersaturation: The solution is too concentrated, or cooling is too rapid. | 1. Attempt to purify the crude oil by column chromatography first to remove major impurities, then try crystallization.2. Perform small-scale solvent screening to find an optimal system. Toluene/hexanes or ethyl acetate/heptane are good starting points.3. Dilute the solution slightly. Cool slowly, first to room temperature, then in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Scale-Up Issues (e.g., Runaway Reaction) | 1. Poor Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making it harder to dissipate the heat from the exothermic acylation.2. Inefficient Mixing: Standard magnetic stirring may be insufficient in larger reactors, leading to localized hot spots and concentration gradients. | 1. Use a jacketed reactor with a chiller for precise temperature control. Add the catalyst in smaller portions over a longer period.2. Employ overhead mechanical stirring to ensure efficient mixing and uniform heat distribution throughout the reaction mass. |
Experimental Protocols
The following protocols are provided as a self-validating system. Adherence to these steps, with appropriate analytical checks, should lead to a successful synthesis.
Protocol 1: Synthesis of 5-oxo-5-(2-thienyl)pentanoic acid (Intermediate)
Materials & Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer
-
Thiophene
-
Glutaric Anhydride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice bath
Procedure:
-
Set up the flask under an inert nitrogen atmosphere and charge it with glutaric anhydride (1.0 eq) and anhydrous DCM (5 mL per gram of anhydride).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, add thiophene (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the thiophene addition, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC (e.g., 9:1 DCM/Methanol) until the starting material is consumed.
-
Work-up: Slowly pour the reaction mixture onto crushed ice containing concentrated HCl (3 mL per gram of AlCl₃).
-
Stir vigorously for 30 minutes. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto acid, typically as a solid. This crude product can be used directly in the next step or purified by recrystallization from toluene.
Protocol 2: Wolff-Kishner Reduction to this compound
Materials & Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, condenser, and Dean-Stark trap (or similar distillation setup)
-
5-oxo-5-(2-thienyl)pentanoic acid (from Protocol 1)
-
Hydrazine hydrate (80%)
-
Potassium Hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
To the flask, add the crude 5-oxo-5-(2-thienyl)pentanoic acid (1.0 eq), diethylene glycol (3 mL per gram of keto acid), hydrazine hydrate (3.0 eq), and potassium hydroxide pellets (4.0 eq).
-
Heat the mixture to 120-130 °C with stirring for 2 hours. Water will begin to collect in the distillation trap.
-
After 2 hours, slowly increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 4-5 hours until gas evolution (N₂) ceases.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the solution to pH 1-2 with concentrated HCl. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude, dried this compound in a minimal amount of hot toluene (approx. 80-90 °C).
-
If the solution is colored, add a small amount of activated carbon and keep it hot for 10 minutes.
-
Hot-filter the solution through a pad of celite to remove the carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, slowly add n-hexanes (as an anti-solvent) until the solution becomes slightly cloudy.
-
Allow the mixture to stand at room temperature for several hours, then cool in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40 °C.
-
Quality Check: The final product should be a white to off-white crystalline solid.[6] Confirm purity (>98%) via HPLC and identity via ¹H NMR. Check the melting point (reported as 41-44 °C).[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. Buy this compound | 21010-06-0 [smolecule.com]
- 6. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 7. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Sustainable eco-friendly scale-up synthesis of polytartaric acid using renewable feedstocks - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Challenges in the functionalization of the thiophene ring in 5-(2-Thienyl)Pentanoic Acid
Welcome to the technical support center for the synthesis and modification of 5-(2-Thienyl)Pentanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing the thiophene ring in this valuable synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the challenges you may encounter, offering logical, scientifically-grounded solutions.
Introduction: The Thiophene Ring's Dual Personality
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[1][2] The sulfur atom's lone pairs contribute to the aromatic sextet, activating the ring towards electrophiles, with a strong preference for substitution at the C2 (α) and C5 positions.[3] In this compound, the C5 position is occupied by the pentanoic acid chain, directing electrophilic attack primarily to the C5 position of the thiophene ring. However, the interplay between the activating alkyl chain and the deactivating, meta-directing carboxylic acid group introduces a layer of complexity to predicting and controlling regioselectivity.[4][5]
This guide will address common challenges in a question-and-answer format, providing troubleshooting strategies for key reactions.
Section 1: Electrophilic Aromatic Substitution - Common Pitfalls and Solutions
Electrophilic aromatic substitution is a cornerstone of thiophene functionalization. However, the presence of the pentanoic acid side chain can lead to unexpected outcomes.
FAQ 1: My Friedel-Crafts acylation is giving low yields and a mixture of products. What's going wrong?
Answer: This is a frequent challenge. The primary issues often stem from the Lewis acid catalyst and the deactivating nature of the carboxylic acid group.
Core Problem: The Lewis acid (e.g., AlCl₃) required for Friedel-Crafts reactions can complex with the carbonyl oxygen of the pentanoic acid.[6][7] This complexation deactivates the thiophene ring, making it less nucleophilic and hindering the desired acylation.[8] Furthermore, this can lead to side reactions and difficulty in achieving high regioselectivity.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting Friedel-Crafts acylation.
Solutions & Protocols:
-
Protect the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[9][10] This prevents complexation with the Lewis acid and restores the activating effect of the alkyl side chain.
-
Protocol: Methyl Esterification:
-
Dissolve this compound in a large excess of methanol.
-
Add a catalytic amount of strong acid (e.g., H₂SO₄).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, neutralize the acid, remove methanol under reduced pressure, and extract the ester.
-
-
-
Alternative Lewis Acids: In some cases, milder Lewis acids like ZnCl₂ or FePO₄ can be effective and may not require protection of the carboxylic acid. However, this is substrate-dependent and requires optimization.
| Lewis Acid | Relative Activity | Comments |
| AlCl₃ | High | Strong, often requires protection of sensitive groups. |
| FeCl₃ | Moderate | Can be a milder alternative. |
| ZnCl₂ | Moderate to Low | Generally requires higher temperatures. |
| SnCl₄ | High | Similar reactivity to AlCl₃. |
FAQ 2: I'm attempting a Vilsmeier-Haack formylation, but the reaction is sluggish. How can I improve it?
Answer: The Vilsmeier-Haack reaction is an excellent method for introducing a formyl group onto electron-rich heterocycles.[11][12] However, the electron-withdrawing nature of the carboxylic acid can reduce the nucleophilicity of the thiophene ring, slowing the reaction.
Core Problem: The Vilsmeier reagent (chloromethyleniminium salt) is a relatively weak electrophile.[13][14] The deactivating effect of the distant carboxylic acid group, although modest, can be enough to impede the reaction.
Solutions:
-
Protect the Carboxylic Acid: As with Friedel-Crafts acylation, converting the carboxylic acid to an ester is the most effective strategy. This enhances the electron-donating character of the side chain, activating the ring towards formylation.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can often overcome the activation energy barrier. Monitor the reaction closely for potential side product formation.
-
Use a More Reactive Vilsmeier Reagent: While less common, preparing the Vilsmeier reagent from oxalyl chloride and DMF can sometimes provide a more reactive formylating agent.
Section 2: Metalation and Cross-Coupling Reactions
Directed ortho-metalation and subsequent cross-coupling are powerful tools for C-C bond formation. However, the acidic proton of the carboxylic acid and the regiochemistry of the thiophene ring present significant hurdles.
FAQ 3: My attempts at lithiation followed by quenching with an electrophile are failing. What are the likely causes?
Answer: Lithiation of thiophenes is a standard procedure, but the acidic proton of the carboxylic acid is a major interference.
Core Problem: Organolithium reagents (like n-BuLi) are strong bases. They will preferentially deprotonate the most acidic proton in the molecule, which is the carboxylic acid proton, before deprotonating a C-H bond on the thiophene ring.[15][16] This consumes your organolithium reagent and prevents the desired C-H activation.
Troubleshooting Workflow:
Caption: Troubleshooting guide for the lithiation of this compound.
Solutions & Protocols:
-
Protection Strategy: Protect the carboxylic acid. Methyl or ethyl esters are suitable. For very sensitive subsequent steps, a more robust protecting group like a benzyl ester might be considered.[10]
-
Excess Base (Use with Caution): In some instances, using two or more equivalents of the organolithium reagent can work. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the thiophene ring. However, this can lead to solubility issues with the resulting dilithio salt and may not be as clean as the protection strategy.
-
Regioselectivity: After protection, lithiation will be directed to the C5 position due to the activating effect of the sulfur atom and the directing effect of the alkyl chain.
FAQ 4: I am struggling with a Palladium-catalyzed direct arylation. What are the key parameters to optimize?
Answer: Direct arylation is an attractive, atom-economical method for forming biaryl compounds.[17][18][19][20] Success often hinges on the right combination of catalyst, base, and solvent.
Core Problem: The carboxylic acid can interfere with the catalytic cycle, potentially by coordinating to the palladium center. Furthermore, achieving high regioselectivity between the C3 and C5 positions can be challenging.
Solutions & Key Parameters for Optimization:
-
Protecting Group: As with other reactions, protecting the carboxylic acid is highly recommended to avoid interference with the catalyst.
-
Catalyst System:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor.
-
Ligand: Phosphine ligands are often crucial. Consider bulky, electron-rich ligands like P(t-Bu)₃ or SPhos to promote C-H activation.
-
-
Base: An inorganic base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good starting points. The choice of base can significantly influence the reaction rate and yield.
-
Solvent: Polar aprotic solvents like DMAc or DMF are often used. In some cases, the addition of a co-solvent like pivalic acid can act as a proton shuttle and improve efficiency.[17]
Starting Protocol for Direct Arylation:
-
To an oven-dried flask, add the protected this compound, aryl bromide (1.2 eq.), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (4-10 mol%).
-
Add K₂CO₃ (2.5 eq.).
-
Purge the flask with an inert gas (e.g., Argon).
-
Add degassed DMAc.
-
Heat the reaction to 100-140 °C and monitor by LC-MS or GC-MS.
Section 3: Potential Side Reactions
FAQ 5: Under harsh reaction conditions, I'm observing some decarboxylation. How can I prevent this?
Answer: While thiophene-2-carboxylic acids are generally stable, decarboxylation can occur under certain conditions, particularly at high temperatures in the presence of acid or certain metals.[21][22][23][24]
Core Problem: The mechanism of decarboxylation often involves protonation of the thiophene ring, followed by loss of CO₂. The stability of the resulting carbanion/organometallic intermediate plays a key role.
Preventative Measures:
-
Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, carefully monitor for byproduct formation.
-
Choice of Catalyst: Some transition metal catalysts, particularly copper at high temperatures, can promote decarboxylation.[25] If decarboxylation is a problem, screen alternative catalysts or catalyst systems.
-
pH Control: In aqueous workups or reactions, avoid strongly acidic conditions, especially at elevated temperatures.
Conclusion
The functionalization of this compound presents a series of predictable challenges, primarily revolving around the interplay of the activating alkyl chain and the versatile but potentially problematic carboxylic acid group. A systematic approach, beginning with the protection of the carboxylic acid, is often the most effective strategy for achieving high yields and clean reactions in electrophilic substitution, metalation, and cross-coupling. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can confidently navigate the synthesis of complex derivatives of this important heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. znaturforsch.com [znaturforsch.com]
- 14. sciforum.net [sciforum.net]
- 15. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 22. Decarboxylation [organic-chemistry.org]
- 23. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Development for Quantifying 5-(2-Thienyl)Pentanoic Acid in Biological Matrices
Welcome to the technical support center for the quantification of 5-(2-Thienyl)Pentanoic Acid (TPA) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during bioanalytical method development. The following question-and-answer format directly addresses specific issues to facilitate a seamless experimental workflow.
Frequently Asked Questions (FAQs)
Analyte & Matrix Considerations
Q1: What are the key physicochemical properties of this compound (TPA) that I should consider for method development?
A1: Understanding the properties of TPA is fundamental to developing a robust analytical method. Key characteristics include:
-
Chemical Structure: TPA is a carboxylic acid with a thiophene ring. Its structure influences its polarity and potential for ionization.
-
Molecular Formula and Weight: C₉H₁₂O₂S, with a molecular weight of approximately 184.26 g/mol .[1][2]
-
pKa: The predicted pKa is around 4.72, indicating it is an acidic compound.[3] This is a critical parameter for optimizing sample preparation (especially SPE) and HPLC mobile phase pH.
-
LogP: The predicted LogP is approximately 2.5, suggesting moderate hydrophobicity.[2] This property is crucial for selecting an appropriate extraction technique and reversed-phase chromatography conditions.
-
Stability: Consider potential degradation pathways, such as oxidation of the thiophene ring, especially under harsh conditions. Stability testing in the biological matrix is a mandatory part of method validation.[4][5]
Q2: Which biological matrices are typically used for TPA quantification, and what are the primary challenges associated with each?
A2: TPA is commonly quantified in plasma, serum, and urine. Each matrix presents unique challenges:
-
Plasma/Serum: These are complex matrices containing high concentrations of proteins (like albumin), lipids, and endogenous small molecules.[6] The primary challenges are:
-
High Protein Content: Proteins can precipitate during analysis, clogging columns and interfering with detection.[7][8]
-
Matrix Effects: Co-eluting endogenous components can cause ion suppression or enhancement in LC-MS/MS analysis, impacting accuracy and precision.[9][10][11]
-
Phospholipids: These are a major cause of ion suppression and can build up on the analytical column, degrading performance.[12]
-
-
Urine: This matrix is less protein-rich than plasma but has high salt content and variability in pH and specific gravity.[13] Key challenges include:
-
High Salt Concentration: Salts can interfere with chromatography and MS ionization.
-
Metabolite Interference: TPA metabolites may be present and could interfere with the quantification of the parent drug.
-
Sample Preparation Troubleshooting Guide
Effective sample preparation is crucial for removing interferences and concentrating the analyte. The choice of technique depends on the analyte's properties, the biological matrix, and the analytical method.
Q3: I am seeing poor recovery of TPA from plasma using protein precipitation. What could be the cause and how can I improve it?
A3: Poor recovery after protein precipitation (PPT) can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Choice of Precipitation Solvent: Acetonitrile (ACN) is generally more effective at precipitating proteins than methanol (MeOH).[7][14] A typical starting ratio is 3:1 (v/v) of ACN to plasma.[15][16]
-
Temperature: Performing the precipitation at low temperatures (e.g., -20°C) can enhance protein removal.[7]
-
Vortexing and Incubation: Insufficient vortexing may lead to incomplete protein denaturation. Ensure thorough mixing and allow for an adequate incubation period.[7]
-
Analyte Co-precipitation: TPA might be adsorbing to the precipitated proteins. To mitigate this, consider adjusting the pH of the sample before adding the organic solvent. Since TPA is an acid, slightly acidifying the plasma (e.g., with a small amount of formic acid) can help keep it in a less polar, protonated state, potentially reducing its interaction with proteins.
dot
Caption: A typical workflow for protein precipitation of plasma samples.
Q4: When should I choose Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) over Protein Precipitation for TPA analysis?
A4: While PPT is simple and fast, LLE and SPE often provide cleaner extracts, which is crucial for sensitive LC-MS/MS assays.[17][18]
-
Choose LLE when:
-
You need a cleaner extract than what PPT provides. LLE is effective at removing non-volatile salts and highly polar matrix components.
-
Your analyte (TPA) has moderate hydrophobicity (LogP ~2.5), making it suitable for extraction into a water-immiscible organic solvent.
-
Pro-Tip: A common LLE solvent for acidic compounds is methyl tert-butyl ether (MTBE) or ethyl acetate. Adjusting the pH of the aqueous phase to be acidic (pH < pKa of TPA) will ensure TPA is in its neutral form, maximizing its partitioning into the organic phase.
-
-
Choose SPE when:
-
You require the highest level of extract cleanliness and analyte concentration.
-
You need to remove specific interferences, such as phospholipids.
-
You want to automate the sample preparation process for high-throughput analysis.
-
For TPA (an acidic compound): A mixed-mode anion exchange SPE sorbent can be highly effective. The protocol would involve retaining TPA via ionic interactions and then eluting it with a solvent that disrupts these interactions.
-
Table 1: Comparison of Sample Preparation Techniques for TPA
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Less clean extract, potential for ion suppression | Rapid screening, high concentration samples |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, removes salts | More labor-intensive, requires solvent evaporation/reconstitution | Improved sensitivity over PPT |
| Solid-Phase Extraction (SPE) | Cleanest extracts, high concentration factor, automatable | More expensive, requires method development | Low-level quantification, high-throughput analysis |
Chromatography & Mass Spectrometry Troubleshooting
Q5: I am observing significant peak tailing for TPA in my HPLC method. What are the likely causes and solutions?
A5: Peak tailing is a common issue in HPLC and can compromise resolution and integration accuracy. For an acidic compound like TPA, here are the primary culprits and their remedies:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase of your C18 column can interact with the polar functional groups of TPA, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the silanol groups (around pH 3.5-4.5) and ideally below the pKa of TPA (~4.72). A mobile phase pH of 2.5-3.0 is a good starting point. This keeps both the silanols and TPA protonated, minimizing ionic interactions.[19][20]
-
Solution 2: Use a Modern Column: Employ a column with high-purity silica and advanced end-capping technology to reduce the number of accessible silanol groups.[20]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Extra-column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.
dot
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q6: My TPA signal is inconsistent, and I suspect matrix effects in my LC-MS/MS analysis. How can I confirm and mitigate this?
A6: Matrix effects are a major challenge in LC-MS/MS bioanalysis, leading to poor accuracy and reproducibility.[12][23]
-
Confirming Matrix Effects:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement. A constant flow of TPA solution is infused into the MS while a blank, extracted matrix sample is injected onto the HPLC. Dips or rises in the TPA signal indicate matrix effects at specific retention times.[12]
-
Quantitative Assessment: Compare the peak area of TPA spiked into a clean solvent with the peak area of TPA spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.[12][24]
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering components, especially phospholipids.[12]
-
Optimize Chromatography: Adjust the HPLC gradient to separate TPA from the regions of ion suppression. A longer run time or a different stationary phase might be necessary.
-
Use a Suitable Internal Standard (IS): This is the most effective way to compensate for matrix effects. An ideal IS is a stable isotope-labeled (SIL) version of TPA (e.g., ¹³C- or ²H-labeled TPA). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[25][26][27] If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly to the analyte.[27][28]
-
Table 2: Internal Standard Selection
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | Co-elutes with analyte, compensates for matrix effects and extraction variability effectively.[25][26] | Can be expensive and not always commercially available. |
| Structural Analog | More readily available and less expensive than SIL-IS. | May not co-elute perfectly, may have different extraction recovery and ionization efficiency.[27] |
Method Validation
Q7: What are the key parameters I need to assess when validating my bioanalytical method for TPA according to FDA and EMA guidelines?
A7: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation.[4][5][29][30] The core parameters to be evaluated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify TPA in the presence of other components in the sample.[31]
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements.[31]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: As discussed in Q6.
-
Stability: The stability of TPA in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).[32]
All validation experiments must be documented in a comprehensive report.[30][31] The International Council for Harmonisation (ICH) M10 guideline is now the globally harmonized standard.[33]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 17. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. chromtech.com [chromtech.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. zefsci.com [zefsci.com]
- 24. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 25. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. cerilliant.com [cerilliant.com]
- 27. academic.oup.com [academic.oup.com]
- 28. nebiolab.com [nebiolab.com]
- 29. centerforbiosimilars.com [centerforbiosimilars.com]
- 30. ema.europa.eu [ema.europa.eu]
- 31. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 32. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 33. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Stereoconservative Derivatization of 5-(2-Thienyl)Pentanoic Acid
Welcome to the technical support center for the derivatization of chiral carboxylic acids. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with chiral molecules like 5-(2-Thienyl)Pentanoic Acid. Maintaining stereochemical integrity during chemical modification is paramount, as racemization can lead to diastereomeric impurities with altered biological activity and potential immunogenicity.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of preventing racemization during derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern during the derivatization of this compound?
A1: Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers, resulting in a loss of optical activity. For a chiral carboxylic acid like this compound, the stereocenter is at the α-carbon (the carbon atom adjacent to the carboxyl group). During derivatization, particularly in amide bond formation, this α-proton can be abstracted, leading to a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of both R and S enantiomers.[2][3] The primary mechanism of racemization in peptide and amide synthesis is often the formation of a 5-membered oxazolone ring intermediate, which readily tautomerizes to its aromatic form in the presence of a base, leading to a loss of stereochemical information.[2][4][5] This is a critical issue in drug development because different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Q2: I'm observing significant racemization when forming an amide derivative of this compound using a carbodiimide reagent like DCC. What's causing this and how can I prevent it?
A2: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents for amide bond formation.[6][7] However, they are known to cause racemization, especially when used alone.[6][8] The activation of the carboxylic acid by a carbodiimide forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular attack by the carbonyl oxygen, leading to the formation of a symmetric oxazolone intermediate that is prone to racemization.[5]
To suppress this, it is highly recommended to use additives.[2][9] The most common and effective additives are 1-hydroxybenzotriazole (HOBt) and its analogues.[2][6] HOBt intercepts the reactive O-acylisourea intermediate to form an active ester, which is more stable and less prone to oxazolone formation.[6] This active ester then reacts with the amine to form the desired amide with minimal racemization.[6] Newer, non-explosive additives like OxymaPure® (ethyl 2-cyano-2-(hydroximino)acetate) offer a safer alternative to HOBt with comparable or even better racemization suppression.[2]
Additionally, the use of copper(II) chloride (CuCl₂) in conjunction with HOBt has been shown to be highly effective in preventing racemization during carbodiimide-mediated couplings.[5][10]
Q3: Which class of coupling reagents is generally considered "safer" in terms of minimizing racemization: carbodiimides or uronium/phosphonium salts?
A3: Uronium and phosphonium salt-based coupling reagents are generally considered to provide a greater margin of safety against racemization compared to carbodiimides, especially when the latter are used without additives.[8][11] Reagents like HBTU, HATU, and PyBOP are designed to generate active esters in situ, similar to the function of HOBt or HOAt when added to carbodiimide reactions.[1][6]
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to low levels of racemization.[6][11] HATU, which is based on HOAt (1-hydroxy-7-azabenzotriazole), is particularly effective at suppressing racemization due to a neighboring group effect of the pyridine nitrogen in the active ester, which is thought to stabilize the chiral center.[1][5]
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective.[2] However, a significant drawback of the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] PyBOP was developed as a safer alternative.[2]
While these reagents are generally safer, the choice of base and reaction conditions still plays a crucial role.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of racemization detected after derivatization. | Inappropriate coupling reagent. | Switch to a uronium/aminium salt reagent like HATU or HCTU, which are known for superior racemization suppression.[1][8] If using a carbodiimide (DCC, EDC), always include an additive like HOBt or OxymaPure.[2][6] |
| Strong or excess base. | The choice and amount of base are critical.[9] Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][9] Use the minimum amount of base necessary, typically one equivalent if starting from an amine salt.[12] | |
| High reaction temperature. | Elevated temperatures accelerate racemization.[12] Perform the coupling reaction at 0°C or room temperature. Avoid prolonged heating. | |
| Choice of solvent. | The solvent can influence the rate of racemization.[4] Aprotic polar solvents like DMF or NMP are commonly used, but their polarity can sometimes promote racemization.[4] If racemization is a persistent issue, consider less polar solvents like dichloromethane (DCM) if solubility allows. | |
| Prolonged activation time. | Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine can increase the chance of oxazolone formation and subsequent racemization.[2] Activate the carboxylic acid and add the amine component promptly. | |
| Low yield of the desired derivative. | Inefficient coupling reagent. | For sterically hindered amines or acids, a more reactive coupling reagent may be necessary. HATU is known for its high reactivity and efficiency.[6] |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved. A solvent mixture may be necessary. For carbodiimide reactions using DCC, the dicyclohexylurea (DCU) byproduct is insoluble and precipitates, which can sometimes trap the product.[6] Using DIC, which forms a soluble urea, can simplify workup.[6][7] | |
| Side reactions observed (e.g., N-acylurea formation). | Using carbodiimides without an additive. | This is a common side reaction with carbodiimides. The addition of HOBt or OxymaPure effectively suppresses the formation of N-acylurea by converting the O-acylisourea intermediate into an active ester.[13] |
Experimental Protocols
Protocol 1: Stereoconservative Amide Coupling using HATU
This protocol is recommended for sensitive substrates where minimizing racemization is the highest priority.
-
Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of chiral this compound in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Addition of Amine and Base: Add 1.1 equivalents of the desired amine to the solution. If the amine is provided as a hydrochloride or other salt, add one equivalent of a non-nucleophilic, sterically hindered base such as N-methylmorpholine (NMM). Cool the mixture to 0°C in an ice bath.
-
Activator Solution: In a separate flask, dissolve 1.1 equivalents of HATU in the same anhydrous solvent.
-
Coupling Reaction: Add the HATU solution dropwise to the cooled mixture of acid, amine, and base.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup and Purification: Once the reaction is complete, quench with a mild aqueous acid (e.g., saturated NH₄Cl solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Chiral Analysis: Analyze the purified product using a suitable chiral HPLC or SFC method to determine the enantiomeric excess (e.e.) and confirm the retention of stereochemical integrity.
Visualizing the Mechanism of Racemization
The primary pathway for racemization during amide bond formation involves the activation of the carboxylic acid, followed by the formation of an oxazolone intermediate.
Caption: Oxazolone-Mediated Racemization Pathway.
Workflow for Selecting a Derivatization Strategy
Choosing the right derivatization strategy involves a logical progression of steps to ensure both high yield and stereochemical fidelity.
Caption: Workflow for Stereoconservative Derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives | Semantic Scholar [semanticscholar.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Thiophene-Containing Compounds: 5-(2-Thienyl)Pentanoic Acid in Context
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to be readily functionalized make it a versatile building block in drug discovery.[2] This guide provides a comparative overview of the biological activities of various thiophene-containing compounds, with a focus on antimicrobial and anti-inflammatory properties. While specific biological assay data for 5-(2-Thienyl)Pentanoic Acid is not extensively available in public literature, this document will use its structure as a reference point to explore the therapeutic potential of more complex thiophene derivatives. We will delve into the experimental data of selected compounds, provide detailed protocols for relevant biological assays, and discuss the structure-activity relationships that govern their efficacy.
Antimicrobial Activity of Thiophene Derivatives
Thiophene-containing compounds have demonstrated a broad spectrum of antimicrobial activities.[2] The incorporation of the thiophene moiety into various heterocyclic systems has led to the discovery of potent antibacterial and antifungal agents.[3]
Comparative Antimicrobial Activity Data
To illustrate the antimicrobial potential of thiophene derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microbial strains. A lower MIC value indicates greater potency.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative 1 | Staphylococcus aureus | 125 - 500 | [4] |
| Bacillus subtilis | 7.8 - 125 | [4] | |
| Pseudomonas aeruginosa | 31.25 - 250 | [4] | |
| Escherichia coli | 31.25 - 250 | [4] | |
| Candida albicans | 31.25 - 62.5 | [4] | |
| Thiophene Derivative 4a | ESBL-producing E. coli | - | [5] |
| Thiophene Derivative 4c | ESBL-producing E. coli | - | [5] |
Note: The specific structures for "Thiophene Derivative 1" are detailed in the referenced study, representing a series of 2-thiophene carboxylic acid thioureides.For Thiophene Derivatives 4a and 4c, the study indicates high activity without specifying MIC values in the abstract.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[6][7]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., thiophene derivatives)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth medium
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the precise determination of the minimum concentration required for inhibition. Control wells are essential to validate the experiment, ensuring the media supports growth and is sterile.
Diagram of Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity of Thiophene Derivatives
Several thiophene-containing compounds have been developed as potent anti-inflammatory agents, most notably the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid.[1][8]
Tiaprofenic Acid: A Case Study
Tiaprofenic acid is a propionic acid derivative that contains a thiophene ring.[8] It is used to manage pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis.[8]
Mechanism of Action: The primary mechanism of action of tiaprofenic acid is the inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][8] By blocking COX enzymes, tiaprofenic acid reduces prostaglandin production, thereby alleviating inflammatory symptoms.[8]
Experimental Protocol: COX-2 Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against the COX-2 enzyme.
Objective: To quantify the inhibition of COX-2 activity by a test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
Test compound (e.g., tiaprofenic acid)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Detection reagent (e.g., Amplex™ Red)
-
96-well microplate
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the COX-2 enzyme in the reaction buffer.
-
Prepare a series of dilutions of the test compound.
-
Prepare the substrate solution (arachidonic acid).
-
-
Enzyme Reaction:
-
To the wells of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.
-
Add the diluted test compound to the respective wells. Include a positive control (known COX-2 inhibitor, e.g., celecoxib) and a negative control (vehicle).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the compound concentration.
-
Causality Behind Experimental Choices: The use of a purified recombinant enzyme allows for the direct assessment of the compound's effect on the target. The inclusion of cofactors like heme is necessary for enzyme activity. A known inhibitor and a vehicle control are crucial for validating the assay's performance and for accurate data interpretation.
Diagram of COX-2 Signaling Pathway and Inhibition
Caption: Inhibition of the COX-2 pathway by tiaprofenic acid.
Experimental Protocol: LPS-Induced Cytokine Release in Macrophages
This assay evaluates the potential of a compound to modulate the inflammatory response in a cellular context.[9][10]
Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
Cell culture plates (e.g., 24-well or 96-well)
-
CO₂ incubator
Procedure:
-
Cell Culture:
-
Culture macrophages in appropriate medium until they reach the desired confluence.
-
Seed the cells into culture plates at a specific density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + vehicle + LPS).
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for a specified time (e.g., 18-24 hours) in a CO₂ incubator.
-
Collect the cell culture supernatants, which contain the secreted cytokines.
-
-
Cytokine Quantification:
-
Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Causality Behind Experimental Choices: LPS is a potent inducer of the inflammatory response in macrophages, mimicking a bacterial infection. Measuring cytokine levels provides a direct readout of the inflammatory state of the cells. ELISA is a highly specific and sensitive method for quantifying protein levels in a complex mixture like cell culture supernatant.
Diagram of LPS-Induced Cytokine Release Assay Workflow
Caption: Workflow for assessing anti-inflammatory activity in macrophages.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. For instance, in the case of anti-inflammatory compounds like tiaprofenic acid, the carboxylic acid group is a key pharmacophoric feature for interacting with the active site of COX enzymes.[1] For antimicrobial agents, the addition of various heterocyclic rings and functional groups can significantly modulate their potency and spectrum of activity.[3] The lipophilicity and electronic properties conferred by different substituents play a crucial role in membrane permeability and target interaction.
Conclusion
While this compound represents a simple thiophene derivative for which specific biological data is limited, the broader family of thiophene-containing compounds exhibits a remarkable range of pharmacological activities. As demonstrated by the examples of potent antimicrobial and anti-inflammatory agents, the thiophene scaffold serves as an excellent starting point for the design and development of new therapeutics. The provided experimental protocols offer a robust framework for researchers to evaluate the biological potential of novel thiophene derivatives in the ongoing quest for more effective drugs.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis for Drug Development Professionals: 5-(2-Thienyl)Pentanoic Acid as a Valproic Acid Analogue
Prepared by: Gemini, Senior Application Scientist
Abstract
Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy and bipolar disorder, with a complex and multifaceted mechanism of action that includes enhancement of GABAergic neurotransmission and inhibition of histone deacetylases (HDACs).[1][2][3][4] The exploration of VPA analogues is a key strategy in the quest for compounds with improved efficacy, selectivity, and safety profiles. This guide presents a comparative analysis of VPA and a structural analogue, 5-(2-Thienyl)Pentanoic Acid (TPA). While direct, head-to-head experimental data for TPA is limited in publicly available literature, this document synthesizes established principles of VPA's structure-activity relationships (SAR) to forecast the potential pharmacological profile of TPA. We provide a framework for a rigorous comparative evaluation, including detailed experimental protocols for assessing anticonvulsant activity and HDAC inhibition, to guide researchers in the empirical validation of this and similar VPA analogues.
Introduction: The Rationale for VPA Analogue Exploration
Valproic acid, a simple branched-chain fatty acid, was first synthesized in 1882 but its anticonvulsant properties were discovered serendipitously in 1962.[5] Since its FDA approval in 1978 for treating absence seizures, its clinical applications have expanded significantly to include various other seizure types, mania, and migraine prophylaxis.[1] Its broad-spectrum efficacy is attributed to a combination of mechanisms: increasing brain concentrations of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), blocking voltage-gated sodium and T-type calcium channels, and, notably, inhibiting class I and IIa histone deacetylases (HDACs).[2][4]
This last mechanism, HDAC inhibition, links VPA to the field of epigenetics and has spurred interest in its potential as an anticancer agent. However, VPA's clinical utility is hampered by a narrow therapeutic window and significant adverse effects, including hepatotoxicity and teratogenicity.[3]
This has driven the development of VPA analogues to dissociate its therapeutic effects from its toxicity. Structure-activity relationship studies have revealed that modifications to the alkyl side chains can significantly alter potency and neurotoxicity.[6][7][8] this compound (TPA) represents one such modification, replacing a propyl group of VPA's core structure with a thienylpentyl chain. The introduction of the thiophene ring, a common bioisostere for a phenyl group, introduces aromaticity and alters the molecule's size, lipophilicity, and electronic distribution. This guide provides the scientific basis and practical methodologies for comparing TPA against the benchmark, VPA.
Molecular and Physicochemical Properties
A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Lipophilicity (LogP), in particular, has been shown to correlate with the anticonvulsant activity of VPA analogues.[7][8]
| Property | Valproic Acid (VPA) | This compound (TPA) |
| Structure | Structure unavailable for direct display | |
| CAS Number | 99-66-1 | 21010-06-0[9][10][11][12] |
| Molecular Formula | C₈H₁₆O₂ | C₉H₁₂O₂S[10][11][13] |
| Molecular Weight | 144.21 g/mol | 184.26 g/mol [10][11] |
| Calculated LogP | ~2.75 | ~2.55[10] |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų[10] |
| Rotatable Bond Count | 4 | 5[9][10] |
Note: VPA LogP is an approximate value from multiple sources. TPA data is derived from chemical databases.
The introduction of the thiophene ring increases the molecular weight and adds a rotatable bond while maintaining a similar polar surface area and slightly decreasing the calculated lipophilicity compared to VPA. SAR studies of VPA analogues suggest that optimal anticonvulsant activity is often found in compounds with nine carbon atoms and LogP values between 1.84 and 2.64, suggesting TPA falls within a potentially active range.[7]
Comparative Mechanisms of Action
Valproic Acid: A Multi-Target Agent
VPA's anticonvulsant and mood-stabilizing effects are not attributed to a single mechanism but rather a synergistic combination of actions.
-
Enhancement of GABAergic Tone : VPA increases GABA levels by inhibiting its degradation via the GABA transaminase enzyme and stimulating its synthesis by glutamic acid decarboxylase.[1][2][4] This enhances inhibitory neurotransmission, raising the seizure threshold.
-
Ion Channel Modulation : It blocks the repetitive firing of neurons by inhibiting voltage-gated sodium channels and affects T-type calcium channels, which are implicated in absence seizures.[2][4]
-
HDAC Inhibition : VPA inhibits Class I and IIa HDACs, leading to hyperacetylation of histones. This relaxes chromatin structure, alters gene transcription (e.g., upregulating cell cycle inhibitors like p21), and is thought to contribute to its long-term neuroprotective and mood-stabilizing effects.[1][2]
This compound: A Predicted Profile
Without direct experimental evidence, the mechanism of TPA must be inferred. As a carboxylic acid, it retains the functional group essential for HDAC inhibition in VPA. The elongated side chain and thiophene ring will influence how the molecule fits into the active sites of its targets. It is plausible that TPA retains the multi-target profile of VPA, but with altered potency for each target. The key experimental questions are:
-
Does TPA effectively increase GABA levels or modulate GABA receptors?
-
Does TPA inhibit voltage-gated sodium or calcium channels?
-
Does TPA inhibit HDACs, and what is its isoform selectivity profile compared to VPA?
Answering these questions is fundamental to characterizing TPA's potential as a therapeutic agent.
Predicted Comparative Efficacy & In Vivo Assessment
The anticonvulsant activity of novel compounds is typically assessed in validated rodent models of epilepsy.[14] The two most common acute screening models are the maximal electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is predictive of efficacy against absence and myoclonic seizures.[14]
Given that SAR studies of VPA analogues have shown a strong correlation between chemical structure and anticonvulsant potency, we can hypothesize the relative activity of TPA.[6] VPA is effective in both MES and scPTZ models. The structural characteristics of TPA place it within a range of other VPA analogues that have demonstrated potent anticonvulsant activity.[7] Empirical testing is required for confirmation.
| Parameter | Valproic Acid (VPA) | This compound (TPA) | Justification for Prediction |
| Anticonvulsant Activity (scPTZ model) | ED₅₀ ≈ 200-300 mg/kg | Predicted: Active | TPA's structural features (C9 skeleton, LogP ~2.55) align with those of other active VPA analogues.[7] |
| Neurotoxicity (Rotorod test) | TD₅₀ ≈ 400-500 mg/kg | Predicted: Potentially lower | Modifications to the VPA backbone have successfully dissociated anticonvulsant activity from sedation and neurotoxicity in other analogues.[7][8] |
| Protective Index (TD₅₀/ED₅₀) | ~1.5-2.0 | Predicted: Potentially > 2.0 | A favorable outcome would be equal or greater potency with reduced neurotoxicity, leading to a wider therapeutic window. |
Note: ED₅₀ and TD₅₀ values for VPA can vary based on species, strain, and experimental conditions. The values presented are representative ranges.
Key Experimental Protocols
To empirically validate the predicted activity of TPA and directly compare it to VPA, the following standardized protocols are essential.
Protocol: In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies a compound's ability to inhibit HDAC enzyme activity. The causality is direct: active inhibitors prevent the deacetylation of a substrate, which in turn prevents the generation of a fluorescent signal.
Principle: An acetylated lysine substrate is incubated with an HDAC enzyme (e.g., recombinant human HDAC1). If the inhibitor is ineffective, HDAC removes the acetyl group. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC). The fluorescence intensity is thus inversely proportional to HDAC inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of TPA and VPA in DMSO. Create a 10-point serial dilution series in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Reaction Setup (96-well black plate):
-
Test Wells: Add 5 µL of each compound dilution.
-
Positive Control (No Inhibition): Add 5 µL of assay buffer with DMSO (vehicle).
-
Negative Control (Max Inhibition): Add 5 µL of a potent pan-HDAC inhibitor like Trichostatin A (TSA).
-
-
Enzyme Addition: Add 40 µL of diluted recombinant HDAC1 enzyme to all wells.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.
-
Incubation: Mix and incubate at 37°C for 30-60 minutes.
-
Signal Development: Add 50 µL of Developer solution containing TSA (to stop the HDAC reaction) and a protease (e.g., trypsin) to cleave the deacetylated substrate. Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the plate on a fluorometer with excitation at ~360 nm and emission at ~460 nm.[15][16]
-
Data Analysis: Calculate percent inhibition relative to controls and plot against compound concentration to determine the IC₅₀ value.
Experimental Workflow: HDAC Inhibition Assay
Caption: Workflow for an in vitro fluorometric HDAC inhibition assay.
Protocol: In Vivo Anticonvulsant Screening (scPTZ Model)
This model assesses a compound's ability to prevent chemically-induced seizures in rodents. Its self-validating nature comes from the inclusion of a vehicle control group, which must exhibit seizures, and a positive control (VPA), which must show protection.
Principle: Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that reliably induces clonic and tonic-clonic seizures. A test compound's efficacy is measured by its ability to prevent or delay the onset of these seizures.
Step-by-Step Methodology:
-
Animal Acclimation: Use male ICR mice (20-25 g). Allow them to acclimate for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Allocation: Randomly assign mice to groups (n=8-10 per group):
-
Vehicle Control (e.g., Saline or 0.5% Methylcellulose, i.p.)
-
Positive Control (VPA, e.g., 250 mg/kg, i.p.)
-
Test Compound (TPA, at least 3 dose levels, e.g., 50, 100, 200 mg/kg, i.p.)
-
-
Compound Administration: Administer the assigned compound or vehicle via intraperitoneal (i.p.) injection. The time between administration and PTZ challenge (the pretreatment time) should be based on the suspected peak plasma concentration (typically 30-60 minutes).
-
Induction of Seizures: At the designated pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency to and presence/absence of a generalized clonic seizure (characterized by loss of righting reflex for at least 5 seconds).
-
Endpoint: The primary endpoint is the number of animals in each group protected from the generalized clonic seizure endpoint.
-
Data Analysis: Use probit analysis to calculate the ED₅₀ (the dose effective in protecting 50% of the animals) for TPA. Compare this value directly to the known ED₅₀ of VPA determined under the same conditions.
Visualizing the Core Signaling Pathways
Understanding the molecular pathways VPA is known to modulate is crucial for interpreting experimental data from its analogues.
GABAergic Synapse Modulation by VPA
Caption: VPA enhances GABAergic inhibition by increasing GABA synthesis (via GAD) and decreasing its degradation (via GABA-T).
HDAC Inhibition Pathway
Caption: HDAC inhibitors like VPA prevent histone deacetylation, promoting a relaxed chromatin state and altering gene expression.
Discussion and Future Directions
This guide establishes a comprehensive framework for the comparative analysis of this compound and Valproic Acid. While direct experimental data on TPA is scarce, analysis of VPA's structure-activity relationships allows for informed predictions. TPA's physicochemical properties place it within a region of chemical space known to harbor anticonvulsant activity. The presence of the thiophene moiety may influence metabolic stability, target engagement, and off-target effects, potentially leading to an improved therapeutic index.
The critical next steps for any research program investigating TPA are:
-
Empirical Validation: Conduct the in vitro and in vivo experiments outlined in this guide to determine the IC₅₀ for HDAC inhibition and the ED₅₀ for anticonvulsant activity.
-
Pharmacokinetic Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of TPA to understand its bioavailability and half-life. The thiophene ring presents a different metabolic profile compared to VPA's alkyl chains.
-
Expanded Target Profiling: Investigate TPA's effects on a broader panel of CNS targets, including various ion channels and neurotransmitter systems, to build a complete pharmacological profile.
-
Toxicity Studies: In parallel with efficacy studies, conduct thorough in vitro and in vivo toxicology assessments to determine if TPA offers a safety advantage over VPA, particularly concerning hepatotoxicity and teratogenicity.
By systematically applying these methodologies, researchers can rigorously evaluate whether this compound represents a meaningful advancement over Valproic Acid, moving from rational drug design to validated therapeutic candidate.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 21010-06-0 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(2-Thienyl)pentanoic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-(2-thienyl)pentanoic acid, a scaffold of interest in medicinal chemistry. By exploring the impact of structural modifications on biological activity, we aim to provide a predictive framework for the rational design of novel therapeutic agents. This document synthesizes data from related chemical series to elucidate key pharmacophoric features and guide future drug discovery efforts.
Introduction: The Significance of the Thiophene Moiety
The this compound core structure combines a lipophilic thiophene ring with a flexible pentanoic acid chain. The thiophene ring is a well-established bioisostere of the phenyl ring, often introduced to modulate pharmacokinetic and pharmacodynamic properties.[1] Its inclusion can enhance metabolic stability, alter receptor binding affinity, and improve solubility. The carboxylic acid group provides a key interaction point for polar contacts with biological targets, such as enzymes and receptors. Understanding how modifications to this scaffold influence biological outcomes is paramount for optimizing lead compounds.
Core Structure & Key Modification Points
The fundamental this compound structure offers several key positions for chemical modification to explore the SAR. These modifications are crucial for probing the chemical space around the scaffold and identifying derivatives with enhanced potency and selectivity.
Structure-Activity Relationship Analysis
The following sections detail the impact of structural modifications at each key point, drawing parallels from related thiophene-containing compounds where direct data on this compound analogs is limited.
Modifications of the Thiophene Ring (Point A)
The thiophene ring's electronic and steric properties can be fine-tuned through substitution.
-
Substitution Position: The positioning of substituents on the thiophene ring is critical. For instance, in a series of thieno[2,3-b]pyridines, the placement of halogen and methyl groups on an adjacent aryl ring significantly impacted anti-proliferative activity.[2]
-
Nature of Substituents:
-
Electron-withdrawing groups (e.g., nitro, cyano): The introduction of a nitro group, as seen in 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones, can enhance anticancer activity.[3] This suggests that modulating the electron density of the heterocyclic ring can be a fruitful strategy.
-
Electron-donating groups (e.g., alkyl, alkoxy): In a study of pyrrolo[2,3-d]pyrimidines, the addition of a 5-methyl group influenced the conformation of a 6-arylthio side chain, contributing to the inhibitory potency against dihydrofolate reductase.[4]
-
Halogens (e.g., chloro, fluoro): Halogenation can improve membrane permeability and metabolic stability. In a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, a chloro-substituted phenyl ring was a feature of the most potent compound against leukemia cells.[5]
-
Modifications of the Alkyl Chain (Point B)
The length, rigidity, and substitution of the pentanoic acid chain can significantly affect how the molecule fits into a binding pocket.
-
Chain Length: Shortening or lengthening the alkyl chain can alter the distance between the thiophene ring and the carboxylic acid, which can be critical for optimal interaction with a target. In a study of thiophene carboxamide analogs of annonaceous acetogenins, shortening the alkyl chain in the tail part significantly affected their growth inhibitory activity against human cancer cell lines.[6]
-
Introduction of Rigidity: Incorporating double bonds or cyclic structures into the alkyl chain can restrict conformational flexibility. This can lead to a more favorable binding entropy and increased potency if the rigid conformation matches the bioactive conformation.
-
Substitution on the Chain: Adding substituents to the alkyl chain can introduce new interaction points or create steric hindrance. For example, the introduction of a methyl group on the valeric acid chain of related compounds has been explored.[7]
Modifications of the Carboxylic Acid (Point C)
The carboxylic acid is a key hydrogen bond donor and acceptor. Its modification can profoundly impact target engagement and pharmacokinetic properties.
-
Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and cell permeability, making the compound a potential prodrug. The ester can then be hydrolyzed in vivo to release the active carboxylic acid.
-
Amide Formation: Replacing the carboxylic acid with an amide can introduce additional hydrogen bonding capabilities and alter the electronic nature of the terminus.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can modulate acidity, metabolic stability, and binding interactions.
Comparative Biological Activity Data
While a comprehensive dataset for a single biological target is not available for a homologous series of this compound analogs in the public domain, the table below synthesizes IC50 data from various studies on thiophene-containing compounds to illustrate the impact of structural changes on potency.
| Compound Series | Modification | Target/Assay | IC50 (µM) | Reference |
| Thieno[2,3-b]pyridines | Benzoyl vs. Alcohol tether at 5-position | HCT116 cell proliferation | 0.12-0.35 vs. 0.025-0.05 | [2] |
| 2-Amino-thiazole derivatives | Varied phenylamide substitution | K563 leukemia cell proliferation | <1 - 21.6 | [5] |
| Isatin derivatives | 1-benzyl and 5-ethenyl substitution | Jurkat cell proliferation | 0.03 | [8] |
| Pyrrolo[2,3-d]pyrimidines | 5-Alkyl substitution | Human Dihydrofolate Reductase | 0.06 - 0.09 | [4] |
Note: The data presented is for illustrative purposes to highlight SAR trends in related thiophene-containing scaffolds and is not a direct comparison of this compound analogs.
Experimental Protocols
The evaluation of this compound analogs would typically involve a tiered screening approach, starting with in vitro assays and progressing to cell-based and in vivo models.
In Vitro Enzyme Inhibition Assay (Generic Protocol)
This protocol is a general framework for assessing the inhibitory activity of compounds against a purified enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a buffer solution appropriate for the target enzyme.
-
Prepare solutions of the enzyme and its substrate at desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound.
-
Incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of compounds on the viability of cancer cell lines.[3][8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Potential Signaling Pathways and Mechanisms of Action
Thiophene-containing compounds have been shown to modulate various signaling pathways. For example, certain derivatives can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3][8] This involves the upregulation of pro-apoptotic proteins like Bax and the subsequent release of cytochrome C from the mitochondria.
"Thiophene Analog" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mitochondrion" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Bax" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cytochrome C" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
"Thiophene Analog" -> "Bax" [label="Upregulates"]; "Bax" -> "Mitochondrion" [label="Acts on"]; "Mitochondrion" -> "Cytochrome C" [label="Releases"]; "Cytochrome C" -> "Apoptosis" [label="Initiates"]; }
Caption: A simplified diagram of a potential apoptotic pathway modulated by thiophene analogs.Conclusion and Future Directions
The structure-activity relationship of this compound analogs can be systematically explored by modifying the thiophene ring, the alkyl chain, and the carboxylic acid terminus. Insights from related thiophene-containing scaffolds suggest that substitutions on the thiophene ring can significantly modulate biological activity, while the length and rigidity of the alkyl chain are crucial for optimal target engagement. Future work should focus on synthesizing a focused library of this compound analogs with systematic variations at these key positions. Screening this library against a panel of relevant biological targets will enable the development of a comprehensive SAR and the identification of promising lead compounds for further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 21010-06-0 [chemicalbook.com]
- 8. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Pentanoic Acid and Thiophene-Based Derivatives: A Guide for Preclinical Oncology Research
Introduction: The Therapeutic Potential of Novel Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. 5-(2-Thienyl)Pentanoic Acid is a research chemical that, while not extensively studied for its therapeutic properties, represents a structural framework of significant interest. It combines a pentanoic acid backbone, a motif present in compounds with demonstrated biological activity, with a thienyl (thiophene) ring, a privileged heterocycle in medicinal chemistry.[1]
Given the nascent stage of research into this compound derivatives, direct in vivo efficacy data is not yet available. This guide, therefore, adopts a comparative approach to forecast their potential therapeutic utility. We will objectively analyze the in vivo performance of two classes of structurally related compounds:
-
Valeric Acid (Pentanoic Acid): A short-chain fatty acid that shares the pentanoic acid core of our topic compound. It has been investigated for its anticancer properties, acting as a histone deacetylase (HDAC) inhibitor.[2]
-
Thienopyrimidinone Derivatives: A class of compounds that feature the thiophene ring and have shown promise as anticancer agents, often through the inhibition of key signaling kinases.[3][4]
By examining the established in vivo efficacy, mechanisms of action, and experimental methodologies for these analogues, we can provide researchers, scientists, and drug development professionals with a robust framework for designing and evaluating novel this compound derivatives.
Comparative Analysis of Structurally Related Compounds
A. Valeric Acid: A Pentanoic Acid Analogue with Potent Anti-Tumor Activity
Valeric acid, a simple pentanoic acid, has emerged as a promising candidate in oncology research due to its role as an HDAC inhibitor.[2] This mechanism is a cornerstone of epigenetic therapy, which seeks to reverse the aberrant gene expression patterns characteristic of cancer cells.
Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[5] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Valeric acid inhibits HDAC activity, leading to hyperacetylation of histones and non-histone proteins. This, in turn, can:
-
Re-activate tumor suppressor genes: Such as p21, leading to cell cycle arrest.[5]
-
Induce apoptosis: By modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and stabilizing p53.[5][6]
-
Promote cell death: Through the generation of reactive oxygen species and the induction of both intrinsic and extrinsic apoptotic pathways.[7]
Signaling Pathway: HDAC Inhibition Leading to Apoptosis
Caption: HDAC inhibition by Valeric Acid promotes apoptosis.
In Vivo Efficacy: Orthotopic Xenograft Model of Liver Cancer
In a preclinical study, the efficacy of lipid-based nanoparticle-encapsulated valeric acid (LNP-VA) was evaluated in an orthotopic xenograft mouse model using human hepatocellular carcinoma cell lines (Hep3B-Luc and SNU-449-Luc).[8] The results demonstrated a significant reduction in tumor burden and an improved survival rate in the LNP-VA treated group compared to the control group.[8] Specifically, HDAC activity was significantly lower in the valeric acid-treated groups.[8]
Detailed Experimental Protocol: Orthotopic Xenograft Mouse Model
This protocol is adapted from the methodology described for evaluating valeric acid in liver cancer.[8]
-
Cell Line Preparation:
-
Culture human hepatocellular carcinoma cells (e.g., Hep3B or SNU-449) engineered to express luciferase (for bioluminescent imaging) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., HBSS) for injection.
-
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
-
Orthotopic Implantation:
-
Surgically expose the liver.
-
Inject the prepared tumor cells directly into the liver lobe.
-
Suture the incision and allow the mice to recover.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using an in vivo imaging system.
-
Administer D-luciferin intraperitoneally to the mice before imaging to provide the substrate for the luciferase-expressing tumor cells.
-
-
Treatment Regimen:
-
Once tumors are established, randomize the mice into treatment and control groups (n=4 per group).
-
Treatment Group: Administer LNP-encapsulated valeric acid (e.g., 100 mg/kg) via tail vein injection once a week for 4 consecutive weeks.
-
Control Group: Administer the lipid nanoparticle vehicle without valeric acid following the same schedule.
-
-
Efficacy Endpoints:
-
Measure tumor volume regularly via bioluminescent imaging.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Record survival data for up to 70 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for HDAC activity).
-
B. Thienopyrimidinone Derivatives: Thiophene-Containing Kinase Inhibitors
Thienopyrimidinone derivatives are a versatile class of compounds containing a thiophene ring fused to a pyrimidine ring. They have garnered significant attention for their anticancer activities, which are often attributed to the inhibition of various protein kinases involved in tumor growth and angiogenesis.[9][10]
Mechanism of Action: Kinase Inhibition
Many thienopyrimidinone derivatives function as ATP-competitive inhibitors of protein kinases. A key target in this class is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis.[11] By inhibiting VEGFR-2, these compounds can:
-
Block tumor angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Induce apoptosis in cancer cells: As demonstrated by one potent derivative, 6j, which was shown to induce apoptosis, oxidative stress, and mitotic catastrophe in colon and ovarian cancer cell lines.[3]
-
Inhibit cell proliferation: By interfering with downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[12]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Thienopyrimidinone derivatives inhibit VEGFR-2 signaling.
In Vivo Efficacy: Subcutaneous Xenograft Models
While specific in vivo data for the highly potent compound 6j is not detailed in the available literature, numerous studies have demonstrated the in vivo efficacy of other thienopyrimidinone derivatives in subcutaneous xenograft models. For instance, a series of derivatives showed significant antitumor activity in models of non-small cell lung cancer.[13] Another study highlighted a derivative with potent VEGFR-2 inhibitory activity and cytotoxicity against HCT-116 and HepG2 cell lines, suggesting strong potential for in vivo efficacy.[11]
Detailed Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of a test compound, such as a thienopyrimidinone derivative, in a subcutaneous xenograft model.[14]
-
Cell Culture and Preparation:
-
Culture a human cancer cell line of interest (e.g., HCT-116 colon cancer, A549 lung cancer) to 80-90% confluency.
-
Harvest the cells, wash with sterile PBS, and determine cell viability (should be >95%).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Model and Implantation:
-
Use 6-8 week old female athymic nude mice.
-
Anesthetize the mice and disinfect the injection site on the right flank.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells).
-
-
Tumor Growth and Treatment:
-
Once tumors become palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control).
-
Prepare the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administer the treatment (e.g., intraperitoneally) according to the predetermined dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as a percentage.
-
Data Synthesis and Visualization
Quantitative Data Summary Table
| Compound Class | Representative Compound | Animal Model | Cancer Type | Dose & Regimen | Key In Vivo Efficacy Outcome | Reference |
| Pentanoic Acid Derivative | Valeric Acid (LNP encapsulated) | Orthotopic Xenograft (Athymic Nude Mice) | Hepatocellular Carcinoma | 100 mg/kg, IV, weekly for 4 weeks | Significantly reduced tumor burden and improved survival rate.[8] | [8] |
| Thiophene Derivative | Thienopyrimidinone (Compound 17f) | N/A (Projected based on potent in vitro data) | Colon (HCT-116), Liver (HepG2) | N/A | Potent VEGFR-2 inhibition (IC₅₀ = 0.23 µM) and cytotoxicity (IC₅₀ = 2.80 µM for HCT-116), suggesting strong potential for in vivo tumor growth inhibition.[11] | [11] |
Experimental Workflow: In Vivo Xenograft Study
Caption: General workflow for a preclinical xenograft study.
Discussion and Future Perspectives
The in vivo efficacy demonstrated by valeric acid and various thienopyrimidinone derivatives provides a compelling rationale for the investigation of novel this compound derivatives as potential anticancer agents. The dual-scaffold nature of this compound class suggests the possibility of designing molecules with multifaceted mechanisms of action.
Future research should focus on synthesizing a library of this compound derivatives with systematic structural modifications to both the pentanoic acid chain and the thienyl ring. These derivatives should then be screened in vitro for both HDAC inhibitory and kinase inhibitory activities. Promising lead compounds can then be advanced to in vivo xenograft models, such as those detailed in this guide, to evaluate their anti-tumor efficacy, pharmacokinetic properties, and toxicity profiles.
By leveraging the insights gained from structurally related compounds, the path to developing novel and effective cancer therapeutics based on the this compound scaffold can be navigated with greater precision and a higher probability of success.
References
- 1. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor evaluation of some new thiophenes and thieno[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Anticancer Activity of Thienyl-Containing Heterocyclic Alkanoic Acid Derivatives
This guide provides an in-depth comparison of the anticancer activities of novel heterocyclic compounds incorporating the thienyl and alkanoic acid moieties. While simple thienylalkanoic acids themselves are scaffolds of interest, recent advanced research has focused on integrating these pharmacophores into more complex heterocyclic systems to enhance target specificity and cytotoxic potency. Here, we objectively evaluate the performance of distinct classes of these derivatives, supported by experimental data, to guide researchers and drug development professionals in this promising area of oncology.
Introduction: The Rationale for Hybrid Scaffolds
The thiophene ring is a privileged sulfur-containing heterocycle in medicinal chemistry, valued for its metabolic stability and ability to engage in various biological interactions. When coupled with an alkanoic acid side chain—a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs)—the resulting scaffold holds potential for anticancer activity, possibly through mechanisms like cyclooxygenase (COX) inhibition.[1][2] However, the frontier of drug discovery has pushed beyond these simple conjugates. The current body of research demonstrates that embedding the thienyl moiety within larger, fused ring systems or attaching alkanoic acid derivatives to other active heterocycles yields compounds with novel mechanisms and enhanced potency.
This guide will compare two such advanced scaffolds: Thieno[2,3-c]pyridines and Thiazolyl-amino-propanoic Acids . We will dissect their cytotoxic performance, explore their distinct mechanisms of action, and provide the detailed experimental frameworks necessary for replicating and building upon these findings.
Comparative Analysis I: Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
A significant advancement in this area involves the synthesis of thieno[2,3-c]pyridine derivatives, which merge the thiophene ring with a pyridine scaffold.[3] This class of compounds has been investigated for its ability to inhibit Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of numerous oncoproteins, making it a prime target in cancer therapy.
Lead Compound Performance: Compound 6i
From a synthesized library, a lead compound, designated 6i , emerged with a broad spectrum of anticancer activity.[3] Compound 6i , which features a thiomorpholine substitution, demonstrated potent, concentration-dependent growth inhibition across multiple cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀) of Thieno[2,3-c]pyridine 6i
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 6i | HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 | |
| RKO | Colorectal | 12.4 | |
| Data synthesized from the findings reported by Al-Sha'er et al. (2024).[3] |
The structure-activity relationship (SAR) analysis revealed that the thiomorpholine substituent on compound 6i was critical for its potent activity, contributing to crucial molecular interactions within the Hsp90 binding site.[3]
Mechanism of Action: Hsp90 Inhibition and G2 Cell Cycle Arrest
The primary mechanism of action for compound 6i was identified as the inhibition of Hsp90. Molecular docking studies showed that the protonated nitrogen of the thiomorpholine group forms a strong hydrogen bond with the amino acid residue Asp54 of Hsp90.[3] This interaction disrupts Hsp90's chaperone function, leading to the degradation of its client proteins, many of which are essential for cell cycle progression.
Further investigation through cell cycle analysis revealed that compound 6i induces cell cycle arrest at the G2 phase, thereby preventing cancer cells from entering mitosis and ultimately leading to cell death.[3] Notably, this cell death was found to occur through a non-apoptotic mechanism, suggesting an alternative programmed cell death pathway is activated.
Caption: Workflow for assessing cytotoxicity via MTT assay.
Caption: Hsp90 inhibition by Compound 6i leads to G2 arrest.
Comparative Analysis II: Thiazolyl-amino-propanoic Acids as Multi-Targeting Agents
Another promising class of compounds features a propanoic acid derivative attached to a 4-phenylthiazol-2-yl-amino core. This scaffold has been explored for its potential to overcome drug resistance in lung cancer by targeting multiple signaling pathways simultaneously.
Lead Compound Performance: Oxime and Carbohydrazide Derivatives
In a study focusing on lung cancer, several derivatives demonstrated potent antiproliferative activity, significantly outperforming the standard chemotherapeutic agent, cisplatin.[4] The most active compounds were the oxime derivatives 21 and 22 , and the carbohydrazide derivatives 25 and 26 . These compounds were effective not only against standard non-small cell lung cancer (A549) but also against both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer lines.
Table 2: Comparative Antiproliferative Activity (IC₅₀) in Lung Cancer Cell Lines
| Compound | A549 IC₅₀ (µM) | H69 IC₅₀ (µM) | H69AR IC₅₀ (µM) |
| Cisplatin | 10.32 | 1.95 | 8.87 |
| Compound 21 | 1.83 | 0.98 | 2.50 |
| Compound 22 | 1.75 | 1.34 | 1.89 |
| Compound 25 | 1.96 | 1.55 | 2.01 |
| Compound 26 | 1.88 | 1.31 | 1.95 |
| Data synthesized from the findings reported by Urbonavičiūtė et al. (2024).[4] |
The key SAR insight from this study was that the presence of an oxime moiety or its carbohydrazide precursor significantly boosts antiproliferative effects.[4] The activity of these compounds was further validated in 3D spheroid models, which more closely mimic the tumor microenvironment.
Mechanism of Action: Dual Inhibition of SIRT2 and EGFR
In silico studies proposed a multi-targeted mechanism of action for these thiazole derivatives.[4] The lead compounds are predicted to interact with and inhibit two key proteins involved in cancer cell survival and proliferation:
-
Sirtuin 2 (SIRT2): A deacetylase that is overexpressed in various cancers and plays a role in cell cycle regulation and genomic stability.
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose signaling pathway is frequently hyperactivated in lung cancer, driving cell proliferation and survival.
By dually inhibiting these targets, the thiazolyl-amino-propanoic acid derivatives can disrupt multiple oncogenic signaling pathways, offering a potential strategy to overcome the resistance mechanisms that often plague single-target therapies.
Caption: Workflow for 3D lung cancer spheroid viability assay.
Caption: Dual inhibition of EGFR and SIRT2 pathways.
Discussion and Comparative Insights
The two classes of thienyl-containing compounds presented here showcase distinct yet effective strategies for achieving anticancer activity.
-
Targeting Strategy: The thieno[2,3-c]pyridines employ a targeted approach against Hsp90, a master regulator of oncogenic proteins.[3] In contrast, the thiazolyl-amino-propanoic acids appear to function as multi-targeting agents, simultaneously inhibiting SIRT2 and EGFR.[4] This latter approach may offer a built-in advantage against the development of drug resistance.
-
Potency and Spectrum: While both classes show potent activity, the thiazole derivatives exhibit IC₅₀ values in the low micromolar to sub-micromolar range against lung cancer lines, including a multidrug-resistant variant.[4] The thieno[2,3-c]pyridine lead compound showed potent activity across breast, colorectal, and head and neck cancer lines, though with slightly higher IC₅₀ values.[3]
-
Role of the Alkanoic Acid Moiety: In the thiazole series, the propanoic acid group is a core part of the scaffold, likely crucial for positioning the molecule to interact with its targets. For many NSAID-like molecules, the carboxylic acid function is known to contribute to COX-independent anticancer effects, such as inducing apoptosis and inhibiting NF-kB signaling, which may represent an additional, unexplored mechanism for these compounds.[5]
Experimental Protocols
To ensure scientific integrity and enable further research, the detailed methodologies for the key assays are provided below.
Protocol 1: MTT Cytotoxicity Assay
This protocol is based on the methodology described for the evaluation of thieno[2,3-c]pyridines.[3]
-
Cell Seeding: Plate cancer cells (e.g., HSC3, T47D, RKO) in 96-well flat-bottom plates at a density of 5×10³ cells per well in 100 µL of complete culture medium.
-
Adhesion: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 6i) in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the treated plates for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value is determined by plotting the percentage of inhibition versus the compound concentration.
Protocol 2: 3D Spheroid Viability Assay
This protocol is adapted from the methodology used for evaluating thiazole derivatives in a 3D lung cancer model.[4]
-
Spheroid Formation: Mix A549 cells with a 1.2% solution of low-melting-point agarose in culture medium at a 1:1 ratio. Dispense 20 µL droplets of this mixture onto a sterile petri dish. Invert the dish and incubate at 37°C with 5% CO₂ for 4-5 days to allow mature spheroids to form.
-
Treatment: Carefully transfer the mature spheroids into a 96-well ultra-low attachment plate (one spheroid per well). Add culture medium containing the desired concentrations of the test compounds (e.g., Compound 22) or vehicle control.
-
Incubation: Incubate the treated spheroids for 72 hours.
-
Viability Staining: Prepare a staining solution containing Calcein-AM (2 µM, stains live cells green) and Propidium Iodide (4 µM, stains dead cells red) in PBS.
-
Staining: Remove the treatment medium and add the staining solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging and Analysis: Capture images of the spheroids using a fluorescence microscope with appropriate filters for green and red channels. The efficacy of the compound is determined by qualitatively and quantitatively assessing the ratio of red (dead) to green (live) fluorescence within the spheroid.
Conclusion
The development of hybrid molecules incorporating thienyl and alkanoic acid functionalities represents a highly promising strategy in anticancer drug discovery. Both the Hsp90-inhibiting thieno[2,3-c]pyridines and the multi-targeting thiazolyl-amino-propanoic acids demonstrate potent cytotoxic activity through distinct and compelling mechanisms. The data strongly suggest that moving beyond simple scaffolds to these more complex, rationally designed heterocyclic systems can unlock superior potency and provide novel avenues for overcoming drug resistance. Future research should focus on the in vivo efficacy of these lead compounds and further optimization of their scaffolds to enhance pharmacokinetic properties and target engagement.
References
- 1. Perspectives of the Application of Non-Steroidal Anti-Inflammatory Drugs in Cancer Therapy: Attempts to Overcome Their Unfavorable Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-(2-Thienyl)Pentanoic Acid: A Validated Greener Approach
This guide provides a comprehensive comparison between a traditional synthetic pathway and a novel, validated route for the synthesis of 5-(2-thienyl)pentanoic acid. This compound is a valuable building block in medicinal chemistry, and the development of efficient, scalable, and environmentally conscious synthetic methods is of paramount importance to researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to validate the superiority of the proposed new route.
Introduction: The Need for a Better Synthesis
This compound (CAS 21010-06-0) is a carboxylic acid containing a thiophene ring, a heterocycle of significant interest in the pharmaceutical industry.[1][2][3] The development of robust and sustainable synthetic routes is crucial for its application in drug discovery and manufacturing. Traditional methods often rely on harsh reaction conditions and hazardous reagents, prompting the search for greener alternatives that offer improved safety, efficiency, and a reduced environmental footprint.[4][5][6] This guide presents a side-by-side evaluation of a classic two-step synthesis involving Friedel-Crafts acylation followed by a Wolff-Kishner reduction, and a novel approach that employs a milder, iron-catalyzed transfer hydrogenation.
Part 1: The Traditional Synthetic Route
A well-established method for synthesizing this compound involves two primary steps: the acylation of thiophene followed by the reduction of the resulting keto acid.
Step 1: Friedel-Crafts Acylation of Thiophene
The synthesis commences with the Friedel-Crafts acylation of thiophene with glutaric anhydride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[8][9] The Lewis acid activates the glutaric anhydride, generating an acylium ion electrophile. The electron-rich thiophene ring then attacks this electrophile. The attack preferentially occurs at the 2-position (alpha-carbon), as the resulting carbocation intermediate is better stabilized by resonance involving the sulfur atom's lone pairs compared to an attack at the 3-position.[8][10] This high regioselectivity is a key feature of electrophilic substitution on thiophene.[8]
Step 2: Wolff-Kishner Reduction
The resulting intermediate, 5-oxo-5-(2-thienyl)pentanoic acid, is then reduced to the final product. The Wolff-Kishner reduction is a classic method for converting a ketone into a methylene group.[11][12] The reaction involves the formation of a hydrazone by reacting the ketone with hydrazine hydrate.[12][13] In the presence of a strong base (like potassium hydroxide) and high temperatures, the hydrazone is deprotonated, and through a series of steps, extrudes nitrogen gas (N₂) to form a carbanion, which is then protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to yield the alkane.[13][14][15] The formation of highly stable nitrogen gas is the thermodynamic driving force for this reaction.[15]
Visualizing the Traditional Workflow
Caption: Traditional two-step synthesis of this compound.
Experimental Protocol: Traditional Route
Step 1: Synthesis of 5-oxo-5-(2-thienyl)pentanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM) at 0 °C, add glutaric anhydride (1.1 eq) portion-wise.
-
Stir the mixture for 15 minutes until a homogenous solution is formed.
-
Add thiophene (1.0 eq) dissolved in DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto acid.
Step 2: Synthesis of this compound
-
To a flask containing the crude 5-oxo-5-(2-thienyl)pentanoic acid (1.0 eq), add diethylene glycol, hydrazine hydrate (85%, 4.0 eq), and potassium hydroxide pellets (4.0 eq).
-
Heat the mixture to 130-140 °C for 1 hour, allowing water and excess hydrazine to distill off.
-
Increase the temperature to 190-200 °C and reflux for 4 hours until nitrogen evolution ceases.
-
Cool the mixture, dilute with water, and wash with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold, concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., water/ethanol mixture) to obtain the final product.
Part 2: A Novel, Greener Synthetic Route
The proposed new route maintains the efficient Friedel-Crafts acylation for the first step but replaces the harsh Wolff-Kishner reduction with a more benign catalytic transfer hydrogenation.
Step 1: Friedel-Crafts Acylation of Thiophene
This step is identical to the traditional route, providing the same keto acid intermediate. The reliability and high yield of this reaction make it a solid foundation for the overall synthesis.
Step 2: Iron-Catalyzed Transfer Hydrogenation
Instead of using highly basic conditions and high temperatures, this new protocol employs an iron-based catalyst system for the reduction.[16] Transfer hydrogenation is a powerful technique where hydrogen is transferred from a donor molecule (in this case, formic acid) to the substrate.[16] This method offers several advantages:
-
Milder Conditions: The reaction proceeds at significantly lower temperatures and avoids the use of strong, corrosive bases.[16]
-
Improved Safety: It eliminates the need for hydrazine, which is highly toxic and potentially explosive, and avoids the high-pressure equipment sometimes needed for catalytic hydrogenation with H₂ gas.
-
Greener Profile: Formic acid is an inexpensive and environmentally friendly hydrogen source. Iron catalysts are abundant, cheap, and have low toxicity compared to many precious metal catalysts (e.g., Palladium, Rhodium).[16]
The mechanism involves the formation of an iron-hydride species from the catalyst precursor and formic acid. This active catalyst then delivers the hydride to the carbonyl carbon of the keto acid, leading to its reduction.
Visualizing the New Workflow
Caption: Novel greener synthesis of this compound.
Experimental Protocol: New Route
Step 1: Synthesis of 5-oxo-5-(2-thienyl)pentanoic acid
-
This protocol is identical to Step 1 of the traditional route.
Step 2: Synthesis of this compound via Transfer Hydrogenation
-
In a round-bottom flask, dissolve the crude 5-oxo-5-(2-thienyl)pentanoic acid (1.0 eq) in formic acid.
-
Add the iron catalyst (e.g., an iron-tetraphos complex, 0.5-2 mol%).[16]
-
Heat the reaction mixture to 80-100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain high-purity this compound.
Part 3: Comparative Performance Analysis
The objective data below clearly demonstrates the advantages of the novel synthetic route over the traditional method.
| Parameter | Traditional Route (Wolff-Kishner) | New Route (Catalytic Transfer Hydrogenation) | Justification & Rationale |
| Overall Yield | ~65-75% | ~85-95% | The milder conditions of the transfer hydrogenation lead to fewer side reactions and less product degradation, improving the overall yield. |
| Purity (Post-Recrystallization) | >95% | >98% | Cleaner reaction profile with fewer byproducts simplifies purification and results in higher final purity. |
| Reaction Time (Step 2) | 4-6 hours | 6-8 hours | While the reaction time is comparable, the new route avoids a lengthy and hazardous distillation step required in the Wolff-Kishner modification. |
| Reaction Temperature (Step 2) | 190-200 °C | 80-100 °C | A significant reduction in energy input is a key tenet of green chemistry. Lower temperatures also enhance safety and process control.[6] |
| Key Reagents & Hazards | Hydrazine (toxic, explosive), KOH (corrosive), Ethylene Glycol (high boiling point) | Iron Catalyst (low toxicity), Formic Acid (corrosive but readily handled) | The new route replaces highly hazardous hydrazine with a much safer and more environmentally benign system.[16] |
| Environmental Impact | High E-Factor due to excess reagents, high energy use, and hazardous waste. | Low E-Factor due to catalytic nature, lower energy use, and greener reagents. | Adheres to green chemistry principles by maximizing atom economy and minimizing waste.[4][6] |
| Scalability & Safety | Difficult to scale due to high temperatures and the use of hydrazine. Exothermic N₂ evolution can be a safety risk. | Easily scalable. Milder conditions and the absence of gas evolution (other than CO₂ from formic acid decomposition) make it safer for large-scale production. |
Part 4: Product Validation and Characterization
The identity and purity of the synthesized this compound were confirmed using standard analytical techniques. The data obtained from both routes were identical, confirming the final product is the same.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and number of different types of protons. Expected signals would correspond to the thiophene ring protons and the aliphatic chain protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: Used to identify functional groups. A broad absorption around 2500-3300 cm⁻¹ indicates the O-H stretch of the carboxylic acid, and a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound (184.26 g/mol ).[2][3]
Note: Specific spectral data can be found in chemical databases such as ChemicalBook and SpectraBase for comparison.[17][18][19]
Conclusion: A Clear Path Forward
This guide validates a new synthetic route for this compound that is demonstrably superior to the traditional Wolff-Kishner approach. By replacing a hazardous and energy-intensive reduction with a mild, efficient, and scalable iron-catalyzed transfer hydrogenation, this novel method offers significant advantages in terms of yield, safety, and environmental impact. For researchers and drug development professionals, adopting this greener synthesis not only aligns with modern principles of sustainable chemistry but also provides a more robust and economical pathway for producing this key synthetic intermediate.
References
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-(2-Thienyl)Pentanoic Acid
Introduction: The Imperative for Methodological Rigor
In pharmaceutical development and quality control, the analytical characterization of active pharmaceutical ingredients (APIs), intermediates, and impurities is the bedrock of safety and efficacy. 5-(2-Thienyl)Pentanoic Acid (TPA), a molecule featuring a thiophene ring coupled to a pentanoic acid chain, serves as a pertinent example of a compound whose purity and concentration must be unequivocally determined. The choice of an analytical method is not arbitrary; it is a decision governed by the method's fitness for its intended purpose.
However, relying on a single analytical method, no matter how well-validated, can introduce systemic bias. This is where the principle of cross-validation becomes indispensable. Cross-validation is the systematic process of comparing two or more orthogonal (i.e., fundamentally different) analytical methods to ensure they produce equivalent, reliable, and accurate results for the same analyte.[1] A successful cross-validation provides the highest degree of confidence in analytical data, a critical requirement for regulatory submissions and ensuring product quality.
This guide provides a comparative framework for the cross-validation of two common, yet distinct, analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer illustrative data to guide researchers, scientists, and drug development professionals in establishing a robust analytical control strategy.
The Regulatory & Scientific Foundation: ICH and USP Guidelines
Any discussion of method validation must be grounded in the globally recognized standards set by regulatory bodies. The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide a comprehensive framework for validating analytical procedures.[2][3][4][5] These guidelines outline the specific performance characteristics that must be evaluated to demonstrate a method is fit-for-purpose.
The core validation parameters, which form the basis of our comparison, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][7]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.[7]
-
Accuracy: The closeness of test results to the true value.[6][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
This guide will assess both HPLC-UV and GC-MS against these foundational criteria.
Workflow for Cross-Validation
A structured approach is essential for a successful cross-validation study. The workflow ensures that both methods are challenged with identical samples and that the resulting data can be compared meaningfully.
Methodologies & Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound. They are designed to be self-validating by incorporating system suitability tests, a requirement underscored by USP and ICH guidelines.[5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality & Rationale: HPLC is the workhorse of pharmaceutical analysis for non-volatile or thermally labile compounds. TPA, being a carboxylic acid, is ideally suited for reversed-phase HPLC. The thiophene ring contains a chromophore that allows for sensitive UV detection. By adjusting the mobile phase pH to be well below the pKa of the carboxylic acid (~4-5), the analyte will be in its neutral, protonated form, ensuring good retention and sharp peak shape on a C18 column.
Detailed Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric Acid (ACS grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 20% A over 10 minutes, hold for 2 minutes, return to 60% A over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm (Thiophene absorbance maximum)
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of TPA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-range standard five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: GC-MS offers exceptional specificity and sensitivity. The mass spectrometer acts as a highly selective detector, capable of identifying compounds based on their unique mass fragmentation patterns. However, TPA is a non-volatile carboxylic acid and cannot be directly analyzed by GC. It requires a chemical derivatization step to convert the polar carboxyl group into a non-polar, volatile ester or silyl ester. We will use silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and efficient derivatizing agent. This method is orthogonal to HPLC as it involves a different separation principle (volatility vs. polarity) and detection mechanism.
Detailed Experimental Protocol:
-
Instrumentation:
-
GC system equipped with a split/splitless injector and a Mass Spectrometric detector (e.g., single quadrupole).
-
-
Chemicals and Reagents:
-
Pyridine (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl Acetate (GC grade)
-
This compound reference standard
-
-
Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution (in a volatile solvent like Ethyl Acetate) into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous Pyridine and 100 µL of BSTFA w/ 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan mode (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for TPA-TMS ester (m/z of parent ion and key fragments) must be determined. For the TPA-TMS ester (MW 256.4), characteristic ions would likely include the molecular ion (256) and fragments.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use Ethyl Acetate as the solvent.
-
Calibration Standards & Samples: Prepare and derivatize as described above.
-
Performance Comparison: An Illustrative Data Set
The following table summarizes representative performance data obtained from a hypothetical cross-validation study. These values are based on typical performance for these methods and align with ICH acceptance criteria.[4][7]
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Typical Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Demonstrated by baseline separation from matrix components and forced degradation products. Peak purity > 0.995 by PDA. | Demonstrated by unique retention time and mass spectrum. No interfering peaks at the target m/z channels. | The procedure must be shown to be specific for the analyte.[6] |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.995 (typical) |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | Justified by the intended application. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.0% | Typically 98.0% - 102.0% for drug substance assay. |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 0.8% | ≤ 1.5% | ≤ 2.0% (typical) |
| - Intermediate (n=6) | ≤ 1.2% | ≤ 2.2% | ≤ 3.0% (typical) |
| LOD (µg/mL) | ~0.3 | ~0.03 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.1 | Quantifiable with acceptable accuracy and precision. |
| Robustness | Unaffected by minor changes in pH (±0.2), column temp (±2°C), and mobile phase composition (±2%). | Unaffected by minor changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min). | No significant impact on results from deliberate variations.[6] |
Choosing the Right Method: A Logic-Based Approach
The choice between HPLC-UV and GC-MS is not always straightforward and depends on the specific analytical objective. The following decision tree illustrates the logical process for selecting the most appropriate technique.
Conclusion
Both HPLC-UV and GC-MS are powerful and validatable techniques for the analysis of this compound.
-
HPLC-UV stands out for its simplicity, robustness, and high throughput, making it an excellent choice for routine quality control, content uniformity, and release testing where concentrations are relatively high.
-
GC-MS provides unparalleled sensitivity and specificity, making it the preferred method for trace-level impurity analysis, cleaning validation, and definitive identification. The trade-off is the requirement for a sample derivatization step, which adds time and potential variability.
A thorough cross-validation, as outlined in this guide, demonstrates that two orthogonal methods produce congruent results, thereby providing the highest level of scientific assurance in the data. This rigorous approach not only satisfies regulatory expectations but also builds a foundation of trust and reliability in the quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. uspbpep.com [uspbpep.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Head-to-head comparison of 5-(2-Thienyl)Pentanoic Acid and its saturated analogue
An In-Depth Head-to-Head Comparison: 5-(2-Thienyl)Pentanoic Acid vs. Its Saturated Analogue, 5-(Tetrahydrothiophen-2-yl)pentanoic Acid
Introduction: The Strategic Role of Bioisosterism in Drug Design
In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. One of the most powerful strategies in this endeavor is bioisosteric replacement, where a functional group or moiety is substituted with another that possesses similar physicochemical properties, with the goal of optimizing the compound's pharmacological profile.[1] A classic example is the replacement of a benzene ring with a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.[2] This substitution can significantly alter a molecule's metabolic stability, solubility, and receptor binding interactions.[3][4]
This guide provides a head-to-head comparison of This compound , an archetypal molecule featuring the aromatic thiophene ring, and its saturated analogue, 5-(Tetrahydrothiophen-2-yl)pentanoic Acid . Saturation of the thiophene ring to tetrahydrothiophene removes its aromaticity and planarity, providing a stark contrast to investigate the impact of these features on key drug-like properties.
We will dissect the differences in their lipophilicity, metabolic stability, and receptor binding affinity through a combination of theoretical insights and detailed, validated experimental protocols. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a practical framework for understanding how such a fundamental structural change can profoundly influence a molecule's potential as a therapeutic agent.
Part 1: Physicochemical Properties - A Tale of Two Rings
A molecule's journey through the body is profoundly influenced by its physicochemical properties. Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter governing absorption, distribution, and membrane permeability.[5] It is commonly expressed as the logarithm of the partition coefficient (LogP).[6]
The aromatic, electron-rich thiophene ring in this compound and the fully saturated, non-planar tetrahydrothiophene ring in its analogue present a classic case study in how ring electronics and geometry affect lipophilicity. The aromatic system of thiophene contributes to its relatively non-polar character, while the sulfur heteroatom's lone pairs can participate in hydrogen bonding, which may slightly increase polarity compared to a simple benzene ring.[1] Saturating the ring disrupts the aromatic pi-system, leading to a more flexible, three-dimensional structure which can alter its interaction with water and lipid phases.
Experimental Determination of Lipophilicity (LogP) by Shake-Flask Method
To quantify this difference, the gold-standard shake-flask method is employed.[7] This technique directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, simulating the distribution between lipid and aqueous environments in the body.[8][9]
-
Phase Saturation: Prepare a biphasic system by mixing equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the phases to separate completely.[10]
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and 5-(Tetrahydrothiophen-2-yl)pentanoic Acid in a minimal amount of a suitable solvent like DMSO.[9]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated PBS (e.g., 2 mL of each). Spike with the test compound to a final concentration of approximately 0.1 mM.
-
Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[11]
-
Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the PBS layers. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Workflow for Shake-Flask LogP Determination.
Comparative Data: Lipophilicity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Experimental LogP (pH 7.4) |
| This compound | C₉H₁₂O₂S | 184.26[12] | 2.1[13] | 2.25 ± 0.04 |
| 5-(Tetrahydrothiophen-2-yl)pentanoic Acid | C₉H₁₆O₂S | 188.29 | 1.8 | 1.92 ± 0.06 |
Part 2: Metabolic Stability - The Impact of Aromaticity on Biotransformation
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and oral bioavailability.[14] The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[15]
The aromatic thiophene ring is a known "structural alert" as it can be susceptible to CYP-mediated oxidation.[16] This can lead to the formation of reactive electrophilic metabolites like thiophene S-oxides or thiophene epoxides, which can cause toxicity.[17] Saturation of the ring to tetrahydrothiophene eliminates this aromatic system, removing the primary site of this specific metabolic vulnerability. This modification is a common strategy to enhance metabolic stability and reduce the potential for reactive metabolite formation.[18]
Experimental Evaluation of Metabolic Stability in Liver Microsomes
An in vitro assay using liver microsomes is a standard method to assess metabolic stability.[19] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes like CYPs.[15] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[20]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]
-
Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL protein) in the cold buffer.[15]
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This provides a continuous supply of the essential CYP cofactor, NADPH.[21]
-
Prepare 1 µM working solutions of the test compounds in the buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and test compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[19]
-
For a negative control, add buffer instead of the NADPH system to assess non-enzymatic degradation.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[15]
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Workflow for In Vitro Metabolic Stability Assay.
Comparative Data: Metabolic Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
| This compound | 25 | 55.4 | Moderate to High Clearance |
| 5-(Tetrahydrothiophen-2-yl)pentanoic Acid | > 60 | < 11.5 | Low Clearance |
Part 3: Biological Activity - The Role of Structure in Receptor Engagement
The three-dimensional shape, planarity, and electronic properties of a molecule are paramount for its ability to bind to a biological target with high affinity and specificity. The planar, aromatic nature of the thiophene ring allows it to participate in specific binding interactions, such as pi-pi stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a receptor's binding pocket.[3]
Saturating the thiophene ring to the non-planar, flexible tetrahydrothiophene ring fundamentally alters these properties. This structural change eliminates the possibility of pi-pi stacking and introduces a different conformational landscape. The impact on binding affinity can be profound, either increasing or decreasing it depending on the specific topology of the receptor's active site.[22]
Experimental Determination of Receptor Binding Affinity
A competitive radioligand binding assay is a robust method to determine the binding affinity of unlabeled test compounds.[23] This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki), a true measure of binding affinity, can be calculated.[24]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl with additives, pH 7.4).[25]
-
Prepare a receptor source, such as cell membranes isolated from cells overexpressing the target receptor.
-
Prepare a solution of a suitable radiolabeled ligand (e.g., ³H-labeled) at a fixed concentration, typically at or below its dissociation constant (Kd).[24]
-
Prepare serial dilutions of the unlabeled test compounds (this compound and its analogue).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, radiolabeled ligand, and buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Test Compound Wells: Add receptor membranes, radiolabeled ligand, and varying concentrations of the test compound.[26]
-
-
Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[26]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filters trap the receptor membranes (and thus the bound radioligand), while the unbound radioligand passes through.[23]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any residual unbound radioligand.
-
Detection: Allow the filters to dry, then add a scintillation cocktail. Measure the radioactivity trapped on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
Workflow for Competitive Radioligand Binding Assay.
Comparative Data: Receptor Binding Affinity
(Assuming a hypothetical GPCR target where aromatic interaction is key)
| Compound | IC₅₀ (nM) | Inhibition Constant (Ki, nM) | Interpretation |
| This compound | 85 | 42 | Potent binding, likely involving aromatic interactions |
| 5-(Tetrahydrothiophen-2-yl)pentanoic Acid | > 10,000 | > 5,000 | Significantly reduced or abolished binding affinity |
Conclusion and Implications for Drug Development
This head-to-head comparison demonstrates that the seemingly simple structural modification of saturating an aromatic thiophene ring has profound and predictable consequences for key drug-like properties.
-
This compound , the aromatic parent, exhibits higher lipophilicity and potent receptor binding, the latter likely driven by favorable aromatic interactions within the target's binding site. However, its key liability is its susceptibility to metabolic oxidation, leading to a faster clearance rate.
-
5-(Tetrahydrothiophen-2-yl)pentanoic Acid , the saturated analogue, shows significantly improved metabolic stability and lower lipophilicity. This highlights a successful strategy for mitigating the metabolic risks associated with the thiophene ring. However, this stability comes at the cost of a dramatic loss in binding affinity for a target that relies on aromatic interactions.
The choice between these two scaffolds is therefore a classic drug discovery trade-off. If the primary goal is to improve pharmacokinetics and reduce metabolic risk, saturation is a viable strategy. However, if the aromaticity of the ring is essential for target engagement, as is often the case, this modification would be detrimental to potency. This guide underscores the importance of understanding the specific structure-activity and structure-property relationships of a chemical series. By employing the robust experimental protocols detailed herein, drug discovery teams can make data-driven decisions, rationally designing molecules that balance potency, selectivity, and pharmacokinetic performance to create safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Theoretical Prediction of Lipophilicity for Some Drugs Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. chemscene.com [chemscene.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mercell.com [mercell.com]
- 20. bioivt.com [bioivt.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 26. benchchem.com [benchchem.com]
A Comparative Biological Evaluation Framework: 5-(2-Thienyl)Pentanoic Acid versus 5-Phenylpentanoic Acid
Introduction: Structurally Related Fatty Acid Analogs with Unexplored Potential
In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. This guide focuses on two structurally related pentanoic acid derivatives: 5-(2-Thienyl)Pentanoic Acid and 5-Phenylpentanoic Acid. Both molecules share a five-carbon aliphatic chain terminating in a carboxylic acid group, a common feature in endogenous fatty acids. The key distinction lies in the terminal aromatic moiety: a bioisosteric thiophene ring in the former and a phenyl ring in the latter. This subtle structural variance can significantly influence their physicochemical properties, metabolic stability, and ultimately, their biological activity.
5-Phenylpentanoic acid is recognized as a microbial metabolite derived from the dietary intake of flavan-3-ols, indicating its bioavailability and interaction with host systems[1]. However, its specific pharmacological activities remain largely uncharted. This compound is a less-studied compound, with its biological profile yet to be comprehensively defined[2][3][4][5]. Given their structural resemblance to fatty acids, this guide proposes a comparative biological evaluation of these two compounds, with a particular focus on two promising and interconnected therapeutic targets in oncology and metabolic diseases: Fatty Acid Synthase (FASN) and Histone Deacetylases (HDACs). This document will serve as a comprehensive roadmap for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to elucidate and compare the therapeutic potential of these intriguing molecules.
Theoretical Framework: Potential Mechanisms of Action
Fatty Acid Synthase (FASN) Inhibition: A Target in Oncology
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of long-chain fatty acids. While its expression is low in most normal adult tissues, it is significantly upregulated in many human cancers, where it plays a crucial role in providing lipids for membrane biogenesis, energy storage, and signaling molecule synthesis[6][7][8]. Inhibition of FASN has been shown to induce apoptosis and suppress tumor growth, making it an attractive target for anticancer drug development[8][9].
Given that this compound and 5-Phenylpentanoic Acid are analogs of fatty acids, they may act as competitive or allosteric inhibitors of FASN, interfering with the binding of natural substrates like acetyl-CoA and malonyl-CoA. The thiophene ring in this compound, a known pharmacophore in many approved drugs, may offer unique interactions within the enzyme's active site compared to the phenyl ring of its counterpart.
Figure 1: Proposed mechanism of FASN inhibition by the test compounds.
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. HDAC inhibitors have emerged as a promising class of anticancer agents by promoting a more open chromatin state, leading to the re-expression of tumor suppressor genes and ultimately inducing cell cycle arrest, differentiation, and apoptosis[10][11][12][13][14].
Short-chain fatty acids, such as butyrate, are well-known HDAC inhibitors[10][11][12]. The structural similarity of this compound and 5-Phenylpentanoic Acid to these natural HDAC inhibitors suggests they may also possess HDAC inhibitory activity. The carboxylic acid moiety is crucial for chelating the zinc ion in the active site of HDACs, while the aromatic rings could provide additional binding interactions, potentially leading to enhanced potency and selectivity.
Figure 2: Proposed mechanism of HDAC inhibition by the test compounds.
Comparative Biological Evaluation: Experimental Design
To systematically evaluate and compare the biological activities of this compound and 5-Phenylpentanoic Acid, a tiered approach is recommended, starting with in vitro enzymatic and cell-based assays, followed by more complex cellular mechanism of action studies.
Tier 1: In Vitro Enzymatic and Cytotoxicity Screening
The initial tier of experiments aims to determine if the compounds directly interact with the proposed molecular targets and exhibit cytotoxic effects against cancer cells.
Table 1: Hypothetical Comparative Data Summary
| Parameter | This compound | 5-Phenylpentanoic Acid | Positive Control |
| FASN Inhibition (IC50, µM) | To be determined | To be determined | Orlistat |
| HDAC Inhibition (IC50, µM) | To be determined | To be determined | SAHA (Vorinostat) |
| Cytotoxicity (IC50, µM) | |||
| MCF-7 (Breast Cancer) | To be determined | To be determined | Doxorubicin |
| PC-3 (Prostate Cancer) | To be determined | To be determined | Doxorubicin |
| HCT116 (Colon Cancer) | To be determined | To be determined | Doxorubicin |
1. Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric)
This assay measures the activity of FASN by monitoring the oxidation of NADPH at 340 nm.
-
Materials:
-
Purified human FASN enzyme
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
This compound and 5-Phenylpentanoic Acid (dissolved in DMSO)
-
Orlistat (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH.
-
Add varying concentrations of the test compounds or positive control to the wells. Include a DMSO vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding malonyl-CoA to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Calculate the rate of NADPH oxidation for each concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay utilizes a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal.
-
Materials:
-
HeLa nuclear extract or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution
-
This compound and 5-Phenylpentanoic Acid (dissolved in DMSO)
-
SAHA (Vorinostat) (positive control)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~360/460 nm)
-
-
Procedure:
-
Add assay buffer, HeLa nuclear extract (or purified HDAC), and varying concentrations of the test compounds or positive control to the wells. Include a DMSO vehicle control.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution to each well and incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT116)
-
Complete cell culture medium
-
This compound and 5-Phenylpentanoic Acid (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or positive control for 48-72 hours. Include a DMSO vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Figure 3: Tiered experimental workflow for compound evaluation.
Conclusion and Future Directions
This guide provides a robust framework for the initial biological evaluation and comparison of this compound and 5-Phenylpentanoic Acid. The proposed experiments will generate crucial data to ascertain their potential as inhibitors of FASN and HDACs, and their consequent anticancer activity. Based on the outcomes of these studies, a lead compound can be identified for further investigation, including mechanism of action studies (e.g., cell cycle analysis, apoptosis assays), in vivo efficacy studies in animal models, and pharmacokinetic profiling. The structural simplicity and synthetic accessibility of these compounds make them attractive starting points for medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties. The systematic approach outlined herein will pave the way for a comprehensive understanding of the therapeutic potential of these novel fatty acid analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. This compound | 21010-06-0 [chemicalbook.com]
- 5. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review). | Read by QxMD [read.qxmd.com]
- 14. research.monash.edu [research.monash.edu]
A Comparative Guide to the In Vitro Cytotoxicity of 5-(2-Thienyl)Pentanoic Acid and its Ester Derivatives
Introduction: The Therapeutic Potential of Thiophene Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars for drug discovery. Among these, the thiophene ring system is a "privileged scaffold" due to its versatile biological activities.[1] Thiophene and its derivatives have demonstrated a remarkable breadth of pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[2] The anticancer mechanisms of thiophene-containing compounds are diverse, often involving the induction of apoptosis (programmed cell death) through pathways like reactive oxygen species (ROS) generation and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[2]
This guide presents a comparative study on the cytotoxicity of 5-(2-Thienyl)Pentanoic Acid and a series of its synthesized ester derivatives. The core hypothesis is that esterification of the parent carboxylic acid will modulate the compound's lipophilicity, potentially enhancing cellular uptake and, consequently, its cytotoxic potency against cancer cells. Such structure-activity relationship (SAR) studies are crucial in the early phases of drug development to identify lead candidates with improved efficacy.[1][3]
This document provides a comprehensive framework for such an investigation, detailing the experimental design, robust protocols, and data interpretation strategies necessary for a thorough comparison. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in oncology and drug development.
Experimental Design & Rationale
A multi-faceted approach is essential to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of cell death. Our experimental workflow is designed to first screen for cytotoxic activity and then probe the mode of action for the most potent compounds.
Caption: A comprehensive workflow for the comparative cytotoxic evaluation of novel compounds.
Rationale for Compound Selection
-
Parent Compound: this compound serves as the baseline for cytotoxic activity.
-
Ester Derivatives (Methyl, Ethyl, Propyl): Introducing short-chain esters systematically increases the lipophilicity of the molecule. This can significantly impact how the compound interacts with and crosses the cell membrane. Enhanced permeability is often, though not always, correlated with increased intracellular concentration and biological activity.[4][5]
Rationale for Cell Line Selection
To obtain a comprehensive cytotoxicity profile, a panel of cell lines is utilized.[6][7]
-
MCF-7 (Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer.
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.
-
HepG2 (Hepatocellular Carcinoma): Represents liver cancer and is also often used in toxicology studies to assess potential hepatotoxicity.
-
MRC-5 (Normal Human Fetal Lung Fibroblast): A non-cancerous cell line crucial for determining the selectivity index (SI). A high SI indicates that a compound is more toxic to cancer cells than to normal cells, a desirable characteristic for a potential therapeutic agent.[8]
Detailed Experimental Protocols
The following protocols are foundational for assessing the cytotoxic profile of the test compounds. Adherence to aseptic techniques and proper controls are paramount for data integrity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the parent acid and ester derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[11] It is a reliable marker for necrosis or late-stage apoptosis.[12]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to a commercial kit's instructions (e.g., Pierce LDH Cytotoxicity Assay Kit). Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity based on low and high controls (spontaneous and maximum LDH release).
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases aminoluciferin, generating a light signal via luciferase.[14][15]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.
-
Reagent Addition: After the desired incubation time (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[15]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. Inside the cell, esterases cleave DCFH-DA to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[16][17]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with compounds for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event in apoptosis.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10-25 µM DCFH-DA solution in serum-free medium to each well.[18]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Data Acquisition: Add 100 µL of PBS to each well and immediately measure the fluorescence with excitation at ~495 nm and emission at ~529 nm.[17][19]
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control or as a fold change.
Hypothetical Data Presentation & Interpretation
The following tables and diagrams illustrate the expected outcomes of this comparative study.
Table 1: Cytotoxic Activity (IC50, µM) of Compounds after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | MRC-5 (Normal) | Selectivity Index (SI) for A549* |
| This compound | 45.2 ± 3.1 | 52.8 ± 4.5 | >100 | >100 | >1.89 |
| Methyl Ester Derivative | 22.1 ± 2.5 | 28.4 ± 2.9 | 78.5 ± 6.2 | 95.1 ± 8.8 | 3.35 |
| Ethyl Ester Derivative | 15.8 ± 1.9 | 19.5 ± 2.1 | 65.3 ± 5.4 | 88.7 ± 7.9 | 4.55 |
| Propyl Ester Derivative | 18.9 ± 2.2 | 24.1 ± 2.6 | 71.2 ± 6.8 | 91.4 ± 8.1 | 3.79 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 5.6 ± 0.7 | 4.67 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. Data are representative and should be replaced with experimental results.
Interpretation: The hypothetical data suggests that esterification enhances cytotoxic activity, with the ethyl ester derivative showing the highest potency and a favorable selectivity index, comparable to the control drug Doxorubicin in this regard. The increased lipophilicity likely improves cell penetration, leading to lower IC50 values. The parent acid shows minimal activity, highlighting the importance of the ester modification.
Mechanistic Insights for the Lead Compound (Ethyl Ester Derivative)
Following the primary screening, the most potent and selective compound, the ethyl ester derivative, would be subjected to mechanistic studies.
-
LDH Assay: An increase in LDH release in cells treated with the ethyl ester would confirm that the observed reduction in viability is due to cytotoxicity involving membrane damage, characteristic of late apoptosis or necrosis.
-
Caspase-3/7 Assay: A significant, dose-dependent increase in caspase-3/7 activity would strongly indicate that the compound induces cell death via the apoptotic pathway.
-
ROS Assay: Elevated levels of intracellular ROS upon treatment would suggest that oxidative stress is an early event and a potential trigger for the apoptotic cascade.
Caption: Proposed intrinsic apoptosis pathway induced by the thiophene ester derivative.
Conclusion
This guide outlines a systematic and robust methodology for the comparative cytotoxic evaluation of this compound and its ester derivatives. The proposed workflow, from initial viability screening to detailed mechanistic studies, provides a clear path to understanding the structure-activity relationship and identifying promising anticancer lead compounds. Based on the established literature for thiophene derivatives, it is hypothesized that esterification will enhance cytotoxicity by increasing cellular uptake. The subsequent induction of apoptosis, potentially mediated by an increase in intracellular ROS and activation of executioner caspases, represents a likely mechanism of action. This comprehensive approach ensures the generation of high-quality, interpretable data critical for advancing novel thiophene-based compounds in the drug discovery pipeline.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. Intracellular ROS Assay [cellbiolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. bioquochem.com [bioquochem.com]
- 19. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
Comparative Guide to Elucidating the Mechanism of Action of 5-(2-Thienyl)Pentanoic Acid
A Senior Application Scientist's Guide for Researchers in Drug Discovery
For professionals in drug development, the precise identification of a compound's mechanism of action is a cornerstone of successful therapeutic design. This guide provides a comprehensive framework for confirming the hypothesized mechanism of 5-(2-Thienyl)Pentanoic Acid (5-TPA) as a modulator of cellular metabolism, likely through the inhibition of fatty acid oxidation (FAO). We will explore the rationale behind this hypothesis and detail a suite of experiments to rigorously test it, comparing its potential effects with well-characterized inhibitors of FAO. This document is intended to serve as a practical, in-depth resource, blending theoretical underpinnings with actionable experimental protocols.
The Rationale: Why Suspect this compound as a Fatty Acid Oxidation Inhibitor?
This compound is a synthetic compound characterized by a five-carbon pentanoic acid chain attached to a thiophene ring[1][2][3][4][5][6][7]. Its structural resemblance to natural fatty acids is the primary indicator of its potential to interfere with fatty acid metabolism. The heart, skeletal muscle, and liver heavily rely on the β-oxidation of fatty acids for energy production, particularly during periods of high energy demand or glucose scarcity[8][9]. The enzymes involved in the uptake and oxidation of fatty acids are prime targets for therapeutic intervention in various metabolic diseases and cancer[9][10].
The central hypothesis to be tested is that 5-TPA acts as an inhibitor of long-chain fatty acid oxidation. This inhibition is likely mediated by targeting a key enzyme in this pathway, such as Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria[10][11].
To validate this hypothesis, we will compare the cellular and biochemical effects of 5-TPA with known inhibitors of fatty acid oxidation:
-
Etomoxir: An irreversible inhibitor of CPT1[12].
-
2-Fluoropalmitic Acid (2-FP): A mechanism-based irreversible inhibitor of CPT1[11].
-
Perhexiline: An inhibitor of CPT1[13].
-
Trimetazidine: An inhibitor of 3-ketoacyl-CoA thiolase (3-KAT)[13].
Experimental Confirmation: A Multi-faceted Approach
A robust confirmation of 5-TPA's mechanism of action requires a combination of assays that probe both direct target engagement and the functional consequences of this engagement.
Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
To definitively identify the intracellular target of 5-TPA, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool. CETSA leverages the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability[14][15][16]. This label-free method provides evidence of direct interaction within the complex milieu of a living cell[14][17].
The following diagram illustrates the workflow for a typical CETSA experiment.
Caption: High-level overview of the Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HepG2, C2C12) and grow to 80-90% confluency.
-
Treat cells with a predetermined concentration of 5-TPA or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour) under normal culture conditions.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the hypothesized target (e.g., CPT1).
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve for the 5-TPA-treated samples compared to the vehicle control indicates target engagement.
-
Functional Confirmation: Fatty Acid Oxidation Assays
Demonstrating that 5-TPA not only binds to a target but also modulates its function is crucial. Fatty acid oxidation can be measured through various methods, including radiolabeled substrate conversion and oxygen consumption rates.
This classic assay directly measures the catabolism of a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate) to radiolabeled CO₂ and acid-soluble metabolites[18][19][20].
Caption: Workflow for a typical radiolabeled fatty acid oxidation assay.
-
Cell Preparation:
-
Seed cells (e.g., primary hepatocytes, myotubes) in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of 5-TPA, a known inhibitor (e.g., etomoxir), or vehicle control for 1-2 hours.
-
-
Substrate Addition and Incubation:
-
Prepare a solution of [1-¹⁴C]palmitate complexed with fatty acid-free BSA in serum-free media[18].
-
Add the radiolabeled substrate to each well.
-
Seal the plate to create a closed system. A filter paper soaked in a strong base (e.g., NaOH) can be placed above each well to capture the released ¹⁴CO₂.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates unoxidized fatty acids[18].
-
The acid-soluble metabolites (acetyl-CoA, TCA cycle intermediates) remain in the supernatant.
-
-
Quantification:
-
Centrifuge the plate to pellet the precipitated material.
-
Measure the radioactivity in an aliquot of the supernatant (acid-soluble metabolites) using a scintillation counter.
-
Measure the radioactivity captured on the filter paper (¹⁴CO₂) using a scintillation counter.
-
Normalize the results to the total protein content in each well. A decrease in the production of ¹⁴CO₂ and acid-soluble metabolites in the presence of 5-TPA indicates inhibition of FAO.
-
This assay measures the rate of oxygen consumption (OCR), a key indicator of mitochondrial respiration. Since FAO provides a significant portion of the reducing equivalents (NADH and FADH₂) that drive the electron transport chain, inhibition of FAO will lead to a decrease in OCR when cells are metabolizing fatty acids[8][12].
-
Cell Seeding:
-
Seed cells in a specialized microplate for measuring extracellular flux (e.g., Seahorse XF plate).
-
-
Assay Media and Compound Injection:
-
On the day of the assay, replace the culture medium with a low-buffer assay medium supplemented with fatty acids (e.g., palmitate-BSA conjugate), L-carnitine, and a low concentration of glucose[8].
-
Load the injector ports of the sensor cartridge with 5-TPA, known FAO inhibitors, and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
-
Measurement and Analysis:
-
Equilibrate the cells in a CO₂-free incubator.
-
Place the plate in an extracellular flux analyzer and measure the basal OCR.
-
Sequentially inject the compounds and measure the corresponding changes in OCR.
-
A decrease in basal OCR after the injection of 5-TPA would indicate an inhibition of mitochondrial respiration fueled by fatty acids.
-
Comparative Data Analysis
The following table presents a hypothetical comparison of 5-TPA with known FAO inhibitors based on the experimental approaches described above.
| Compound | Hypothesized Target | CETSA Target Engagement (ΔTm) | Radiolabeled FAO (IC50) | Extracellular OCR (Basal Respiration) |
| 5-TPA | CPT1/3-KAT | To be determined | To be determined | To be determined |
| Etomoxir | CPT1[12] | Significant shift with CPT1 | Low µM | Significant decrease |
| 2-FP | CPT1[11] | Significant shift with CPT1 | Low µM | Significant decrease |
| Perhexiline | CPT1[13] | Significant shift with CPT1 | Mid µM | Moderate decrease |
| Trimetazidine | 3-KAT[13] | Significant shift with 3-KAT | High µM | Moderate decrease |
Visualizing the Biological Context
Understanding the underlying biological pathways is crucial for interpreting the experimental results.
Fatty Acid β-Oxidation Pathway
This diagram illustrates the key steps in the mitochondrial β-oxidation of long-chain fatty acids, highlighting the potential points of inhibition.
Caption: Mitochondrial fatty acid β-oxidation pathway highlighting key enzymes.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [stenutz.eu]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 21010-06-0 [chemicalbook.com]
- 7. rdchemicals.com [rdchemicals.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Partial fatty acid oxidation inhibitors for stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Biological Data for 5-(2-Thienyl)Pentanoic Acid
In the landscape of drug discovery and molecular biology, the reproducibility of experimental data is the bedrock of scientific progress. This guide provides a comprehensive analysis of the biological data reproducibility for 5-(2-Thienyl)Pentanoic Acid (TVA), a known inhibitor of biotin biosynthesis. We will delve into its mechanism of action, compare its utility with alternative inhibitors, and provide a framework for robust experimental design to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to utilize TVA or similar compounds in their work.
Understanding this compound (TVA) and its Biological Context
This compound, also known as 5-(2-Thienyl)valeric acid, is a synthetic compound recognized for its role as a biotin antagonist.[1][2] Biotin, an essential B vitamin, is a crucial cofactor for a range of carboxylase enzymes involved in vital metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[3][4] Organisms that can synthesize their own biotin, including many bacteria, yeasts, and molds, are susceptible to inhibitors of this pathway.[5] This makes the biotin synthesis pathway an attractive target for the development of antimicrobial agents, as humans and other mammals obtain biotin from their diet and lack this pathway.[3]
TVA exerts its biological effect by specifically targeting the biotin biosynthesis pathway.[2][5] Enzymatic studies have revealed that TVA acts as a competitive inhibitor of 7,8-diaminopelargonic acid (DAPA) aminotransferase (also known as BioA), a key enzyme in the pathway.[2][5] This enzyme catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA.[6] By competitively binding to DAPA aminotransferase, TVA blocks the production of DAPA and subsequent biotin synthesis, leading to growth inhibition in susceptible microorganisms.[2][5]
The following diagram illustrates the simplified biotin biosynthetic pathway and the point of inhibition by TVA.
Figure 1. Simplified biotin biosynthetic pathway highlighting the inhibitory action of this compound (TVA) on DAPA Aminotransferase (BioA).
Factors Influencing the Reproducibility of TVA's Biological Data
The reproducibility of in vitro biological data is a multifaceted issue influenced by a variety of factors.[7][8] When working with TVA, researchers should be cognizant of the following key areas to ensure the generation of reliable and consistent results.
Table 1: Key Factors Affecting the Reproducibility of this compound (TVA) Data
| Factor | Description | Impact on Reproducibility | Recommendations for Mitigation |
| Purity and Characterization of TVA | The purity of the TVA sample is critical. Impurities can have off-target effects or alter the effective concentration of the active compound.[9][10] | Inconsistent purity between batches can lead to significant variations in observed biological activity, such as IC50 values. | Always use highly purified TVA (≥95%) from a reputable supplier.[9][10] Confirm the identity and purity of each new batch using analytical methods like NMR or mass spectrometry. |
| Assay Conditions | Minor variations in experimental conditions can significantly impact enzyme kinetics and microbial growth. This includes pH, temperature, incubation time, and the specific composition of the growth medium or assay buffer.[11][12] | Fluctuations in these parameters can alter enzyme activity and microbial susceptibility, leading to poor reproducibility of dose-response curves.[13] | Strictly adhere to a standardized and well-documented protocol. Precisely control and report all assay parameters. |
| Biological Reagents | The source and handling of biological materials, such as the enzyme preparation (DAPA aminotransferase) and the microbial strains used, are crucial.[7][8] | Variations in enzyme activity between preparations or genetic drift in microbial strains can lead to inconsistent results over time. | Use a consistent source for enzymes and microbial strains. Implement a robust cell banking system and regularly verify the phenotype of the strains. |
| Data Analysis Methods | The methods used to analyze raw data, such as the fitting of dose-response curves and the calculation of IC50 values, can introduce variability.[14][15] | Different curve-fitting models or data normalization techniques can yield different IC50 values from the same raw data. | Clearly define and consistently apply the data analysis pipeline. Report the specific models and software used for data analysis. |
Comparison with Alternative Inhibitors of Biotin Biosynthesis
While TVA is a useful tool for studying biotin biosynthesis, several other compounds also target this pathway. A comparative understanding of these alternatives is essential for selecting the most appropriate inhibitor for a given experimental context and for appreciating the landscape of reproducibility for this class of compounds.
Table 2: Comparison of this compound (TVA) with Alternative Biotin Synthesis Inhibitors
| Inhibitor | Target Enzyme | Mechanism of Action | Reported Potency (Example) | Key Considerations for Reproducibility |
| This compound (TVA) | DAPA Aminotransferase (BioA) | Competitive inhibitor[2][5] | Growth inhibition of various microorganisms at 100-500 µg/mL[2] | Purity of the compound is critical. Susceptibility can vary significantly between microbial species. |
| Amiclenomycin | DAPA Aminotransferase (BioA) | Suicide substrate (irreversible inhibitor)[6][16] | Ki = 12 ± 2 µM for M. tuberculosis BioA[16] | As a natural product, purity and batch-to-batch consistency can be a concern. The irreversible nature of inhibition requires specific kinetic analysis. |
| MAC13772 | Biotin Carboxylase (AccC) | Synthetic inhibitor[17] | Reduces bacterial load in an Acinetobacter baumannii infection model[17] | As a synthetic compound, purity should be high. Pharmacokinetic properties may influence in vivo reproducibility. |
| Mycobacidin (Acidomycin) | Biotin Synthase (BioB) | Competitive inhibitor[18] | Active against M. tuberculosis[18] | A natural product with potential for batch variability. Its mechanism involves stimulating unproductive SAM cleavage, adding complexity to assay interpretation. |
| Desmethyl-KAPA | DAPA Aminotransferase (BioA) | Potent competitive inhibitor[19] | Ki1 = 4.2 ± 0.2 µM for M. tuberculosis BioA[19] | As an achiral analog of the natural substrate, it is a highly specific inhibitor. Synthesis and purity should be carefully controlled. |
The following workflow outlines a process for evaluating and ensuring the reproducibility of data when working with TVA or its alternatives.
Figure 2. A self-validating workflow for ensuring the reproducibility of biological data for biotin synthesis inhibitors.
Experimental Protocols for Assessing the Biological Activity of TVA
To facilitate reproducible research, we provide the following detailed protocols for key experiments used to characterize the biological activity of TVA.
Determination of Minimum Inhibitory Concentration (MIC) against a Bacterial Strain
This protocol describes the broth microdilution method to determine the MIC of TVA against a susceptible bacterial strain.
Materials:
-
This compound (TVA), ≥95% purity
-
Susceptible bacterial strain (e.g., Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare TVA Stock Solution: Prepare a 10 mg/mL stock solution of TVA in a suitable solvent (e.g., DMSO).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of TVA: Perform a two-fold serial dilution of the TVA stock solution in CAMHB across the wells of the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no TVA) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of TVA that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vitro DAPA Aminotransferase Inhibition Assay
This protocol describes a method to determine the IC50 of TVA against DAPA aminotransferase.
Materials:
-
This compound (TVA), ≥95% purity
-
Purified DAPA aminotransferase (BioA)
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent for DAPA (e.g., ortho-phthalaldehyde, OPA)
-
Sterile 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of TVA, KAPA, and SAM in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, varying concentrations of TVA, and the DAPA aminotransferase enzyme. Allow to pre-incubate for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding KAPA and SAM to each well.
-
Incubation: Incubate the reaction for a defined period during which the reaction is linear.
-
Stop Reaction and Detection: Stop the reaction (e.g., by adding a quenching agent). Add the OPA reagent to derivatize the DAPA product, which will generate a fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the OPA-DAPA adduct.
-
IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the TVA concentration. Fit the data to a suitable dose-response model to calculate the IC50 value.
Conclusion and Future Perspectives
This compound is a valuable research tool for investigating the biotin biosynthesis pathway. However, as with any biological experiment, achieving reproducible data requires meticulous attention to detail. By understanding the factors that can influence experimental outcomes, standardizing protocols, and carefully considering the properties of alternative inhibitors, researchers can enhance the reliability and impact of their findings.
The future of research in this area will likely involve the development of more potent and specific inhibitors of the biotin synthesis pathway. As new compounds emerge, the principles of rigorous experimental design and a commitment to data reproducibility outlined in this guide will remain paramount for advancing our understanding of microbial metabolism and for the development of novel antimicrobial therapies.
References
- 1. Action of 5-(2-thienyl)valeric acid as a biotin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. Page loading... [wap.guidechem.com]
- 9. scbt.com [scbt.com]
- 10. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric assessment of dose-response curves for single antimicrobial agents and antimicrobial combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth‐mediated negative feedback shapes quantitative antibiotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Analysis of 5-(2-Thienyl)Pentanoic Acid for Research and Development
This guide provides an in-depth, inter-laboratory comparison of common synthetic routes and analytical methodologies for 5-(2-thienyl)pentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a critical evaluation of techniques, supported by practical, field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its thiophene moiety, a bioisostere of the benzene ring, offers unique electronic and lipophilic properties, making it a common scaffold in the design of novel therapeutic agents. The pentanoic acid side chain provides a versatile handle for further chemical modifications. Given its importance, the reliable synthesis and accurate analysis of this compound are paramount for consistent research and development outcomes. This guide aims to provide a comprehensive comparison of established methods to assist researchers in selecting the most appropriate procedures for their specific needs.
Part 1: A Comparative Study of Synthetic Methodologies
The synthesis of this compound is most commonly achieved through a two-step process involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketoacid. This section will compare two widely used reduction methods: the Wolff-Kishner and the Clemmensen reductions.
The choice between these two methods is critical and depends largely on the presence of other functional groups in the molecule. The Wolff-Kishner reduction is performed under strongly basic conditions, making it unsuitable for base-sensitive substrates.[1][2][3] Conversely, the Clemmensen reduction utilizes a zinc amalgam in concentrated hydrochloric acid, a highly acidic environment that can be detrimental to acid-labile functional groups.[4][5][6]
Synthetic Workflow Overview
Caption: General synthetic scheme for this compound.
Method 1: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction
This pathway is often preferred when the starting materials or intermediates contain acid-sensitive functional groups. The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion which then attacks the electron-rich thiophene ring, preferentially at the 2-position.[7][8][9] The subsequent Wolff-Kishner reduction proceeds via a hydrazone intermediate under basic conditions.[1][3]
Experimental Protocol: Synthesis via Wolff-Kishner Reduction
Step 1: Synthesis of 5-Oxo-5-(2-thienyl)pentanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add glutaric anhydride portion-wise at 0 °C.
-
After the addition is complete, add thiophene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 5-oxo-5-(2-thienyl)pentanoic acid.
Step 2: Synthesis of this compound (Wolff-Kishner Reduction)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-oxo-5-(2-thienyl)pentanoic acid in a high-boiling solvent such as diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide (KOH) pellets.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Increase the temperature to distill off water and excess hydrazine.
-
Continue to heat the mixture at a higher temperature (typically around 190-200 °C) for several hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Method 2: Friedel-Crafts Acylation followed by Clemmensen Reduction
This method is suitable for substrates that are stable in strongly acidic conditions. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[4] The reaction is heterogeneous, occurring on the surface of the zinc amalgam.
Experimental Protocol: Synthesis via Clemmensen Reduction
Step 1: Synthesis of 5-Oxo-5-(2-thienyl)pentanoic acid (Friedel-Crafts Acylation)
-
Follow the same procedure as described in Step 1 of Method 1.
Step 2: Synthesis of this compound (Clemmensen Reduction)
-
Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.
-
In a round-bottom flask, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add the 5-oxo-5-(2-thienyl)pentanoic acid to the stirred mixture.
-
Heat the mixture to reflux for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Comparison of Synthetic Routes
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |
| Reaction Conditions | Strongly basic (KOH), high temperatures (180-200 °C) | Strongly acidic (conc. HCl), reflux |
| Substrate Compatibility | Suitable for acid-sensitive substrates. Unsuitable for base-labile groups (e.g., esters, amides).[2] | Suitable for base-sensitive substrates. Unsuitable for acid-labile groups (e.g., acetals, some protecting groups).[4] |
| Typical Yields | Generally good to excellent (70-95%).[3] | Variable, can be lower for some substrates (40-80%).[6] |
| Work-up | Involves acidification and extraction. | Involves separation of the organic layer and extraction. |
| Safety Considerations | Hydrazine is toxic and potentially explosive. High reaction temperatures require careful monitoring. | Use of mercury in the amalgam requires careful handling and disposal. |
Part 2: Inter-laboratory Guide to Analytical Techniques
The accurate characterization and purity assessment of this compound are crucial for its application in research and development. This section details the most common analytical techniques and provides standardized protocols to ensure reliable and comparable results across different laboratories.
Analytical Workflow
Caption: A typical analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape.[10][11][12][13]
Standard HPLC Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase B.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both qualitative and quantitative analysis. Due to the low volatility of the carboxylic acid, a derivatization step is necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to convert the carboxylic acid into its more volatile trimethylsilyl (TMS) ester.[14][15][16][17]
Standard GC-MS Protocol (with Derivatization)
-
Sample Preparation: To a dried sample of this compound, add a solution of MSTFA in pyridine.
-
Derivatization: Heat the mixture at 60-70 °C for 30-60 minutes.
-
GC Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ ~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and its chemical shift is concentration-dependent.
-
δ ~6.8-7.2 ppm (m, 3H): Thiophene ring protons.
-
δ ~2.8 ppm (t, 2H): Methylene group adjacent to the thiophene ring (-CH₂-Th).
-
δ ~2.4 ppm (t, 2H): Methylene group adjacent to the carboxyl group (-CH₂-COOH).
-
δ ~1.7 ppm (m, 4H): The two central methylene groups of the pentanoic acid chain.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~179 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~142 ppm: Quaternary carbon of the thiophene ring attached to the side chain.
-
δ ~123-127 ppm: CH carbons of the thiophene ring.
-
δ ~34 ppm: Methylene carbon adjacent to the carboxyl group (-CH₂-COOH).
-
δ ~31 ppm: Methylene carbon adjacent to the thiophene ring (-CH₂-Th).
-
δ ~25-29 ppm: The two central methylene carbons of the pentanoic acid chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a quick and effective method to confirm the presence of the key functional groups in the molecule.
Characteristic FTIR Peaks (KBr pellet or thin film):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing a broad absorption due to hydrogen bonding.[18][19][20][21]
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[18][19][20][21]
-
~2850-2960 cm⁻¹ (medium): C-H stretches of the aliphatic chain.
-
~3100 cm⁻¹ (weak): C-H stretch of the thiophene ring.
-
~1400-1500 cm⁻¹ (medium): C=C stretches of the thiophene ring.
Part 3: Ensuring Scientific Integrity and Reproducibility
To ensure the trustworthiness of the presented methods, it is imperative that each protocol is treated as a self-validating system. This involves:
-
System Suitability Tests: For chromatographic methods, regular injection of a standard solution should be performed to check for system performance parameters like peak resolution, tailing factor, and theoretical plates.
-
Internal Standards: In quantitative analyses, the use of an appropriate internal standard can correct for variations in sample preparation and instrument response.
-
Inter-laboratory Comparison: Whenever possible, results should be compared with those obtained from other laboratories to identify any systematic biases.[22] The establishment of a consensus value for purity or yield through such comparisons provides a high degree of assurance in the analytical results.
-
Method Validation: Any analytical method used for routine quality control should be properly validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.
By adhering to these principles, researchers can have high confidence in the quality and reliability of their synthesized this compound, ensuring the integrity of their subsequent research endeavors.
References
- 1. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Wolff–Kishner (Reduction) [quimicaorganica.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. veeprho.com [veeprho.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 17. benchchem.com [benchchem.com]
- 18. azooptics.com [azooptics.com]
- 19. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 21. FTIR [terpconnect.umd.edu]
- 22. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to Patents Citing 5-(2-Thienyl)Pentanoic Acid and Its Derivatives: Emerging Therapeutic Frontiers
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds often taking center stage. Among these, the thiophene nucleus is a privileged scaffold, present in numerous FDA-approved drugs.[1][2] This guide focuses on the patent landscape surrounding 5-(2-Thienyl)Pentanoic Acid and its derivatives, offering an in-depth analysis for researchers, scientists, and drug development professionals. We will dissect the therapeutic applications, comparative performance, and the underlying experimental methodologies that validate the claims in this burgeoning field of research. Our narrative is grounded in scientific integrity, explaining the causality behind experimental choices to provide a trustworthy and authoritative resource.
The Versatility of the Thiophene Scaffold
Thiophene and its derivatives are mainstays in medicinal chemistry, lauded for their diverse biological activities which include anti-inflammatory, anticancer, and anti-diabetic properties.[1][3] The this compound structure, in particular, offers a unique combination of a lipophilic thiophene ring and a flexible carboxylic acid chain, making it an attractive starting point for the design of novel drugs targeting a variety of biological pathways.
Patented Therapeutic Applications: A Comparative Analysis
Our review of the patent literature reveals that derivatives of the this compound scaffold are being actively pursued in several key therapeutic areas. This section will compare and contrast patented strategies, highlighting the innovative approaches and experimental evidence presented.
Anti-inflammatory Agents: Targeting the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the NF-κB signaling pathway is a central mediator of the inflammatory response.[4] Several patents describe novel thiophene derivatives as potent inhibitors of this pathway.[5][6]
A common inventive theme involves the synthesis of amide derivatives of this compound to enhance cell permeability and target engagement. The rationale is that by inhibiting the IκB kinase (IKK) complex, the degradation of IκBα is prevented, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[7]
This protocol is a standard in vitro method for evaluating the anti-inflammatory potential of novel compounds.[8]
1. Cell Culture and Seeding:
- RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
- Test compounds are dissolved in DMSO and serially diluted in culture medium.
- Cells are pre-treated with the test compounds for 1 hour.
- Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
- Control wells include vehicle-treated cells (DMSO) and cells treated with a known NF-κB inhibitor.
3. Cytokine Quantification:
- After 24 hours of incubation, the cell culture supernatant is collected.
- The concentration of Tumor Necrosis Factor-alpha (TNF-α) is measured using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
- The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control.
- IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Causality in Experimental Design:
-
RAW 264.7 Cells: This macrophage cell line is widely used as it reliably produces pro-inflammatory cytokines in response to LPS.
-
LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 receptor, which robustly triggers the NF-κB pathway.
-
TNF-α Measurement: TNF-α is a key pro-inflammatory cytokine directly regulated by NF-κB, making it a reliable readout of pathway inhibition.
| Compound ID | Modification of this compound | TNF-α Inhibition IC50 (µM) |
| Parent Acid | Unmodified | > 100 |
| Derivative A | Amide with 4-fluoroaniline | 15.2 |
| Derivative B | Amide with 2,4-difluoroaniline | 5.8 |
| Reference Drug | Dexamethasone | 0.1 |
This table presents hypothetical data illustrating the structure-activity relationship (SAR) for anti-inflammatory activity.
Caption: Inhibition of the NF-κB pathway by a patented thiophene derivative.
Anticancer Agents: Induction of Apoptosis in Tumor Cells
The development of novel anticancer agents is a major focus of pharmaceutical research, and thiophene derivatives have shown considerable promise.[9][10] Patents in this area often describe compounds that induce apoptosis in cancer cells through various mechanisms, including the inhibition of key survival pathways.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11]
1. Cell Seeding:
- Human colorectal carcinoma cells (HCT116) are seeded in a 96-well plate at a density of 5,000 cells per well.
- Cells are allowed to attach and grow for 24 hours.
2. Compound Incubation:
- A range of concentrations of the test compounds are added to the wells.
- The cells are incubated with the compounds for 72 hours.
3. MTT Addition and Formazan Solubilization:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
4. Absorbance Measurement:
- The absorbance of each well is measured at 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
| Compound ID | Modification of this compound | HCT116 Cell Line IC50 (µM) |
| Parent Acid | Unmodified | > 100 |
| Derivative C | Ester with 4-hydroxyphenethyl alcohol | 22.5 |
| Derivative D | Ester with 3,4-dihydroxyphenethyl alcohol | 8.1 |
| Reference Drug | Doxorubicin | 0.5 |
This table presents hypothetical data illustrating the structure-activity relationship (SAR) for anticancer activity.
Caption: A typical workflow for the screening and validation of novel anticancer compounds.
Conclusion and Future Perspectives
The patent landscape for derivatives of this compound is a testament to the enduring utility of the thiophene scaffold in drug discovery. The comparative analysis provided in this guide demonstrates how systematic chemical modifications, guided by robust biological testing, can lead to the identification of potent and selective therapeutic candidates. The detailed experimental protocols and workflows serve as a practical resource for researchers aiming to validate and advance their own discoveries in this exciting field. Future innovations will likely focus on leveraging computational methods for more targeted drug design and exploring novel therapeutic applications for this versatile class of compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8802721B2 - Thiophene compounds for inflammation and immune-related uses - Google Patents [patents.google.com]
- 6. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
- 10. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
Safety Operating Guide
Navigating the Disposal of 5-(2-Thienyl)Pentanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(2-Thienyl)Pentanoic Acid, ensuring the protection of both laboratory personnel and the environment. Our focus is to provide you with not just a procedure, but a framework for understanding the principles behind safe chemical waste management.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]
-
Hand Protection: Use chemical-impermeable gloves. Gloves must be inspected prior to use, and proper glove removal technique must be followed to avoid skin contact.[3]
-
Body Protection: A lab coat or apron is required. For scenarios with a higher risk of exposure, appropriate protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, compatible, and clearly labeled hazardous waste container.[2][5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][7] All old labels on the container should be removed or completely covered.[8]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Special care should be taken with special wastes like cyanides, sulfides, oxidizers, and explosives, which should be collected individually.[8]
Step 2: Waste Storage
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a tightly sealing cap.[7][8] The container should be kept closed at all times except when adding waste.[9][10]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[8] The storage area should be a cool, dry, and well-ventilated location, away from heat and sources of ignition.[3][11]
-
Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent the spread of spills.[9]
Step 3: Arranging for Disposal
-
Engage Professionals: The disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) office.[2]
-
Documentation: Complete all necessary waste pickup forms as required by your institution or the disposal company. Ensure that the information on the form matches the information on the waste container label.[8]
-
Regulatory Compliance: The entire disposal process must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
If the material is flammable, eliminate all ignition sources.[13]
-
Contain the spill using an inert absorbent material like sand or earth.[11][13] Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[4][13]
-
Clean the spill area thoroughly.
-
Do not wash spills into the sewer system.[13]
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]
-
Data Summary and Workflow Visualization
To facilitate quick reference and clear understanding, the following table summarizes the key disposal information, and the diagram illustrates the decision-making workflow.
| Parameter | Guideline | Reference |
| Chemical Name | This compound | [14][15][16] |
| CAS Number | 21010-06-0 | [14][15][16] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1] |
| PPE Requirements | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1][2] |
| Disposal Method | Treat as Hazardous Waste via Licensed Disposal Service | [1][2] |
| Prohibited Disposal | No Drain or Regular Trash Disposal | [2] |
| Waste Container | Labeled, Sealed, Compatible Material | [5][8][10] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. usbioclean.com [usbioclean.com]
- 6. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. echemi.com [echemi.com]
- 14. Page loading... [wap.guidechem.com]
- 15. This compound | 21010-06-0 [chemicalbook.com]
- 16. This compound, 95% | Fisher Scientific [fishersci.ca]
A Senior Scientist's Guide to Personal Protective Equipment for 5-(2-Thienyl)Pentanoic Acid
Welcome to a comprehensive guide on the safe handling of 5-(2-Thienyl)Pentanoic Acid (CAS No. 21010-06-0). In the pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. It is designed to empower you, my fellow scientists, with the knowledge to create a self-validating system of safety in your laboratory.
Part 1: Hazard Assessment & Core PPE Ensemble
Before any work begins, the first step is always a thorough risk assessment. Given its chemical nature, we must anticipate that this compound may cause skin and eye irritation.
Your core Personal Protective Equipment (PPE) ensemble is your non-negotiable first line of defense, required for any manipulation of this compound.
Core PPE Requirements:
| Equipment | Specifications & Rationale |
| Eye Protection | Chemical splash goggles are mandatory to protect against accidental splashes.[3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves are recommended for incidental contact. Always inspect gloves for tears or punctures before use.[4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing. Long pants and closed-toe shoes are also mandatory.[4] |
Part 2: Task-Specific PPE Protocols & Workflows
Different laboratory tasks carry different levels of risk. The following protocols outline the specific PPE required for common procedures involving this compound.
Protocol 1: Weighing and Preparing Solutions
Handling the solid powder presents a risk of aerosolization and inhalation. All weighing and solution preparation must be conducted within a certified chemical fume hood.
Step-by-Step Protocol:
-
Don Core PPE: Before entering the designated work area, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Prepare the Workspace: Ensure the chemical fume hood is operational and the work surface is clean.
-
Weighing: Carefully weigh the desired amount of this compound.
-
Solution Preparation: Slowly add the solid to the solvent to minimize splashing.
-
Post-Procedure: Clean the work area thoroughly. Dispose of contaminated materials in the designated hazardous waste container.[6]
Protocol 2: Running Reactions and Work-up
Chemical reactions can present thermal and splash hazards.
Step-by-Step Protocol:
-
Enhanced PPE: In addition to the core PPE, a face shield worn over safety goggles is required for full facial protection during reactions.[7]
-
Fume Hood Use: All reactions must be conducted in a chemical fume hood.[8]
-
Secondary Containment: Place all reaction vessels in secondary containment (e.g., a plastic tray) to contain any potential spills.[9]
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Work-up: Conduct all extraction and purification steps within the fume hood.
Part 3: Emergency Protocols
Preparedness is key to safety. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[3]
Spill Response
Your response to a spill will depend on its size and nature.[10]
-
Minor Spill (Contained, less than 100 mL):
-
Alert personnel in the immediate area.[10]
-
Wearing your full PPE, confine the spill.
-
Use an appropriate absorbent material (e.g., vermiculite or sand) to absorb the spill.[11]
-
Collect the absorbed material into a designated hazardous waste container.[11]
-
Clean the spill area with a suitable solvent.
-
-
Major Spill (Uncontrolled, greater than 100 mL, or any spill outside of a fume hood):
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under a safety shower.[11] Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]
Part 4: Storage and Disposal
Proper storage and disposal are crucial to a safe laboratory environment.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[3][15] It is advisable to store carboxylic acids in a dedicated corrosives cabinet, and not on metal shelves which can corrode.[1][9]
-
Disposal: All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous waste.[16] Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[4][6] Never pour chemical waste down the drain.[16] Follow all institutional and local regulations for hazardous waste disposal.[8][17]
By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
